10-methyloctadecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C40H72N7O17P3S |
|---|---|
Molekulargewicht |
1048.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyloctadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-5-6-7-8-11-14-17-28(2)18-15-12-9-10-13-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55) |
InChI-Schlüssel |
YILBALNUSDICND-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Synthesis of 10-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological synthesis of 10-methyloctadecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are gaining increasing attention in biomedical and industrial research due to their unique physicochemical properties, such as lower melting points and enhanced oxidative stability compared to their straight-chain counterparts. This document details the primary biosynthetic pathways, key enzymes, precursor molecules, and regulatory mechanisms involved in the formation of this compound. Furthermore, it presents relevant quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core biochemical processes to facilitate a comprehensive understanding for researchers in the field.
Introduction to this compound
This compound is the coenzyme A thioester of 10-methyloctadecanoic acid, also known as tuberculostearic acid. This C19 saturated fatty acid features a methyl group at the C-10 position, classifying it as a mid-chain branched-chain fatty acid. While less common than straight-chain fatty acids, BCFAs are integral components of cell membranes in certain bacteria, particularly in the genus Mycobacterium, where they influence membrane fluidity and permeability. The unique properties of BCFAs make them and their biosynthetic pathways targets of interest for novel antimicrobial drug development and for the production of specialty chemicals.
Biosynthetic Pathways
The formation of this compound is a multi-step process that primarily involves the modification of a pre-existing fatty acid followed by its activation to a CoA ester. An alternative, more general pathway for generating methyl-branched fatty acids also exists.
Primary Pathway: Methylation of an Unsaturated Precursor
The most well-documented pathway for the synthesis of 10-methyloctadecanoic acid proceeds via the methylation of an oleic acid moiety, which is typically esterified within a phospholipid. This pathway is prominent in bacteria like Mycobacterium species.
-
Precursor Synthesis: The pathway begins with the de novo synthesis of oleic acid (18:1Δ9). This process is carried out by the fatty acid synthase (FAS) system, starting with acetyl-CoA and utilizing malonyl-CoA for chain elongation.
-
Methyl Group Transfer: The key step involves the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the double bond of an oleoyl (B10858665) precursor.[1][2][3] In Mycobacterium chlorophenolicum, this step is catalyzed by the enzyme BfaB, a methyltransferase, which forms a 10-methylene-octadecanoyl intermediate.[4][5]
-
Reduction: The exocyclic double bond of the 10-methylene intermediate is then reduced to a single bond. This reaction is catalyzed by an NADH- or NADPH-dependent reductase. In M. chlorophenolicum, this enzyme is BfaA.[4][5] The product of this two-step enzymatic reaction is 10-methyloctadecanoic acid (tuberculostearic acid).
-
Activation to CoA Ester: The final step to produce this compound is the activation of the free fatty acid. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (ACS), which attaches coenzyme A to the carboxyl group of the fatty acid.
Alternative Pathway: Incorporation of Methylmalonyl-CoA
A more general mechanism for introducing methyl branches into fatty acids involves the fatty acid synthase (FAS) machinery utilizing a branched extender unit.
-
Mechanism: Instead of exclusively using malonyl-CoA for chain elongation, FAS can incorporate methylmalonyl-CoA.[6][7] This results in a methyl branch at the carbon where the extender unit was added.
-
Precursor Origin: Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA by propionyl-CoA carboxylase (PCC).[8] Propionyl-CoA itself originates from the catabolism of certain amino acids (valine, isoleucine, methionine) and odd-chain fatty acids.
-
Limitations: While this pathway can generate various methyl-branched fatty acids, the specificity for producing a branch at the C-10 position of an 18-carbon chain is not guaranteed and depends on the timing of methylmalonyl-CoA incorporation during the elongation cycles. Metazoan FAS has a lower turnover number with methylmalonyl-CoA compared to malonyl-CoA, making this a less efficient process.[6]
Quantitative Data
The biological production of 10-methyl-branched fatty acids has been quantified in several studies, particularly in engineered microorganisms. The data highlights the feasibility of heterologous production and provides benchmarks for yield optimization.
| Organism | Genetic Modification | Product | Yield (% of Total Fatty Acids) | Reference |
| Synechocystis sp. PCC 6803 | Expression of bfaA and bfaB from M. chlorophenolicum | 10-Methyl stearic acid | up to 4.1% | [4] |
| Saccharomyces cerevisiae | Expression of bfa and tmp pathway enzymes | 10-Methylene and 10-Methyl BFAs | >35% (in Y. lipolytica) | [5] |
| HepG2 cells | Treatment with 10 µM 14-MPA (iso-BCFA) | 16-Methylheptadecanoic acid | 0.28 µg/10⁹ cells | [9] |
| HepG2 cells | Treatment with 12-MTA (anteiso-BCFA) | 14-Methylhexadecanoic acid | 2.4 µg/10⁹ cells | [9] |
Experimental Protocols
The study of this compound biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Biosynthetic Enzymes (e.g., BfaA/BfaB)
-
Gene Cloning: The genes encoding the methyltransferase (e.g., bfaB) and the reductase (e.g., bfaA) are amplified from the source organism's genomic DNA via PCR.
-
Vector Construction: The amplified genes are cloned into a suitable expression vector (e.g., pET series for E. coli or yeast expression vectors) under the control of an inducible promoter. A fusion enzyme (e.g., BfaA-B) may be constructed to improve efficiency.[5]
-
Host Transformation: The expression vector is transformed into a suitable host organism, such as E. coli, S. cerevisiae, or a cyanobacterium.[4][5]
-
Protein Expression: The host culture is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG in E. coli). Cells are grown under conditions that favor fatty acid production.
-
Cell Harvest: Cells are harvested by centrifugation and stored at -80°C until analysis.
Analysis of Fatty Acid Profiles by GC-MS
This is the standard method for identifying and quantifying 10-methyloctadecanoic acid.
-
Lipid Extraction: Total lipids are extracted from the harvested cells using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Bligh and Dyer method.
-
Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by heating the lipid extract with methanolic HCl or BF₃-methanol.
-
FAMEs Extraction: The resulting FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane (B92381).
-
GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.
-
Separation: FAMEs are separated on a capillary column (e.g., a polar DB-23 or non-polar DB-5 column) based on their boiling points and polarity.
-
Detection and Identification: The mass spectrometer fragments the eluting FAMEs, generating characteristic mass spectra that allow for the unambiguous identification of 10-methyloctadecanoic acid methyl ester by comparing its retention time and mass spectrum to an authentic standard.
-
-
Quantification: The amount of 10-methyloctadecanoic acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard added in a known amount before the extraction process.
Precursor Supply and Regulation
The synthesis of this compound is metabolically linked to and regulated by central carbon metabolism, which supplies the necessary precursors.
Origin of Key Precursors
-
Acetyl-CoA: This is the fundamental building block for fatty acid synthesis. It is primarily derived from carbohydrates via glycolysis and the pyruvate (B1213749) dehydrogenase complex.[10]
-
Malonyl-CoA: Synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), this is the primary two-carbon donor for fatty acid chain elongation.[10][11] ACC is a major point of regulation in fatty acid synthesis.[10]
-
Methylmalonyl-CoA: As discussed, this precursor for mid-chain branching is formed from propionyl-CoA, which arises from the catabolism of branched-chain amino acids and odd-chain fatty acids.[8]
-
S-Adenosylmethionine (SAM): The universal methyl donor, SAM is synthesized from methionine and ATP.[3] Its availability can be a limiting factor for methylation reactions.
Conclusion
The biological synthesis of this compound is a specialized metabolic process that builds upon the canonical fatty acid synthesis pathway. The primary route involves a two-step, post-synthesis modification of an oleoyl precursor, requiring a specific methyltransferase and reductase, followed by activation to its CoA ester. Understanding this pathway, its key enzymes, and its regulation is crucial for applications ranging from the development of novel therapeutics targeting bacterial membrane synthesis to the metabolic engineering of microorganisms for the production of high-value, branched-chain specialty chemicals. The protocols and data presented herein provide a foundational guide for researchers aiming to investigate and harness this fascinating biosynthetic capability.
References
- 1. The SAM-e Connection: Methyl Donors for Fat Metabolism | OrganiClinic [organiclinic.com]
- 2. amsbio.com [amsbio.com]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. Characterization of cyanobacterial cells synthesizing 10-methyl stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 10-methyl branched fatty acids in yeast [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of 10-Methyloctadecanoyl-CoA: A Prospective Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The specific metabolic pathway of 10-methyloctadecanoyl-CoA is not extensively detailed in currently available scientific literature. However, based on the established principles of fatty acid metabolism, a prospective pathway can be outlined. This guide synthesizes general knowledge of acyl-CoA metabolism to propose a likely catabolic route for this compound, providing a foundational framework for future research and therapeutic development.
Proposed Metabolic Pathway of this compound
Long-chain fatty acids, particularly those with methyl branches, typically undergo catabolism through the β-oxidation pathway, primarily within the mitochondria and, in some cases, peroxisomes. The methyl group at the 10th carbon position of this compound introduces a structural complexity that likely necessitates specific enzymatic machinery for its complete degradation.
The proposed pathway initiates with the transport of this compound into the mitochondrial matrix. Subsequently, it would enter the β-oxidation spiral. Each cycle of β-oxidation involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the shortening of the fatty acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.
The presence of the methyl group at an even-numbered carbon (C10) suggests that after several standard β-oxidation cycles, a propionyl-CoA molecule will be generated in addition to acetyl-CoA. Propionyl-CoA is a three-carbon acyl-CoA that can be further metabolized and enter the tricarboxylic acid (TCA) cycle.
A generalized workflow for the mitochondrial β-oxidation of a fatty acyl-CoA is depicted below.
Quantitative Data
Specific quantitative data, such as enzyme kinetics, metabolite concentrations, or metabolic flux for the pathway of this compound, are not available in the current body of scientific literature. Further experimental investigation is required to establish these parameters.
Experimental Protocols
Detailed experimental protocols for elucidating the metabolic pathway of this compound have not been published. However, researchers can adapt established methodologies for studying fatty acid oxidation. Key experimental approaches would likely include:
-
In vitro enzyme assays: Using purified enzymes or mitochondrial extracts to measure the activity of dehydrogenases, hydratases, and thiolases with this compound as a substrate.
-
Stable isotope tracing: Employing isotopically labeled 10-methyloctadecanoic acid in cell culture or animal models, followed by mass spectrometry-based metabolomics to track the incorporation of the label into downstream metabolites of the β-oxidation and TCA cycles.
-
Genetic manipulation: Utilizing techniques such as CRISPR-Cas9 to knock out or knock down genes encoding specific acyl-CoA dehydrogenases or other β-oxidation enzymes in cell lines to observe the impact on this compound metabolism.
A potential experimental workflow to investigate this pathway is outlined below.
Concluding Remarks
While direct experimental evidence is currently lacking, the metabolic pathway of this compound can be inferred from the well-established principles of fatty acid β-oxidation. The presence of a methyl group at the C10 position suggests a catabolic route that yields both acetyl-CoA and propionyl-CoA. The technical framework and prospective pathways outlined in this guide are intended to serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the metabolism of this and other branched-chain fatty acids and paving the way for potential therapeutic applications.
The Discovery and Characterization of 10-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyloctadecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. While its direct discovery and specific roles in metabolic pathways are not extensively documented in publicly available literature, its constituent fatty acid, 10-methyloctadecanoic acid (also known as tuberculostearic acid), is a known component of certain bacteria, particularly Mycobacterium tuberculosis. This guide provides a comprehensive overview of the current understanding of this compound, drawing parallels from well-characterized acyl-CoA molecules. It details generalized experimental protocols for its synthesis, purification, and characterization, and presents hypothetical signaling and metabolic pathways based on established lipid metabolism. The document is intended to serve as a foundational resource for researchers investigating the potential roles of this and other branched-chain acyl-CoAs in physiology and disease.
Introduction to this compound
This compound is the coenzyme A thioester of 10-methyloctadecanoic acid. Its chemical formula is C40H72N7O17P3S.[1] While specific details regarding its initial discovery are scarce, the synthesis of its precursor fatty acid, (R,S)-10-methyloctadecanoic acid, has been described. The presence of a methyl branch on the acyl chain suggests potential involvement in specific metabolic pathways that differ from those of straight-chain fatty acids.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H72N7O17P3S |
| Molecular Weight | 1048.02 g/mol |
| IUPAC Name | S-(2-((3-((2R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 10-methyloctadecanethioate |
| PubChem CID | 157008800[1] |
Potential Metabolic Pathways
The metabolic fate of this compound has not been explicitly elucidated. However, based on the metabolism of other branched-chain fatty acids, several potential pathways can be hypothesized.
Beta-Oxidation
It is plausible that this compound undergoes beta-oxidation, similar to other fatty acyl-CoAs, to generate acetyl-CoA for the citric acid cycle. The presence of the methyl group at the 10th position would likely require specific enzymatic machinery to bypass this branch point. This is analogous to the metabolism of other branched-chain fatty acids which involves specific isomerases and mutases.
Incorporation into Complex Lipids
This compound could serve as a substrate for the synthesis of complex lipids, such as phospholipids, triglycerides, and cholesterol esters. The incorporation of a branched-chain fatty acid would alter the physicochemical properties of these lipids, potentially affecting membrane fluidity and signaling.
Caption: Hypothetical metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available. The following are generalized protocols for the synthesis, purification, and analysis of long-chain acyl-CoAs that can be adapted for this molecule.
Synthesis of this compound
Principle: this compound can be synthesized from its corresponding fatty acid, 10-methyloctadecanoic acid, and coenzyme A using an acyl-CoA synthetase or through chemical synthesis.
Materials:
-
10-methyloctadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (or chemical coupling reagents)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Magnesium chloride
Procedure (Enzymatic):
-
Dissolve 10-methyloctadecanoic acid in a suitable organic solvent (e.g., ethanol) and then dilute into the reaction buffer containing a detergent like Triton X-100 to form micelles.
-
In a reaction vessel, combine the reaction buffer, ATP, MgCl2, and CoA.
-
Add the 10-methyloctadecanoic acid solution to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the reaction progress by measuring the consumption of CoA or the formation of AMP.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
The supernatant contains the synthesized this compound.
Caption: Enzymatic synthesis of this compound.
Purification by Liquid Chromatography
Principle: The synthesized this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude this compound solution
-
RP-HPLC system with a C18 column
-
Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)
-
Mobile phase B: Acetonitrile (B52724)
-
UV detector
Procedure:
-
Filter the crude this compound solution to remove any particulate matter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the bound molecules using a linear gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).
-
Collect the fractions corresponding to the peak of this compound.
-
Lyophilize the collected fractions to obtain the purified product.
Characterization by Mass Spectrometry
Principle: The identity and purity of the purified this compound can be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified this compound
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
-
Mobile phases as described for HPLC purification
Procedure:
-
Dissolve the purified this compound in a suitable solvent.
-
Inject a small amount of the sample into the LC-MS/MS system.
-
Separate the analyte using a C18 column with a suitable gradient.
-
Analyze the eluting compound using ESI in positive ion mode.
-
Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain characteristic fragment ions, which can confirm the structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Ionization Mode | ESI Positive |
| Parent Ion (M+H)+ | m/z 1049.03 |
| Key Fragment Ions | Characteristic fragments corresponding to the coenzyme A moiety and the 10-methyloctadecanoyl group. |
Quantitative Analysis
Quantitative data for this compound, such as its cellular concentrations and the kinetic parameters of enzymes that may act upon it, are not currently available in the literature. The following tables provide a template for how such data could be presented once it becomes available.
Table 3: Hypothetical Cellular Concentrations of this compound
| Cell Type / Tissue | Condition | Concentration (pmol/10^6 cells or pmol/mg tissue) |
| Mycobacterium tuberculosis | Logarithmic growth | Data not available |
| Mammalian Macrophage | Infected with M. tuberculosis | Data not available |
| Mammalian Adipocyte | Standard culture | Data not available |
Table 4: Hypothetical Kinetic Parameters of Enzymes Acting on this compound
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s^-1) |
| Putative 10-methyl-acyl-CoA Dehydrogenase | This compound | Data not available | Data not available | Data not available |
| Acyl-CoA Thioesterase | This compound | Data not available | Data not available | Data not available |
Conclusion and Future Directions
This compound represents an understudied molecule with potential significance in the metabolism of branched-chain fatty acids, particularly in the context of mycobacterial biology. The lack of specific data on its discovery, characterization, and metabolic roles highlights a gap in our understanding of lipid metabolism. Future research should focus on:
-
Definitive Discovery and Identification: Elucidating the specific context in which this compound was first identified.
-
Biochemical Characterization: Determining its physicochemical properties and the kinetic parameters of enzymes that interact with it.
-
Metabolic Tracing: Using stable isotope-labeled precursors to trace the metabolic fate of this compound in cellular systems.
-
Functional Studies: Investigating the biological consequences of altering the cellular levels of this compound.
The methodologies and frameworks presented in this guide provide a solid foundation for initiating such investigations, which will be crucial for uncovering the biological importance of this unique acyl-CoA molecule.
References
The Role of 10-Methyloctadecanoyl-CoA in Mycobacterial Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyloctadecanoyl-CoA, the activated form of tuberculostearic acid (10-methyloctadecanoic acid), is a crucial intermediate in the biosynthesis of unique phospholipids (B1166683) within the cell envelope of Mycobacterium species. This technical guide provides an in-depth analysis of the function of this compound in lipid synthesis, focusing on its biosynthetic pathway, its incorporation into major phospholipids, and its significance in the structural and functional integrity of the mycobacterial cell membrane. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the field.
Introduction
The cell envelope of Mycobacterium tuberculosis and other mycobacteria is a complex and lipid-rich structure, critical for their survival, pathogenesis, and resistance to antibiotics. A characteristic feature of this envelope is the presence of branched-chain fatty acids, among which tuberculostearic acid (10-methyloctadecanoic acid) is a prominent component. This C19 methyl-branched fatty acid is found esterified to various phospholipids, contributing to the unique properties of the mycobacterial membrane. The activation of tuberculostearic acid to its coenzyme A (CoA) thioester, this compound, is the pivotal step that primes it for incorporation into complex lipids. Understanding the synthesis and subsequent metabolism of this compound is therefore essential for elucidating the biogenesis of the mycobacterial cell envelope and for the development of novel anti-tuberculosis therapeutics.
Biosynthesis of this compound
The biosynthesis of this compound originates from oleic acid (a C18:1 unsaturated fatty acid) and involves a two-step enzymatic process to produce tuberculostearic acid, which is then activated to its CoA derivative.
Enzymatic Synthesis of Tuberculostearic Acid
The conversion of oleic acid to tuberculostearic acid is catalyzed by a bifunctional enzymatic system. The key enzymes involved are:
-
BfaB (or Cfa): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that adds a methyl group from SAM to the double bond of an oleoyl (B10858665) acyl chain within a phospholipid molecule. This reaction forms a 10-methylene-octadecanoyl intermediate.[1]
-
BfaA: A flavin adenine (B156593) dinucleotide (FAD)-dependent reductase that subsequently reduces the methylene (B1212753) group to a methyl group, yielding the final tuberculostearoyl moiety.[1]
This two-step mechanism is crucial for the formation of the characteristic methyl branch at the C10 position.
Activation to this compound
Following its synthesis as part of a phospholipid, tuberculostearic acid must be released and activated to its CoA form to participate in other acylation reactions. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.
Tuberculostearic Acid + ATP + CoASH → this compound + AMP + PPi
Function of this compound in Lipid Synthesis
This compound serves as the primary donor of the tuberculostearoyl group for the acylation of various phospholipids that are essential components of the mycobacterial plasma membrane.
Incorporation into Phospholipids
Lipidomic analyses of Mycobacterium species have revealed that tuberculostearic acid is a major acyl constituent of several classes of phospholipids, including:
-
Phosphatidylinositol (PI): Tuberculostearic acid is frequently found esterified to the sn-2 position of the glycerol (B35011) backbone of PI.[2]
-
Phosphatidylethanolamine (PE): Similar to PI, PE molecules in mycobacteria often contain tuberculostearic acid.
-
Phosphatidylinositol Mannosides (PIMs): These complex glycolipids, which are crucial for the structural integrity of the cell envelope and for host-pathogen interactions, are extensively acylated with tuberculostearic acid.
The incorporation of this compound into these phospholipids is catalyzed by specific acyltransferases. While the precise substrate specificity of all involved acyltransferases is an area of ongoing research, enzymes such as glycerol-3-phosphate acyltransferases (GPATs) and other lysophospholipid acyltransferases are responsible for these reactions.
Role in Membrane Properties
The presence of the methyl branch in tuberculostearic acid has significant implications for the physical properties of the mycobacterial cell membrane. The methyl group disrupts the tight packing of the acyl chains in the lipid bilayer, which:
-
Increases membrane fluidity: This is crucial for maintaining membrane function at different temperatures and for the proper functioning of membrane-embedded proteins.
-
Contributes to membrane compartmentalization: Tuberculostearic acid plays a role in the formation of specialized membrane domains, which are important for various cellular processes.[3][4]
-
Influences permeability: The altered packing of lipids affects the permeability of the membrane to nutrients and antimicrobial agents.
Quantitative Data
The abundance of tuberculostearic acid-containing phospholipids highlights their importance in the mycobacterial cell envelope.
| Phospholipid Class | Molecular Species | Abundance in M. tuberculosis | Reference |
| Phosphatidylinositol (PI) | PI 35:0 (16:0/19:0 TSA) | Major species, ~70.7 mol % of PI | [2] |
| Phosphatidylethanolamine (PE) | PE 35:0 (16:0/19:0 TSA) | Most abundant species, ~31.9 mol % of PE | [2] |
TSA: Tuberculostearic acid
Experimental Protocols
Assay for BfaB (Methyltransferase) and BfaA (Reductase) Activity
This protocol is adapted from studies on the biosynthesis of 10-methyl branched fatty acids.
Objective: To determine the in vitro activity of BfaB and BfaA enzymes in converting an oleoyl-containing substrate to a tuberculostearoyl-containing product.
Materials:
-
Purified recombinant BfaB and BfaA enzymes
-
Oleoyl-phosphatidylcholine (or other suitable phospholipid substrate) liposomes
-
S-adenosyl-L-[methyl-¹⁴C]methionine
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Scintillation cocktail and counter
-
TLC plates and solvent system for lipid separation (e.g., chloroform:methanol:water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, oleoyl-phosphatidylcholine liposomes, NADPH, and purified BfaA enzyme.
-
Initiate Methylation: Start the reaction by adding purified BfaB enzyme and S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids on a TLC plate and develop using an appropriate solvent system to separate the substrate and product. Visualize the lipids by autoradiography or by staining with iodine vapor.
-
Scintillation Counting: Quantify the incorporation of the radiolabel into the lipid fraction by liquid scintillation counting of an aliquot of the organic phase.
-
In Vitro Acyltransferase Assay with this compound
Objective: To measure the incorporation of this compound into a lysophospholipid acceptor.
Materials:
-
[¹⁴C]-10-Methyloctadecanoyl-CoA (or unlabeled, with subsequent mass spectrometry analysis)
-
Lysophosphatidylinositol (or other lysophospholipid)
-
Cell-free extract or purified acyltransferase
-
Reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
TLC plates and solvent system
-
Phosphorimager or mass spectrometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, lysophospholipid acceptor, and cell-free extract or purified enzyme.
-
Start Reaction: Initiate the reaction by adding [¹⁴C]-10-methyloctadecanoyl-CoA.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction and Extract Lipids: Terminate the reaction and extract the lipids as described in the previous protocol.
-
Analysis:
-
TLC and Autoradiography: Separate the lipid products by TLC and visualize the radiolabeled diacyl-phospholipid product using a phosphorimager.
-
LC-MS/MS: For non-radioactive assays, analyze the lipid extract by liquid chromatography-tandem mass spectrometry to identify and quantify the formation of the specific tuberculostearoyl-containing phospholipid.
-
Conclusion
This compound is a central metabolite in the lipid metabolism of mycobacteria, acting as the activated donor of the unique tuberculostearic acid. Its synthesis from oleic acid and subsequent incorporation into key phospholipids like PI, PE, and PIMs are critical for establishing the distinct properties of the mycobacterial cell envelope, including membrane fluidity and compartmentalization. The enzymes involved in the biosynthesis and utilization of this compound represent promising targets for the development of new drugs to combat tuberculosis. Further research into the specific acyltransferases that utilize this substrate will provide a more complete understanding of the intricate process of mycobacterial cell envelope assembly.
References
- 1. The mycobacterial Rv1551 glycerol-3-phosphate acyltransferase enhances phospholipid biosynthesis in cell lysates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
The Natural Occurrence of 10-Methyloctadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 10-methyloctadecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. While direct quantitative data for this compound is limited in current literature, this guide synthesizes available information on its corresponding fatty acid, 10-methyloctadecanoic acid (commonly known as tuberculostearic acid), to infer its presence and biological context. Tuberculostearic acid is a well-established biomarker for several bacterial species, particularly within the genus Mycobacterium.
Natural Occurrence of 10-Methyloctadecanoic Acid (Tuberculostearic Acid)
10-methyloctadecanoic acid is a saturated fatty acid that is a characteristic component of the lipids found in several species of bacteria, most notably in the genus Mycobacterium, which includes the pathogenic species Mycobacterium tuberculosis. Its presence is so distinctive that it is often used as a chemical marker for the detection of mycobacterial infections. In these organisms, tuberculostearic acid is a significant constituent of the cell wall, where it can comprise up to 20% of the total fatty acids[1]. It is also found in other related bacteria, such as some corynebacteria[1]. The consistent presence of the fatty acid strongly implies the existence of its activated form, this compound, as a key intermediate in the lipid metabolism of these organisms.
Biosynthesis of 10-Methyloctadecanoic Acid
The biosynthesis of 10-methyloctadecanoic acid has been elucidated and involves a two-step enzymatic process starting from the common unsaturated fatty acid, oleic acid (18:1Δ9). This pathway has been characterized in Mycobacterium chlorophenolicum and involves two key enzymes, BfaB and BfaA[1][2].
The proposed biosynthetic pathway is as follows:
-
Methylation: The enzyme BfaB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate[1][2][3].
-
Reduction: The intermediate is then reduced by the FAD-binding oxidoreductase, BfaA, to produce 10-methyloctadecanoic acid[1][2][3].
The following diagram illustrates the biosynthetic pathway of 10-methyloctadecanoic acid.
References
The Role of 10-Methyloctadecanoyl-CoA in Modulating Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biological membranes are dynamic structures whose functions are critically dependent on their physical state, particularly their fluidity. Membrane fluidity, governed by the lipid composition, influences protein function, signal transduction, and cellular integrity. While unsaturated fatty acids are the primary modulators of fluidity in higher organisms, many bacteria utilize branched-chain fatty acids (BCFAs) to achieve similar homeoviscous adaptation. This technical guide provides an in-depth examination of 10-methyloctadecanoyl-CoA, the activated form of the mid-chain branched fatty acid 10-methyloctadecanoic acid (tuberculostearic acid). We will explore its biosynthesis, its fundamental role in increasing membrane fluidity by disrupting acyl chain packing, and the quantitative effects it has on the biophysical properties of lipid bilayers. This document synthesizes data from computational simulations and outlines key experimental protocols for investigating these phenomena, serving as a comprehensive resource for professionals in cellular biology and drug development.
Introduction: Membrane Fluidity and the Significance of Branched-Chain Fatty Acids
The fluid mosaic model describes the cell membrane as a two-dimensional fluid where lipids and proteins can diffuse laterally. This fluidity is essential for a multitude of cellular processes, including transport, signaling, and cell division.[1] The degree of fluidity is primarily determined by the structure of the fatty acyl chains within the membrane's phospholipids (B1166683).
-
Saturated Fatty Acids (SFAs): Straight acyl chains that pack together tightly, creating a more ordered, gel-like state with low fluidity.
-
Unsaturated Fatty Acids (UFAs): Contain one or more cis-double bonds that introduce kinks into the acyl chains. These kinks prevent tight packing, increasing the space between lipids and thus enhancing fluidity.[2]
-
Branched-Chain Fatty Acids (BCFAs): Common in many Gram-positive bacteria, BCFAs feature methyl groups along the acyl chain.[3][4] Much like the kinks in UFAs, these methyl branches disrupt the orderly packing of neighboring chains, thereby increasing membrane fluidity.[5][6][7]
10-methyloctadecanoic acid, also known as tuberculostearic acid, is a prominent mid-chain BCFA found in microorganisms like Mycobacterium tuberculosis.[8][9] Its activated form, this compound, serves as the donor molecule for incorporating this unique fatty acid into membrane phospholipids, where it plays a critical role in maintaining membrane homeostasis.
Biosynthesis of this compound
Coenzyme A (CoA) is an essential cofactor in all living organisms, functioning as a carrier of acyl groups in numerous metabolic pathways, including fatty acid synthesis and oxidation.[10][11][12] The biosynthesis of any fatty acyl-CoA, including this compound, begins with the multi-step synthesis of CoA itself from pantothenate (Vitamin B5).[13]
The formation of this compound involves two key stages: the synthesis of the fatty acid (10-methyloctadecanoic acid) and its subsequent activation by attachment to Coenzyme A. In mycobacteria, the synthesis of 10-methyloctadecanoic acid involves the methylation of an oleic acid precursor. The resulting fatty acid is then "activated" by an acyl-CoA synthetase enzyme, which catalyzes the thioesterification of the fatty acid's carboxyl group to the thiol group of Coenzyme A, a reaction that consumes ATP.
Caption: General biosynthesis pathway of Coenzyme A and subsequent activation of 10-methyloctadecanoic acid.
Mechanism of Action: How Branched Acyl Chains Increase Fluidity
The central hypothesis, supported by extensive computational modeling, is that BCFAs increase the fluidity of the lipid bilayer.[5][6] The methyl branch on the acyl chain of 10-methyloctadecanoic acid acts as a steric hindrance, preventing the tight, ordered packing that characterizes membranes rich in SFAs. This disruption creates greater intermolecular space between phospholipid tails.
The consequences of this disrupted packing are manifold:
-
Lowered Phase Transition Temperature (Tm): The temperature at which a membrane transitions from a rigid gel phase to a fluid liquid-crystalline phase is lowered. This allows the membrane to remain fluid at lower temperatures.
-
Increased Lateral Diffusion: Individual lipid molecules can move more freely within the plane of the membrane.
-
Increased Permeability: The less-ordered membrane presents a slightly less formidable barrier to the passive diffusion of small molecules.
This mechanism is analogous to that of unsaturated fatty acids, where the cis-double bond creates a rigid kink. The methyl group of a BCFA provides a similar, albeit more subtle, disruption.
Caption: Logical workflow of how branched-chain fatty acids enhance membrane fluidity.
Quantitative Analysis of Membrane Properties
Atomistic simulations provide powerful, quantitative insights into how BCFAs modulate membrane properties. Studies on model bacterial membranes systematically varying the ratio of BCFAs to SFAs reveal significant changes in the physical characteristics of the bilayer.
| Parameter | Low Straight-Chain FA Content (High BCFA) | High Straight-Chain FA Content (Low BCFA) | Interpretation |
| Bilayer Thickness | Reduced | Increased | Tightly packed straight chains extend the bilayer. |
| Bilayer Viscosity | Lower | Higher | Increased fluidity corresponds to lower viscosity. |
| Bending Modulus | Lower (~15.7 kBT difference)[5][6] | Higher | More fluid membranes are more flexible and easier to bend. |
| Hydrophobic Mismatch | - | ~1.2 Å[5][6] | A sharper transition between ordered and disordered domains. |
| Line Tension | - | ~0.6 pN[5][6] | The energetic cost at the boundary of different lipid phases. |
| Lipid Ordering | Disordered State | Ordered State | BCFAs promote a more fluid, disordered phase. |
Table derived from computational simulation data on model bacterial membranes containing branched-chain and straight-chain fatty acids.[5][6]
Key Experimental Methodologies
A variety of biophysical techniques are employed to study the effects of specific lipids on membrane fluidity. Below are protocols for key methods relevant to the investigation of lipids like 10-methyloctadecanoic acid.
Atomistic Molecular Dynamics (MD) Simulations
MD simulations are a cornerstone for studying lipid bilayers at a molecular level, providing data that can be difficult to obtain experimentally.
Protocol:
-
System Setup: Construct a model lipid bilayer in silico. This involves defining the lipid composition (e.g., a mix of phospholipids containing 10-methyloctadecanoyl groups and straight-chain acyl groups) and solvating the system with a water model.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36, GROMOS) that accurately represents the atomic interactions of lipids and water.
-
Equilibration: Run a series of simulations to allow the system to reach thermal and pressure equilibrium. This involves an initial energy minimization, followed by short simulations under constant volume (NVT) and then constant pressure (NPT) ensembles to relax the system.
-
Production Run: Perform a long-timescale simulation (microseconds) under the NPT ensemble to sample the conformational space of the membrane.
-
Analysis: Analyze the resulting trajectory to calculate quantitative properties such as bilayer thickness, area per lipid, deuterium (B1214612) order parameters, diffusion coefficients, and bending modulus.
Caption: Standard workflow for molecular dynamics (MD) simulations of lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures (Tm).
Protocol:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) with the desired lipid composition (incorporating the fatty acid of interest).
-
Sample Loading: Accurately load a known amount of the liposome suspension into a DSC sample pan. A reference pan is filled with the corresponding buffer.
-
Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 1-2 °C/min) over a temperature range that brackets the expected phase transition.
-
Data Analysis: The DSC instrument records the differential heat flow into the sample versus the reference. The peak of the resulting endotherm corresponds to the Tm. The area under the peak gives the transition enthalpy (ΔH). A lower and broader peak indicates higher fluidity.
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Lower anisotropy values correspond to higher membrane fluidity.
Protocol:
-
Probe Incorporation: Incubate liposomes of the desired composition with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light.
-
Anisotropy Calculation: Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the plane of the excitation light. The steady-state fluorescence anisotropy (r) is calculated as: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.
-
Interpretation: Compare the anisotropy values of membranes containing 10-methyloctadecanoyl groups with control membranes (e.g., containing only SFAs). A lower 'r' value indicates faster probe rotation and thus a more fluid membrane.
Conclusion and Future Directions
This compound is a crucial metabolic intermediate for the introduction of a key branched-chain fatty acid into the membranes of various microorganisms. The resulting 10-methyloctadecanoyl phospholipid groups function as potent modulators of membrane fluidity. By sterically hindering the tight packing of acyl chains, they ensure the membrane remains in a functional, fluid state across a range of environmental conditions. The quantitative data from computational simulations strongly supports this role, demonstrating a clear link between BCFA content and bilayer physical properties.
For drug development professionals, understanding this mechanism is vital. The enzymes involved in the biosynthesis and incorporation of BCFAs represent potential targets for novel antimicrobial agents. Disrupting the ability of a pathogen like M. tuberculosis to regulate its membrane fluidity could compromise its viability and resilience. Future research should focus on experimental validation of simulation data and on elucidating the specific protein-lipid interactions that are modulated by BCFA-induced changes in membrane fluidity.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating 10-Methyloctadecanoyl-CoA as a Putative Biomarker for Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Novel Acyl-CoAs in Metabolic Research
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, participating in a multitude of biochemical pathways including energy production, lipid synthesis, and signal transduction.[1][2] Fatty acyl-CoAs, in particular, are not just substrates for beta-oxidation and complex lipid synthesis but are also involved in regulating cellular processes.[3][4] While the roles of common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-documented, the functions of less common, structurally modified fatty acyl-CoAs, such as the hypothetical 10-methyloctadecanoyl-CoA, remain largely unexplored.
The presence of a methyl group on the acyl chain of this compound suggests a unique metabolic origin, potentially from branched-chain amino acid catabolism or the metabolism of specific dietary fatty acids. Its accumulation or deficiency could, therefore, be indicative of specific enzymatic defects or metabolic dysregulation, making it a candidate biomarker for inborn errors of metabolism or acquired metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease. This guide outlines a technical approach to systematically investigate the potential of this compound as a biomarker.
Quantitative Analysis of this compound in Biological Samples
Accurate quantification of this compound in various biological matrices is fundamental to establishing its role as a biomarker. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.[5]
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for this compound in different sample groups, illustrating the type of data that would be generated in a clinical research setting.
| Parameter | Control Group (n=50) | Type 2 Diabetes Group (n=50) | NAFLD Group (n=50) | p-value |
| Plasma this compound (pmol/mL) | 0.5 ± 0.1 | 2.5 ± 0.8 | 3.1 ± 1.2 | <0.001 |
| Adipose Tissue this compound (pmol/mg) | 1.2 ± 0.3 | 5.8 ± 1.5 | 7.2 ± 2.1 | <0.001 |
| Liver Tissue this compound (pmol/mg) | 0.8 ± 0.2 | 4.1 ± 1.1 | 9.5 ± 3.4 | <0.001 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Quantification by UHPLC-MS/MS
This protocol is adapted from established methods for acyl-CoA analysis.[5][6]
1. Sample Preparation and Extraction:
-
Tissue Samples: Homogenize 10-20 mg of frozen tissue in 500 µL of a 2:2:1 (v/v/v) solution of acetonitrile, methanol, and water.
-
Plasma Samples: To 100 µL of plasma, add 400 µL of the same acetonitrile/methanol/water solution.
-
Internal Standard: Spike all samples with a known amount of a suitable internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA) for accurate quantification.
-
Extraction: Vortex the mixture for 10 minutes at 4°C, followed by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UHPLC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transition for this compound would need to be determined using a purified standard.
3. Data Analysis:
-
Construct a calibration curve using a synthetic this compound standard of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Elucidation of Metabolic Pathways
Understanding the synthesis and degradation of this compound is crucial for interpreting its physiological significance. This involves a combination of stable isotope tracing, enzyme assays, and genetic manipulation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical metabolic pathway for the synthesis and degradation of this compound.
Experimental Protocol: Stable Isotope Tracing
1. Cell Culture Experiments:
-
Culture relevant cell lines (e.g., hepatocytes, adipocytes) in media supplemented with stable isotope-labeled precursors, such as ¹³C-labeled branched-chain amino acids or ¹³C-labeled propionate.
-
After incubation, extract intracellular metabolites as described in section 2.2.
-
Analyze the extracts by UHPLC-MS/MS to detect the incorporation of the ¹³C label into this compound.
2. Animal Studies:
-
Administer stable isotope-labeled precursors to animal models of metabolic disease and healthy controls via diet or injection.
-
Collect plasma and tissue samples at various time points.
-
Analyze the samples for the presence of labeled this compound to determine its synthesis and turnover rates in vivo.
Correlation with Metabolic Disorders: Experimental Workflow
To establish this compound as a robust biomarker, its levels must be correlated with the presence and severity of metabolic disorders in large patient cohorts.
Experimental Workflow Diagram
The following diagram outlines the workflow for a clinical study to validate this compound as a biomarker.
Conclusion and Future Directions
The investigation of novel acyl-CoAs like this compound holds significant promise for advancing our understanding of metabolic disorders and for the development of new diagnostic and therapeutic strategies. The technical framework presented in this guide provides a roadmap for the systematic evaluation of such molecules as potential biomarkers. Future research should focus on the identification of the enzymes responsible for the metabolism of this compound and the elucidation of its downstream effects on cellular signaling and gene expression. Such studies will be instrumental in validating its clinical utility and in paving the way for its integration into routine clinical practice.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance [mdpi.com]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Formation of 10-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic formation of 10-methyloctadecanoyl-CoA, a key intermediate in the biosynthesis of tuberculostearic acid, a signature lipid of Mycobacterium tuberculosis and related species. This document details the biosynthetic pathway, the enzymes involved, their substrates, and mechanisms of action. It further provides detailed experimental protocols for the expression and purification of the requisite enzymes, enzyme activity assays, and the analytical methods for the detection and quantification of substrates, intermediates, and the final product. This guide is intended to be a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development who are interested in the study of branched-chain fatty acid biosynthesis and the identification of novel anti-mycobacterial drug targets.
Introduction
10-Methyloctadecanoic acid, commonly known as tuberculostearic acid, is a C19 saturated fatty acid with a methyl branch at the C10 position. It is a characteristic component of the phospholipids (B1166683) in the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. The biosynthesis of this unique fatty acid is a critical process for these bacteria, and the enzymes involved represent potential targets for the development of novel anti-tuberculosis therapeutics. The activated form of this fatty acid, this compound, is the direct precursor for its incorporation into complex lipids. This guide elucidates the enzymatic pathway leading to the formation of this compound.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with a common unsaturated fatty acid precursor. In mycobacteria, the pathway involves two key enzymatic steps to produce 10-methyloctadecanoic acid, which is then activated to its CoA thioester.
The biosynthesis of tuberculostearic acid is a two-step process that utilizes oleic acid as its substrate.[1] The enzymes involved are BfaB, an S-adenosyl-l-methionine-dependent methyltransferase, and BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase.[1] The expression of these two mycobacterial genes is both necessary and sufficient for the production of tuberculostearic acid in heterologous hosts like Escherichia coli and yeast.[1] The pathway proceeds through a 10-methylene stearate (B1226849) intermediate, which is typically not detectable in Mycobacterium but has been observed in Corynebacterium species.[1]
Step 1: Methylation of an Oleoyl-Phospholipid by a SAM-Dependent Methyltransferase (BfaB/Cfa)
The initial step is the methylation of an oleic acid moiety that is esterified within a phospholipid molecule. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. In Mycobacterium smegmatis, this enzyme is encoded by the cfa gene and has been shown to be essential for the synthesis of tuberculostearic acid-containing phospholipids.[2] This enzyme utilizes SAM as the methyl donor to introduce a methyl group at the C10 position of the oleoyl (B10858665) acyl chain, forming a 10-methylene-octadecanoyl-phospholipid intermediate.
Step 2: Reduction of the Methylene (B1212753) Intermediate by an FAD-Dependent Oxidoreductase (BfaA)
The second step involves the reduction of the exocyclic double bond of the 10-methylene intermediate to a methyl group. This reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, encoded by the bfaA gene.[1] This enzyme utilizes a reducing equivalent, likely NADPH or NADH, to saturate the double bond, resulting in the formation of a 10-methyloctadecanoyl-phospholipid.
Step 3: Liberation and Activation to this compound
The 10-methyloctadecanoic acid is likely liberated from the phospholipid by a phospholipase. The free fatty acid is then activated to its corresponding acyl-CoA thioester, this compound, by an acyl-CoA synthetase (also known as fatty acid CoA ligase). This ATP-dependent reaction is a prerequisite for its subsequent metabolism and incorporation into other lipid structures. While the specific acyl-CoA synthetase responsible for activating 10-methyloctadecanoic acid has not been definitively identified, many of these enzymes exhibit broad substrate specificity.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the enzymatic cascade leading to the formation of this compound.
Quantitative Data
Currently, detailed kinetic parameters for the specific enzymes BfaA and BfaB from Mycobacterium tuberculosis are not extensively reported in the public domain. However, some studies have characterized homologous enzymes and related reactions, which are summarized below for comparative purposes.
| Enzyme/Reaction | Substrate(s) | Km | kcat | Vmax | Organism/System | Reference |
| Cfa (BfaB) Methyltransferase | PG C16:0/C18:1 | Not reported | Not reported | Activity increases with substrate concentration | Mycobacterium smegmatis | [2] |
| Acyl-CoA Synthetase (medium chain) | Hexanoic acid | Not reported | Not reported | Not reported | Bovine | [4] |
| Acyl-CoA Synthetase (glomeruli) | Palmitic acid | Higher than unsaturated FAs | Lower than oleic/linoleic acid | Not reported | Rat | [5] |
| Fatty Acid Transport Protein 1 (FATP1) | Palmitic acid (C16:0) | Not reported | Not reported | Similar for C16-C24 fatty acids | Murine | [3] |
| Fatty Acid Transport Protein 1 (FATP1) | Lignoceric acid (C24:0) | Not reported | Not reported | Similar for C16-C24 fatty acids | Murine | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to study the enzymatic formation of this compound. These protocols are based on established methods for similar enzyme systems and can be adapted for the specific mycobacterial enzymes.
Heterologous Expression and Purification of BfaB (Cfa) and BfaA
This protocol describes the expression of recombinant BfaB and BfaA in E. coli and their subsequent purification. Mycobacterial genes can be challenging to express in E. coli due to high GC content and different codon usage. Therefore, codon-optimized synthetic genes are recommended.
Experimental Workflow:
Methodology:
-
Gene Synthesis and Cloning: Synthesize codon-optimized bfaA and bfaB genes for E. coli expression. Clone the genes into a suitable expression vector, such as pET-28a, which incorporates an N-terminal or C-terminal hexahistidine (His6)-tag for affinity purification.
-
Transformation: Transform the recombinant plasmids into a competent E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-50 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
For BfaA, which is FAD-dependent, it may be necessary to include FAD in the purification buffers and during storage to maintain activity.
-
Enzyme Assay for BfaB (Cfa) Methyltransferase
The activity of the BfaB methyltransferase can be monitored by measuring the production of S-adenosylhomocysteine (SAH), the demethylated product of SAM. A continuous spectrophotometric assay is a convenient method.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl2
-
1 mM DTT
-
0.5 mM SAM
-
A suitable concentration of oleoyl-phosphatidylglycerol (or another oleoyl-containing phospholipid) substrate, solubilized with a mild detergent like Triton X-100.
-
Coupling enzymes: SAH hydrolase, adenosine (B11128) deaminase, and xanthine (B1682287) oxidase.
-
A chromogenic substrate for xanthine oxidase (e.g., a probe that generates a colored or fluorescent product upon reaction with hydrogen peroxide).
-
-
Assay Procedure:
-
Add all components except the BfaB enzyme to a microplate well.
-
Initiate the reaction by adding the purified BfaB enzyme.
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.
-
The rate of product formation is proportional to the BfaB activity.
-
-
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curve. For kinetic analysis, vary the concentration of one substrate while keeping the others constant. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Enzyme Assay for BfaA Oxidoreductase
The activity of the FAD-dependent BfaA oxidoreductase can be monitored by following the oxidation of NAD(P)H spectrophotometrically.
Methodology:
-
Substrate Preparation: The substrate for BfaA is the 10-methylene-octadecanoyl-phospholipid intermediate. This can be generated in situ by the action of BfaB on oleoyl-phospholipid or synthesized chemically.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer, pH 7.5
-
0.2 mM NAD(P)H
-
10 µM FAD (if the purified enzyme is apo)
-
The 10-methylene-octadecanoyl-phospholipid substrate.
-
-
Assay Procedure:
-
Add all components except the BfaA enzyme to a cuvette.
-
Initiate the reaction by adding the purified BfaA enzyme.
-
Monitor the decrease in absorbance at 340 nm (for NADH) or 365 nm (for NADPH) over time.
-
-
Data Analysis: Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient. For kinetic analysis, vary the concentration of the substrates (the methylene intermediate and NAD(P)H) and determine the kinetic parameters as described for BfaB.
In Vitro Reconstitution of 10-Methyloctadecanoic Acid Synthesis
This protocol aims to reconstitute the two-step enzymatic synthesis of 10-methyloctadecanoic acid from an oleoyl-phospholipid.
Methodology:
-
Reaction Mixture: Combine in a single reaction tube:
-
100 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl2
-
1 mM DTT
-
1 mM SAM
-
1 mM NAD(P)H
-
10 µM FAD
-
Oleoyl-phosphatidylglycerol substrate
-
Purified BfaB and BfaA enzymes.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Product Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Extract the lipids.
-
Hydrolyze the phospholipids to release the fatty acids (e.g., by saponification).
-
Derivatize the fatty acids to their methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to identify and quantify the formation of 10-methyloctadecanoic acid.
-
Enzymatic Synthesis of this compound
This protocol describes the activation of 10-methyloctadecanoic acid to its CoA ester using a commercially available or purified acyl-CoA synthetase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
5 mM ATP
-
1 mM Coenzyme A
-
1 mM 10-methyloctadecanoic acid
-
A suitable amount of acyl-CoA synthetase.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Analyze the formation of this compound by LC-MS/MS.
Analytical Methods
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This method is used to identify and quantify the fatty acid products of the enzymatic reactions.
Experimental Workflow:
References
10-Methyloctadecanoyl-CoA: A Potential Modulator of Microbial Diversity and Novel Target for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of bacterial cell membranes and are increasingly recognized for their roles in microbial physiology and host-microbe interactions. This technical guide focuses on 10-methyloctadecanoyl-CoA, a C19 branched-chain fatty acyl-CoA, and explores its emerging connection to microbial diversity, its potential as a signaling molecule, and its relevance in the context of drug development. Drawing upon current research, this document provides a comprehensive overview of the biosynthesis of this compound, its role as a bacterial biomarker, and its putative signaling pathways. Detailed experimental protocols for the analysis of this and similar molecules are provided, alongside structured data summaries and visualizations to facilitate a deeper understanding of its significance.
Introduction: The Significance of Branched-Chain Fatty Acyl-CoAs in Microbial Ecosystems
Microbial communities are complex ecosystems where intercellular communication and adaptation to the environment are paramount for survival and function. Fatty acids, particularly branched-chain fatty acids (BCFAs), play a crucial role in these processes. Unlike the straight-chain fatty acids predominantly found in eukaryotes, BCFAs are characteristic of many bacterial species. Their branched structure influences the fluidity and permeability of the cell membrane, thereby affecting cellular processes and resistance to environmental stressors.
This compound is the activated form of 10-methyloctadecanoic acid, also known as tuberculostearic acid. Tuberculostearic acid is a well-established biomarker for certain bacteria, most notably Mycobacterium tuberculosis and other actinomycetes.[1][2] Its presence and abundance can be indicative of specific microbial populations within a given environment. The activated CoA form, this compound, is a direct participant in cellular metabolism and is poised to act as a signaling molecule, influencing gene expression and thereby shaping the microbial community structure.
This guide will delve into the knowns and logical extrapolations surrounding this compound, providing a foundation for future research and therapeutic exploration.
Biosynthesis of this compound
The biosynthesis of this compound is not as ubiquitously documented as that of straight-chain fatty acids. However, based on the established pathway for its corresponding free fatty acid, tuberculostearic acid, a putative biosynthetic pathway can be outlined. The synthesis initiates from oleoyl-CoA, an 18-carbon monounsaturated fatty acyl-CoA.
The key steps are hypothesized to be:
-
Methylation: A methyl group from S-adenosyl-L-methionine (SAM) is transferred to the double bond of oleoyl-CoA, forming a 10-methylene-octadecanoyl-ACP intermediate.
-
Reduction: The methylene (B1212753) group is subsequently reduced, likely by an NADPH-dependent reductase, to a methyl group, yielding 10-methyloctadecanoyl-ACP.
-
Thioester Exchange: The acyl group is then transferred from the acyl carrier protein (ACP) to coenzyme A, forming this compound.
Link to Microbial Diversity: A Biomarker Perspective
While direct quantitative data linking this compound to overall microbial diversity is still an area of active research, the established role of its corresponding fatty acid, tuberculostearic acid (10-methyloctadecanoic acid), as a biomarker provides a strong foundation for its importance. Tuberculostearic acid is a signature lipid for several bacterial genera, including Mycobacterium, Nocardia, and Rhodococcus.[1][2]
The presence and quantification of tuberculostearic acid in environmental or clinical samples can, therefore, indicate the abundance of these specific bacterial groups. An increase in the concentration of this biomarker could signify a bloom of these bacteria, which would inherently alter the microbial diversity of the ecosystem.
Table 1: Tuberculostearic Acid as a Bacterial Biomarker
| Bacterial Group | Significance of Tuberculostearic Acid | Application in Diversity Studies |
| Mycobacterium spp. | Major component of cellular lipids.[1][2] | Detection and quantification in clinical samples (e.g., sputum, blood) can indicate the bacterial load of M. tuberculosis.[1][3] |
| Actinomycetes (e.g., Nocardia, Rhodococcus) | Commonly found in the cell envelope. | Analysis in soil and environmental samples can help in assessing the abundance of these important soil bacteria. |
| Other Bacteria | Present in smaller quantities in various other bacteria. | Its presence in a microbial community profile suggests the contribution of specific bacterial taxa to the overall community structure. |
A Putative Signaling Pathway for this compound
Long-chain fatty acyl-CoAs are known to function as signaling molecules in bacteria, primarily through their interaction with transcriptional regulators.[4][5][6] A well-characterized example is the interaction of long-chain acyl-CoAs with the FadR protein in Escherichia coli.[4][7] FadR is a transcription factor that dually regulates fatty acid metabolism; it represses the genes for fatty acid degradation (fad) and activates the genes for fatty acid biosynthesis (fab). When long-chain acyl-CoA levels are high, they bind to FadR, causing a conformational change that prevents FadR from binding to DNA. This alleviates the repression of the fad genes and reduces the activation of the fab genes, thus promoting the breakdown of fatty acids.[4][7]
Based on this model, a putative signaling pathway for this compound can be proposed. As a long-chain branched fatty acyl-CoA, it is plausible that it interacts with a FadR-like transcriptional regulator. This interaction would modulate the expression of genes involved in branched-chain fatty acid metabolism and potentially other cellular processes, including virulence and biofilm formation.
Experimental Protocols
The analysis of this compound and its corresponding fatty acid is typically performed using gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.
Extraction and Derivatization of Bacterial Fatty Acids
This protocol is adapted from standard methods for fatty acid methyl ester (FAME) analysis.[8][9][10]
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml deionized water
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol
-
Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml deionized water
-
Pyrex tubes with Teflon-lined caps
-
Water bath
-
Vortex mixer
-
Clinical rotator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Saponification:
-
Transfer a bacterial cell pellet (approx. 40 mg) to a clean Pyrex tube.
-
Add 1.0 ml of Reagent 1.
-
Seal the tube tightly and vortex briefly.
-
Heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 ml of Reagent 2 to the cooled tube.
-
Seal and vortex briefly.
-
Heat at 80°C for 10 minutes.
-
Cool the tube rapidly in an ice bath.
-
-
Extraction:
-
Add 1.25 ml of Reagent 3.
-
Seal and mix gently on a clinical rotator for 10 minutes.
-
Centrifuge briefly to separate the phases.
-
Transfer the lower aqueous phase to a waste container.
-
-
Base Wash:
-
Add 3.0 ml of Reagent 4 to the remaining organic phase.
-
Seal and rotate for 5 minutes.
-
Centrifuge briefly.
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program that allows for the separation of C19 fatty acid methyl esters. A typical program might ramp from 170°C to 270°C.[10]
-
Identify 10-methyloctadecanoate by its retention time and mass spectrum compared to a known standard.
-
Experimental Workflow for Linking this compound to Microbial Diversity
Data Presentation
Table 2: Hypothetical Quantitative Data on 10-Methyloctadecanoate in Different Microbial Environments
| Sample Environment | Total Bacterial Load (CFU/g) | Concentration of 10-Methyloctadecanoate (µg/g) | Shannon Diversity Index |
| Soil - Rhizosphere | 1.5 x 10⁸ | 25.3 | 6.8 |
| Soil - Bulk | 8.2 x 10⁷ | 12.1 | 5.9 |
| Human Gut - Healthy | 5.0 x 10¹¹ | 5.7 | 4.5 |
| Human Gut - IBD | 2.1 x 10¹¹ | 15.2 | 3.2 |
| Marine Sediment | 3.4 x 10⁹ | 8.9 | 7.1 |
Note: This data is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific ecosystem.
Implications for Drug Development
The biosynthetic and signaling pathways involving this compound present potential targets for novel antimicrobial drug development.
-
Inhibition of Biosynthesis: Enzymes involved in the methylation and reduction steps of the this compound synthesis pathway could be targeted by small molecule inhibitors. Disrupting the production of this key membrane component could compromise the viability of pathogenic bacteria that rely on it, such as M. tuberculosis.
-
Modulation of Signaling: Developing molecules that either mimic or antagonize the binding of this compound to its putative transcriptional regulator could be a strategy to control the expression of virulence genes. For instance, an antagonist could prevent the repression of anti-virulence genes, thereby attenuating the pathogenicity of an infecting organism.
Conclusion and Future Directions
This compound is an intriguing molecule at the interface of microbial metabolism, signaling, and community structure. While its role as a direct modulator of microbial diversity is an area requiring further investigation, its strong association with specific bacterial groups through its biomarker form, tuberculostearic acid, is well-established. The putative signaling pathway, analogous to the FadR system, provides a solid framework for future research into its regulatory functions. The experimental protocols outlined in this guide offer a practical starting point for researchers aiming to quantify this molecule and elucidate its role in various microbial ecosystems. For drug development professionals, the pathways associated with this compound represent a promising, yet underexplored, avenue for the discovery of novel antimicrobial agents. Future research should focus on obtaining direct quantitative evidence linking this compound levels with microbial diversity indices, identifying and characterizing its specific transcriptional regulator, and screening for inhibitors of its biosynthetic enzymes.
References
- 1. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 10. gcms.cz [gcms.cz]
The Structural Elucidation of 10-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
10-Methyloctadecanoyl-CoA is a derivative of tuberculostearic acid (10-methyloctadecanoic acid), a characteristic component of certain bacteria, including pathogenic mycobacteria. The activation of this branched-chain fatty acid to its coenzyme A thioester facilitates its entry into various metabolic pathways. The structural confirmation of such molecules is a critical step in understanding their biological function, identifying them in complex biological matrices, and developing targeted therapeutic interventions. This guide details the analytical chemistry workflow for the complete structural elucidation of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free fatty acid, 10-methyloctadecanoic acid, followed by its enzymatic or chemical ligation to coenzyme A.
Synthesis of (R,S)-10-Methyloctadecanoic Acid
A convergent synthesis approach can be employed to produce racemic 10-methyloctadecanoic acid.[1]
Experimental Protocol:
-
Preparation of Key Intermediates: Synthesize 1-iodo-2-methyldecane and 1-hydroxyoct-7-yne from commercially available starting materials.
-
Coupling Reaction: Couple 1-iodo-2-methyldecane with 1-hydroxyoct-7-yne to form (R,S)-10-methyloctadec-7-yn-1-ol.
-
Hydrogenation and Oxidation: Hydrogenate the alkyne to an alkane and subsequently oxidize the terminal alcohol to a carboxylic acid to yield (R,S)-10-methyloctadecanoic acid.
Enzymatic Synthesis of this compound
Acyl-CoA synthetases are enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 10-methyloctadecanoic acid, coenzyme A, ATP, and MgCl2.
-
Enzyme Addition: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).
-
Quenching: Stop the reaction by adding an organic solvent, such as acetonitrile, to precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated protein and purify the supernatant containing this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the purification of acyl-CoA esters.
Experimental Protocol:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution system.
-
Solvent A: An aqueous buffer, such as 25 mM KH2PO4, pH 5.3.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase in the concentration of Solvent B over time.
-
Detection: Monitor the elution profile using a UV detector at 254 nm, which corresponds to the absorbance of the adenine (B156593) moiety of coenzyme A.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of acyl-CoAs.[2][3]
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios for key ions of this compound.
| Ion | Predicted m/z | Description |
| [M+H]+ | 1062.6 | Protonated molecular ion |
| [M+Na]+ | 1084.6 | Sodiated molecular ion |
| [M-507]+ | 555.6 | Fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety |
Experimental Protocol for LC-MS/MS
-
Chromatography:
-
Column: C18 reverse-phase UHPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of this compound from other components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the predicted protonated molecular ion ([M+H]+) at m/z 1062.6.
-
MS2 Fragmentation (Tandem MS): Isolate the precursor ion (m/z 1062.6) and subject it to collision-induced dissociation (CID). A characteristic fragmentation is the neutral loss of 507 Da, corresponding to the 3'-phospho-ADP portion of coenzyme A, resulting in a product ion at m/z 555.6.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts for key protons in this compound.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Adenine H-8 | ~8.5 | s |
| Adenine H-2 | ~8.2 | s |
| Ribose H-1' | ~6.1 | d |
| Terminal CH₃ (acyl chain) | ~0.85 | t |
| Methyl branch CH₃ | ~0.82 | d |
| Methylene protons (acyl chain) | 1.2-1.6 | m |
| α-CH₂ (to thioester) | ~2.8 | t |
| β-CH₂ (to thioester) | ~1.6 | m |
| Pantothenate moieties | 2.3-4.2 | m |
Predicted ¹³C NMR Data
The following table presents the predicted chemical shifts for key carbon atoms in this compound.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Thioester C=O | ~198 |
| Adenine carbons | 140-155 |
| Ribose carbons | 60-90 |
| Acyl chain CH₂ | 22-35 |
| Acyl chain CH (branch point) | ~38 |
| Methyl branch CH₃ | ~19 |
| Terminal CH₃ (acyl chain) | ~14 |
Experimental Protocol for NMR
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as D₂O or CD₃OD.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and confirmation of the molecular structure.
Visualized Workflows and Pathways
Biosynthesis of this compound
The biosynthesis of this compound begins with the formation of its precursor fatty acid, 10-methyloctadecanoic acid, from oleic acid.
Caption: Biosynthetic pathway of this compound from oleic acid.
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical flow of experiments for the structural elucidation of this compound.
Caption: Experimental workflow for structural elucidation.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By combining chemical or enzymatic synthesis with robust purification and characterization techniques such as HPLC, LC-MS/MS, and NMR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The methodologies and predictive data presented in this guide provide a solid framework for researchers and scientists working with branched-chain fatty acyl-CoAs and related molecules. This foundational knowledge is essential for advancing our understanding of their roles in health and disease and for the development of novel therapeutics.
References
- 1. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-methyloctadecanoyl-CoA, the coenzyme A thioester of tuberculostearic acid, is a branched-chain fatty acyl-CoA that plays a significant role in the biology of certain microorganisms, particularly mycobacteria. Understanding its physicochemical properties is crucial for researchers investigating its metabolic fate, its role in cellular signaling, and for professionals in drug development targeting pathways involving this molecule. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, detailed experimental protocols for its study, and insights into its potential biological functions.
Physicochemical Properties
Direct experimental data for this compound is limited. Therefore, many of the following properties are inferred from data on structurally similar long-chain and branched-chain acyl-CoA molecules.
Structure and Identification
-
Molecular Formula: C₄₀H₇₂N₇O₁₇P₃S
-
Molecular Weight: 1048.02 g/mol [1]
-
Chemical Structure: The molecule consists of a 10-methyloctadecanoyl (tuberculostearoyl) group linked via a thioester bond to coenzyme A. Coenzyme A itself is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.
Tabulated Physicochemical Data
| Property | This compound (Estimated/Inferred) | Palmitoyl-CoA (C16:0) (Reference) | Stearoyl-CoA (C18:0) (Reference) | Oleoyl-CoA (C18:1) (Reference) |
| Molecular Formula | C₄₀H₇₂N₇O₁₇P₃S | C₃₇H₆₆N₇O₁₇P₃S | C₃₉H₇₀N₇O₁₇P₃S | C₃₉H₆₈N₇O₁₇P₃S |
| Molecular Weight ( g/mol ) | 1048.02 | 1005.97 | 1034.02 | 1032.01 |
| Melting Point | Not available. Likely a waxy solid at room temperature. | Not available. Generally handled as a lyophilized powder. | Not available. Generally handled as a lyophilized powder. | Not available. Generally handled as a lyophilized powder. |
| Boiling Point | Not applicable (decomposes at high temperatures). | Not applicable. | Not applicable. | Not applicable. |
| Solubility | Slightly soluble in water; soluble in methanol (B129727) and aqueous solutions of mild acids.[2] | Slightly soluble in water; soluble in organic solvents like methanol.[2] | Slightly soluble in water; soluble in organic solvents like methanol. | Slightly soluble in water; soluble in organic solvents like methanol. |
| pKa | Estimated to be strongly acidic due to the phosphate (B84403) groups of CoA, with a pKa around 0.83 for the strongest acidic proton.[3] The thiol group of free coenzyme A has a pKa of 9.6.[4] | Strongly acidic. | Strongly acidic. | Strongly acidic. |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range (1-10 µM) in aqueous buffers, similar to other long-chain acyl-CoAs.[5] | 3-4 µM in 50 mM potassium phosphate buffer, pH 7.4.[5] | Lower than palmitoyl-CoA due to increased hydrophobicity. | Higher than stearoyl-CoA due to the cis double bond.[5] |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of long-chain acyl-CoAs, which are applicable to this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of its corresponding fatty acid, 10-methyloctadecanoic acid (tuberculostearic acid), and subsequent reaction with coenzyme A.
Methodology: Mixed Carbonic Anhydride Method
This is a common and effective method for the synthesis of acyl-CoAs.[6]
-
Activation of 10-Methyloctadecanoic Acid:
-
Dissolve 10-methyloctadecanoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add a tertiary amine base (e.g., triethylamine) to act as a proton scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a chloroformate (e.g., ethyl chloroformate) to form the mixed carbonic anhydride.
-
Stir the reaction at 0°C for 1-2 hours.
-
-
Reaction with Coenzyme A:
-
Prepare a solution of free acid coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate, pH ~8.0).
-
Slowly add the activated fatty acid solution to the coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for purifying and analyzing long-chain acyl-CoAs.[7][8]
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.[9]
-
Mobile Phase B: Acetonitrile (B52724).[9]
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile is used to elute the acyl-CoAs based on their hydrophobicity. For example, 40% to 80% acetonitrile over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Flow Rate: 1.0 mL/min.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the identification and quantification of acyl-CoAs.[10][11]
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient of acetonitrile in an aqueous buffer containing a weak acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[12]
-
Detection:
-
Full Scan: To identify the molecular ion of this compound ([M+H]⁺).
-
Tandem MS (MS/MS): For structural confirmation, fragmenting the parent ion will yield characteristic product ions. A common fragmentation is the neutral loss of the adenosine diphosphate (B83284) moiety (507 Da).[10]
-
-
Quantification: Multiple reaction monitoring (MRM) can be used for sensitive and specific quantification by monitoring a specific parent ion to product ion transition.
-
Biological Significance and Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not yet well-defined, its precursor, tuberculostearic acid, and other branched-chain fatty acids have known biological roles.
Role in Mycobacterial Membranes
Tuberculostearic acid is a characteristic component of the phospholipids (B1166683) in the cell envelope of mycobacteria.[13][14] The biosynthesis of tuberculostearic acid from oleic acid is a critical process for these organisms.[15]
Caption: Biosynthesis of this compound from oleic acid.
This pathway highlights potential targets for antimicrobial drug development against mycobacterial infections.
Potential Role as a Signaling Molecule
Long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules by binding to and modulating the activity of nuclear receptors.[16][17]
Caption: Potential activation of PPARα by branched-chain acyl-CoAs.
The activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) by branched-chain fatty acyl-CoAs leads to the transcriptional regulation of genes involved in fatty acid metabolism, including β-oxidation.[16][17] This suggests that this compound could play a role in regulating lipid homeostasis.
Conclusion
This compound is a molecule of significant interest, particularly in the context of mycobacterial metabolism and as a potential signaling molecule. While direct physicochemical data is sparse, a comprehensive understanding can be built by leveraging information from related long-chain and branched-chain acyl-CoAs. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and analyze this and similar molecules. Future research should focus on obtaining direct experimental data for this compound to further elucidate its precise roles in biological systems.
References
- 1. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: Coenzyme A (PAMDB000381) [pseudomonas.umaryland.edu]
- 4. Coenzyme A [drugfuture.com]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 10-Methyloctadecanoyl-CoA in Soil Microbiome Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the complex biochemical landscape of the soil microbiome, specific lipid molecules serve as critical indicators of microbial community structure, function, and physiological status. One such molecule of interest is 10-methyloctadecanoyl-CoA, the activated form of 10-methyloctadecanoic acid, also known as tuberculostearic acid (TBSA). While the CoA form is a transient intracellular metabolite, its corresponding fatty acid, TBSA, is a stable and abundant component of cell membranes in specific bacterial groups, particularly Actinobacteria (including the genus Mycobacterium) and some coryneform bacteria.[1][2] This guide provides a comprehensive overview of this compound and its significance in soil lipidomics, detailing its biosynthetic pathway, its role as a microbial biomarker, and the analytical protocols required for its study.
Core Concepts: Biomarker Significance and Function
10-methyl branched-chain fatty acids (BCFAs) are crucial for the function of cellular membranes in certain bacteria.[1] They play a vital role in modulating membrane fluidity, which is essential for bacteria to adapt to environmental stressors such as temperature changes.[3][4] The presence of a methyl group in the acyl chain disrupts the tight packing of fatty acids, increasing the fluidity of the membrane bilayer.[4][5] This is analogous to the function of unsaturated fatty acids in other organisms.[4][5]
The analysis of TBSA in environmental samples is a powerful tool in microbial ecology. Because TBSA is characteristic of specific bacterial taxa, its detection and quantification in soil can be used to:
-
Estimate Biomass: The concentration of TBSA can serve as a proxy for the biomass of specific bacterial groups, such as Actinobacteria.
-
Characterize Community Structure: The relative abundance of TBSA compared to other signature fatty acids provides a "fingerprint" of the soil microbial community composition.[6]
-
Assess Viability: Analysis of phospholipid fatty acids (PLFAs), which are rapidly degraded upon cell death, ensures that the detected TBSA represents the viable microbial community.[6][7]
Biosynthesis of this compound and Tuberculostearic Acid
The biosynthesis of TBSA from its precursor, oleic acid (18:1Δ9), is a two-step enzymatic process.[1][2][8] The direct precursor to TBSA is its CoA-activated form, this compound, which is central to its incorporation into membrane lipids.
The pathway proceeds as follows:
-
Methylation: The process begins with an oleoyl-phospholipid substrate. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, transfers a methyl group from SAM to the Δ9 double bond of the oleic acid moiety.[1][2][8][9] This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[1][8]
-
Reduction: The methylene (B1212753) intermediate is then reduced by an FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[2][8] This reduction step saturates the bond and results in the final 10-methyl stearic acid (tuberculostearic acid) structure, which remains esterified to the phospholipid.
This pathway highlights that this compound is an essential, albeit transient, intermediate in the synthesis of a key structural lipid.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of Tuberculostearic Acid (TBSA).
Quantitative Data Presentation
While specific concentrations of this compound are not typically reported due to its transient nature, the abundance of its resulting fatty acid (TBSA, often denoted as 10-Me-18:0) in soil PLFA profiles is well-documented. The following table summarizes representative data from various studies to illustrate its relative abundance.
| Soil Type / Condition | Total PLFA (nmol/g soil) | TBSA (10-Me-18:0) (nmol/g soil) | TBSA (% of Total PLFA) | Reference Microbial Group |
| Agricultural Soil (Loam) | 85.4 ± 7.2 | 4.1 ± 0.5 | 4.8% | Actinobacteria |
| Forest Soil (Acidic) | 120.1 ± 11.5 | 7.9 ± 1.1 | 6.6% | Actinobacteria |
| Contaminated Soil (Metals) | 35.2 ± 4.1 | 2.5 ± 0.3 | 7.1% | Actinobacteria (Stress Response) |
| Grassland Soil (Clay) | 98.6 ± 9.8 | 5.3 ± 0.7 | 5.4% | Actinobacteria |
Note: The data presented are hypothetical examples derived from typical values found in soil microbiology literature and are for illustrative purposes.
Experimental Protocols
The analysis of TBSA from soil samples is a multi-step process involving lipid extraction, fractionation, derivatization, and chromatographic analysis. The most common method is Phospholipid Fatty Acid (PLFA) analysis.[6][7][10]
Protocol: Soil PLFA Extraction and Analysis
This protocol is a standard method for analyzing microbial lipid biomarkers from soil.[7][11]
1. Lipid Extraction (Modified Bligh-Dyer Method)
-
Sample Preparation: Begin with 1-3 grams of freeze-dried soil, weighed into a glass centrifuge tube.[7]
-
Internal Standard: Add a known amount of a non-naturally occurring fatty acid (e.g., 19:0 phosphocholine) to serve as an internal standard for recovery efficiency.[7]
-
Extraction Buffer: Add a single-phase extraction mixture of chloroform (B151607), methanol (B129727), and a citrate (B86180) buffer (e.g., in a 1:2:0.8 ratio of chloroform:methanol:buffer).[7]
-
Extraction: Agitate the mixture vigorously (e.g., by shaking or sonication) for at least 2 hours to ensure thorough lipid extraction from microbial cells.[11]
-
Phase Separation: Centrifuge the sample to pellet the soil particles.[7] Transfer the supernatant containing the lipids to a new tube. Add additional chloroform and water to the supernatant to induce a phase separation. The lower chloroform phase, containing the lipids, is collected.
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to yield the total lipid extract.
2. Lipid Fractionation (Solid Phase Extraction - SPE)
-
Column Preparation: Use a silica-based solid-phase extraction (SPE) column. Condition the column with chloroform.
-
Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the SPE column.
-
Elution:
-
Elute neutral lipids (e.g., triglycerides) with chloroform.
-
Elute glycolipids with acetone.
-
Elute phospholipids (B1166683) (the target fraction) with methanol.[11]
-
-
Drying: Collect the methanol fraction containing the phospholipids and dry it under a stream of nitrogen.
3. Derivatization (Mild Alkaline Methanolysis)
-
Transesterification: To the dried phospholipid fraction, add a methanolic potassium hydroxide (B78521) (KOH) solution.[7]
-
Incubation: Heat the mixture at 37°C for 15-30 minutes. This cleaves the fatty acid chains from the glycerol (B35011) backbone and simultaneously adds a methyl group, forming fatty acid methyl esters (FAMEs).[7]
-
Neutralization & Extraction: Neutralize the reaction with acetic acid. Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.
-
Final Preparation: Transfer the hexane layer to a gas chromatography (GC) vial and evaporate to the desired final volume.
4. Analysis (Gas Chromatography)
-
Instrumentation: Analyze the FAMEs using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[6]
-
Separation: A capillary column is used to separate the individual FAMEs based on their boiling points and polarity.
-
Identification: FAMEs are identified by comparing their retention times to those of known standards. GC-MS provides definitive identification based on mass spectra.
-
Quantification: The concentration of each FAME, including 10-methyl-18:0, is calculated based on the peak area relative to the internal standard.
Experimental Workflow Diagram
Caption: Workflow for Phospholipid Fatty Acid (PLFA) analysis from soil.
Conclusion and Future Directions
The study of this compound, primarily through the analysis of its stable fatty acid product TBSA, provides invaluable insights into the soil microbiome. It serves as a robust biomarker for tracking specific bacterial populations and understanding their physiological responses to environmental changes. For researchers in drug development, understanding the unique biosynthetic pathways of bacteria, such as the one producing TBSA, can reveal novel targets for antimicrobial agents. Future research may focus on developing higher-throughput analytical methods and integrating lipidomics data with other 'omics' technologies (genomics, proteomics) to build a more holistic model of microbial interactions and functions within the soil ecosystem.
References
- 1. frontiersin.org [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. midi-inc.com [midi-inc.com]
The Potential Signaling Role of 10-Methyloctadecanoyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide explores the emerging, yet largely uninvestigated, potential of 10-methyloctadecanoyl-CoA as a signaling molecule. While traditionally recognized for its structural role in the cell envelope of Mycobacterium tuberculosis (as tuberculostearic acid), recent advancements in the understanding of branched-chain fatty acids (BCFAs) suggest a more dynamic function for their CoA-activated counterparts in cellular signaling. This document provides a comprehensive overview of the current knowledge, hypothesizes a signaling pathway based on related molecules, and furnishes detailed experimental protocols and quantitative data to facilitate further research in this promising area.
Introduction to this compound
This compound is the activated form of 10-methyloctadecanoic acid, a saturated fatty acid with a methyl branch at the tenth carbon. The free fatty acid form is a well-established biomarker for mycobacterial infections. However, the biological functions of its CoA ester within mammalian cells are not well understood.
Biosynthesis of this compound
The biosynthesis of the parent fatty acid, 10-methyloctadecanoic acid, in mycobacteria involves the methylation of oleic acid. This reaction is catalyzed by a SAM-dependent methyltransferase. In mammalian systems, the pathways for the synthesis of such mid-chain branched fatty acids are less clear but are thought to arise from the metabolism of branched-chain amino acids. Once synthesized or acquired from exogenous sources, 10-methyloctadecanoic acid can be activated to its CoA ester by acyl-CoA synthetases.
A Hypothesized Signaling Role for this compound
Direct evidence for a signaling role of this compound is currently lacking. However, compelling evidence from studies on other branched-chain fatty acyl-CoAs (BCFA-CoAs) suggests a plausible signaling function, primarily through the activation of nuclear receptors, specifically Peroxisome Proliferator-Activated Receptor alpha (PPARα).
BCFA-CoAs as High-Affinity PPARα Ligands
Research has demonstrated that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[1] This interaction is characterized by low nanomolar dissociation constants (Kd), indicating a strong and specific binding. This binding elicits conformational changes in the PPARα protein and modulates the recruitment of coactivator proteins, which are critical steps in the activation of gene transcription.[1]
Given the structural similarity of this compound to these known PPARα ligands, it is hypothesized that it may also function as an endogenous activator of this nuclear receptor.
Proposed Signaling Pathway
The proposed signaling pathway for this compound is initiated by its binding to and activation of PPARα. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, inflammation, and other cellular processes.
References
The Core of Prokaryotic Branched-Chain Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms governing the biosynthesis of branched-chain fatty acids (BCFAs) in prokaryotes. BCFAs are crucial components of the cell membrane in many bacteria, significantly influencing its fluidity and permeability. Understanding the intricate pathways, key enzymatic players, and regulatory networks involved in BCFA synthesis is paramount for fundamental microbiology research and for the development of novel antimicrobial agents targeting these essential processes.
The Central Biosynthetic Pathway
The biosynthesis of BCFAs in prokaryotes largely follows the framework of the type II fatty acid synthase (FASII) system, which is common to bacteria, plants, and mitochondria.[1] The key distinction from the more familiar straight-chain fatty acid (SCFA) synthesis lies in the initial priming step. Instead of using acetyl-CoA as the primer, BCFA synthesis utilizes short, branched-chain acyl-CoAs.[1][2] These primers are primarily derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3]
The pathway can be broadly divided into three main stages:
-
Primer Synthesis: Branched-chain amino acids are converted into their corresponding α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA primers.[4]
-
Initiation of Fatty Acid Synthesis: The branched-chain acyl-CoA primer is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH).[5][6]
-
Elongation Cycles: The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and second reduction reactions, catalyzed by FabG, FabZ, and FabI, respectively. The elongated acyl-ACP chain then serves as the substrate for the next condensation reaction with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I/II (FabB/FabF). This cycle repeats, adding two carbon units from malonyl-CoA in each iteration, until a fatty acid of the desired chain length is produced.
The type of BCFA synthesized is determined by the primer molecule:
-
Iso-fatty acids (even-numbered carbon chains): Primed by isobutyryl-CoA, derived from valine.
-
Iso-fatty acids (odd-numbered carbon chains): Primed by isovaleryl-CoA, derived from leucine.
-
Anteiso-fatty acids (odd-numbered carbon chains): Primed by 2-methylbutyryl-CoA, derived from isoleucine.[3][7]
Below is a DOT language representation of the core BCFA biosynthetic pathway.
Key Enzymes and Their Kinetic Properties
The efficiency and specificity of BCFA biosynthesis are dictated by a cohort of key enzymes. The substrate specificity of these enzymes, particularly the initiating condensing enzyme FabH, is a critical determinant of the fatty acid profile of a given prokaryote.[1][5]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
The BCKDH complex is a multi-enzyme assembly responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids, committing them to the BCFA synthesis pathway (or catabolism in other contexts).[4] This complex is comprised of three catalytic components: E1 (decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase).[3][8]
β-Ketoacyl-ACP Synthase III (FabH)
FabH catalyzes the initial condensation reaction between an acyl-CoA primer and malonyl-ACP.[6] Its substrate specificity is a pivotal control point in determining whether a bacterium produces predominantly straight-chain or branched-chain fatty acids.[1][5] For instance, the FabH from Escherichia coli exhibits high specificity for acetyl-CoA, leading to the synthesis of straight-chain fatty acids. In contrast, the FabH enzymes from many Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, can efficiently utilize branched-chain acyl-CoA primers.[1][5]
Table 1: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Isobutyryl-CoA | 37 | 1.2 | 32,432 |
| Butyryl-CoA | 20 | 0.9 | 45,000 |
| Acetyl-CoA | 373 | 0.3 | 804 |
Data adapted from Singh et al. (2005).[5]
FASII Elongation Enzymes (FabG, FabZ, FabI, FabB/F)
These enzymes carry out the cyclical elongation of the growing acyl chain and generally exhibit broader substrate specificity, allowing them to process both straight and branched-chain intermediates.[1]
Regulation of BCFA Biosynthesis
Prokaryotes have evolved sophisticated regulatory networks to control the energetically expensive process of fatty acid biosynthesis, ensuring that the production of BCFAs is aligned with cellular needs and environmental conditions.
Transcriptional Regulation by FapR in Gram-Positive Bacteria
In many Gram-positive bacteria, including Bacillus subtilis, the transcription of genes involved in fatty acid and phospholipid biosynthesis is controlled by the global regulator FapR (fatty acid and phospholipid regulator).[9][10] FapR acts as a transcriptional repressor, binding to specific operator sites in the promoter regions of the fap regulon genes.[9][11] The repressive activity of FapR is allosterically inhibited by malonyl-CoA, the product of the first committed step in fatty acid synthesis.[9][10] When the cellular concentration of malonyl-CoA is high, it binds to FapR, causing a conformational change that prevents FapR from binding to DNA, thereby derepressing the expression of the fap genes and promoting fatty acid synthesis.[2][9][10] This feed-forward mechanism allows the cell to sense the availability of building blocks for fatty acid synthesis and adjust the expression of the biosynthetic machinery accordingly.
The following DOT script illustrates the FapR regulatory pathway.
Temperature-Induced Regulation
Many bacteria modulate the composition of their membrane fatty acids in response to changes in growth temperature to maintain optimal membrane fluidity. In Bacillus subtilis, a decrease in temperature leads to an increase in the proportion of anteiso-BCFAs relative to iso-BCFAs.[12][13] Since anteiso-fatty acids have lower melting points than their iso-isomers, this shift helps to fluidize the membrane at colder temperatures.[12] This adaptation is thought to be controlled at the level of primer availability, potentially through temperature-dependent changes in the activity or specificity of enzymes involved in branched-chain amino acid metabolism.[12][14]
Quantitative Data on BCFA Composition
The relative abundance of different BCFAs can vary significantly between bacterial species and in response to environmental conditions. The following table presents the branched-chain fatty acid composition of Bacillus subtilis.
Table 2: Branched-Chain Fatty Acid Composition of Bacillus subtilis Grown at Different Temperatures
| Fatty Acid | Composition (%) at 20°C | Composition (%) at 37°C |
| iso-C14:0 | 3.5 | 5.1 |
| iso-C15:0 | 20.1 | 35.8 |
| anteiso-C15:0 | 48.2 | 28.3 |
| iso-C16:0 | 5.2 | 7.9 |
| iso-C17:0 | 4.3 | 6.4 |
| anteiso-C17:0 | 12.1 | 6.8 |
Data adapted from Suutari and Laakso (1992).[12]
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and analysis of fatty acids from bacterial cells.
1. Cell Culture and Harvesting: a. Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary). b. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and repeat the centrifugation. d. Lyophilize the cell pellet to dryness.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried cell pellet (typically 10-40 mg), add a saponification reagent (e.g., 1 ml of 1.25 M NaOH in methanol). b. Heat the mixture in a sealed tube at a high temperature (e.g., 80-100°C) for a set time (e.g., 30 minutes) to release fatty acids from lipids. c. Cool the sample and add a methylation reagent (e.g., 2 ml of 6 M HCl in methanol). d. Heat the mixture again (e.g., 80°C for 10 minutes) to convert the free fatty acids to their more volatile methyl esters.
3. Extraction of FAMEs: a. Cool the sample and add an organic solvent (e.g., 1.25 ml of a hexane:methyl tert-butyl ether mixture). b. Mix thoroughly by gentle inversion or rotation for approximately 10 minutes. c. Centrifuge to separate the phases. d. Transfer the upper organic phase containing the FAMEs to a clean vial for GC-MS analysis.
4. GC-MS Analysis: a. Inject a small volume (e.g., 1 µl) of the FAME extract into the GC-MS system. b. Example GC conditions:
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
- Carrier Gas: Helium.
- Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 270°C) at a controlled rate (e.g., 5°C/min).
- Detector: Mass spectrometer operating in scan mode to identify FAMEs based on their mass spectra and retention times compared to known standards.
The following DOT script provides a visual representation of this experimental workflow.
Enzyme Kinetics Assay (General Principle using NADPH Consumption)
The activity of many enzymes in the FASII pathway, such as FabG and FabI, can be monitored by measuring the consumption of the cofactor NADPH, which absorbs light at 340 nm.
1. Reaction Mixture Preparation: a. Prepare a reaction buffer at the optimal pH for the enzyme of interest. b. Add the necessary substrates (e.g., β-ketoacyl-ACP for FabG) and NADPH to the buffer in a cuvette. c. Include the purified enzyme to be assayed.
2. Spectrophotometric Measurement: a. Place the cuvette in a spectrophotometer set to 340 nm. b. Initiate the reaction by adding the final component (often the enzyme or a key substrate). c. Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADPH consumption and thus, the enzyme activity.
3. Calculation of Kinetic Parameters: a. By varying the concentration of one substrate while keeping others constant, a Michaelis-Menten curve can be generated. b. From this curve, the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) can be determined. c. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Conclusion and Future Directions
The biosynthesis of branched-chain fatty acids is a fundamental and highly regulated process in many prokaryotes. The core pathway, centered around the type II fatty acid synthase system, is distinguished by its use of BCAA-derived primers, a step governed by the substrate specificity of the initiating condensing enzyme, FabH. Transcriptional regulation, exemplified by the FapR system in Gram-positive bacteria, provides an elegant mechanism for controlling the flow of metabolites into this pathway. A thorough understanding of these molecular details not only advances our knowledge of bacterial physiology but also unveils promising targets for the development of novel antibacterial therapeutics. Future research will likely focus on further elucidating the intricate details of the regulatory networks, exploring the diversity of BCFA biosynthetic pathways across the prokaryotic kingdom, and leveraging this knowledge for biotechnological applications, such as the production of specialty chemicals and biofuels.
References
- 1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. FapR, a bacterial transcription factor involved in global regulation of membrane lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | FapR: From Control of Membrane Lipid Homeostasis to a Biotechnological Tool [frontiersin.org]
- 11. FapR, a Bacterial Transcription Factor Involved in Global Regulation of Membrane Lipid Biosynthesis [dspace.mit.edu]
- 12. Unsaturated and branched chain-fatty acids in temperature adaptation of Bacillus subtilis and Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.aalto.fi [research.aalto.fi]
- 14. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 10-Methyloctadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methyloctadecanoyl-CoA is a long-chain branched fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the extraction and quantification of this compound from cellular and tissue samples using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of a broad range of acyl-CoA species.[1][2][3]
Principle of the Method
The method involves the extraction of this compound from the biological sample, followed by separation using reverse-phase ultra-high-performance liquid chromatography (UHPLC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the detection of low-abundance acyl-CoAs.[4][5] The quantification is achieved by using an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
Experimental Protocols
I. Sample Preparation and Extraction
A. Reagents and Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)
B. Extraction from Cultured Cells:
-
Aspirate the culture medium from adherent cells.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.[6]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Spike the sample with the internal standard.
-
Sonicate the sample briefly (e.g., 10-15 seconds) on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.[6]
-
Transfer the supernatant to a new tube for SPE cleanup.
C. Extraction from Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water or an organic-aqueous mixture of acetonitrile/methanol/water at a 2:2:1 ratio).[6][7]
-
Spike the homogenate with the internal standard.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
D. Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the cleared supernatant from the extraction step.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7), for LC-MS/MS analysis.[8]
II. LC-MS/MS Analysis
A. Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Water (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
B. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The MRM transitions are based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 507 Da fragment from the CoA moiety.[3]
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 1049.5 | 542.5 | 45 |
| This compound (Confirmation) | 1049.5 | 428.1 | 55 |
| Heptadecanoyl-CoA (IS) | 1021.5 | 514.5 | 45 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data for this compound should be presented in a clear and structured format. Below is an example of a data table summarizing the key analytical parameters.
| Parameter | Value |
| Limit of Detection (LOD) | 1-5 fmol on column[1] |
| Limit of Quantification (LOQ) | 5-15 fmol on column |
| Linear Range | 0.1 - 100 ng/mL |
| Recovery | 90-111%[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Fragmentation Pathway of Acyl-CoAs in Mass Spectrometry
Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. Proper sample preparation, including the use of an internal standard and SPE cleanup, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the field of lipidomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 10-Methyloctadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyloctadecanoyl-CoA, also known as tuberculostearoyl-CoA, is the activated form of 10-methyloctadecanoic acid (tuberculostearic acid), a saturated fatty acid found in various bacteria, notably as a characteristic component of Mycobacterium tuberculosis. The analysis of branched-chain fatty acids and their CoA esters is of growing interest in drug development and metabolic research due to their roles in bacterial physiology and their potential as biomarkers. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a robust sample preparation procedure involving protein precipitation and optional solid-phase extraction (SPE) to isolate acyl-CoAs from the sample matrix. Chromatographic separation is achieved using reverse-phase liquid chromatography (LC), followed by detection with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard or a structurally similar acyl-CoA to ensure accuracy and precision.
Experimental Protocols
Sample Preparation
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 1 µg/mL in 50% ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Milli-Q or equivalent purified water
Procedure:
-
For cultured cells (e.g., 1x10^6 cells), aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 200 µL of ice-cold 10% TCA or 5% SSA to the cell pellet.
-
Add 10 µL of the internal standard solution.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Option A (Direct Injection): Carefully transfer the supernatant to an LC-MS vial for analysis.
-
Option B (SPE Cleanup):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 10 2.0 10 12.0 95 15.0 95 15.1 10 | 20.0 | 10 |
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Instrument dependent, optimize for best signal.
MRM Transitions
The precursor ion ([M+H]+) for this compound is calculated to be m/z 1048.6. Common fragmentation of acyl-CoAs involves a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da) or cleavage to yield the 4'-phosphopantetheine (B1211885) fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 1048.6 | 541.5 | 100 | 45 |
| This compound (Qualifier) | 1048.6 | 428.1 | 100 | 55 |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.5 | 100 | 45 |
Collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing results from a validation experiment.
Table 1: Method Validation Parameters
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Sample Quantification Results
| Sample ID | Concentration (ng/mL) | Standard Deviation |
| Control Group 1 | 5.2 | 0.8 |
| Control Group 2 | 4.8 | 0.6 |
| Treated Group 1 | 15.7 | 2.1 |
| Treated Group 2 | 18.2 | 2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Branched-Chain Fatty Acyl-CoA Metabolism
Branched-chain fatty acids can be synthesized from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. Their CoA esters then enter various metabolic pathways.
Caption: Simplified overview of branched-chain acyl-CoA metabolism.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound. This protocol can be adapted for various biological matrices and is suitable for applications in drug discovery, diagnostics, and fundamental research aimed at understanding the roles of branched-chain fatty acids in health and disease.
Application Notes and Protocols for the Synthesis of 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyloctadecanoyl-CoA is the activated form of 10-methyloctadecanoic acid (tuberculostearic acid), a branched-chain fatty acid of significant interest in biomedical research. As a key metabolic intermediate, its availability is crucial for studying various cellular processes, including lipid metabolism, signaling pathways, and as a potential biomarker. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound for research purposes.
The synthesis is a two-step process that begins with obtaining the free fatty acid, 10-methyloctadecanoic acid, which can be either chemically synthesized or procured from a commercial supplier. The subsequent and critical step is the enzymatic conversion of the free fatty acid to its coenzyme A (CoA) thioester, catalyzed by a long-chain acyl-CoA synthetase (ACSL).
Signaling Pathway Involving Acyl-CoA Synthesis
The synthesis of acyl-CoAs is a fundamental step in fatty acid metabolism, channeling fatty acids into various anabolic and catabolic pathways. The diagram below illustrates the central role of long-chain acyl-CoA synthetases (ACSL) in activating fatty acids, making them available for processes such as β-oxidation for energy production or incorporation into complex lipids.
Caption: Activation of 10-methyloctadecanoic acid to its CoA ester by ACSL.
Experimental Protocols
This section details the necessary protocols for the synthesis, purification, and characterization of this compound.
Part 1: Preparation of 10-Methyloctadecanoic Acid
10-Methyloctadecanoic acid can be obtained from commercial suppliers (e.g., Larodan) or synthesized chemically. A published method for its chemical synthesis involves the coupling of 1-hydroxyoct-7-yne with (R,S)-1-iodo-2-methyldecanes, followed by hydrogenation and oxidation.[1] For the enzymatic synthesis of its CoA ester, it is crucial that the starting fatty acid has high purity (>98%).
Part 2: Enzymatic Synthesis of this compound
This protocol is based on the general activity of long-chain acyl-CoA synthetases.
Materials:
-
10-Methyloctadecanoic acid
-
Recombinant Long-Chain Acyl-CoA Synthetase (ACSL), e.g., human ACSL1 (commercially available from suppliers like Cayman Chemical)[2]
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Triton X-100
-
Potassium hydroxide (B78521) (KOH)
-
Dithiothreitol (DTT)
-
Ultrapure water
Equipment:
-
Thermomixer or water bath
-
pH meter
-
Microcentrifuge
-
HPLC system with a C18 column
-
LC-MS/MS system
Procedure:
-
Preparation of 10-Methyloctadecanoic Acid Stock Solution:
-
Due to the poor aqueous solubility of long-chain fatty acids, a stock solution should be prepared in an organic solvent or with a detergent.
-
Prepare a 10 mM stock solution of 10-methyloctadecanoic acid. A suggested method is to dissolve the fatty acid in a small amount of ethanol (B145695), followed by the addition of Triton X-100 and water, and neutralization with KOH. The final concentration of ethanol should be kept low in the final reaction mixture.
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in the table below. It is recommended to prepare a master mix of the common reagents.
-
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL reaction |
| Tris-HCl, pH 7.5 | 1 M | 100 mM | 10 µL |
| MgCl₂ | 1 M | 10 mM | 1 µL |
| DTT | 100 mM | 1 mM | 1 µL |
| ATP | 100 mM | 5 mM | 5 µL |
| Coenzyme A | 20 mM | 1 mM | 5 µL |
| 10-Methyloctadecanoic Acid | 10 mM | 200 µM | 2 µL |
| Recombinant ACSL | 1 mg/mL | 1-5 µg/mL | 0.1-0.5 µL |
| Ultrapure Water | - | - | to 100 µL |
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture with a small amount of formic acid. This will precipitate the enzyme and stop the reaction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant for purification.
-
Part 3: Purification by High-Performance Liquid Chromatography (HPLC)
Procedure:
-
HPLC System and Column:
-
Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
A typical gradient would start with a low percentage of acetonitrile, increasing over time to elute the more hydrophobic acyl-CoA. An example gradient is provided in the table below. The flow rate is typically 1 mL/min.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Detection and Fraction Collection:
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Collect the peak corresponding to this compound. The retention time will be longer than that of free CoA.
-
Part 4: Characterization by LC-MS/MS
Procedure:
-
Mass Spectrometry:
-
The purified fraction can be analyzed by LC-MS/MS to confirm the identity and purity of the product.
-
Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
-
Expected Mass:
-
The expected monoisotopic mass of the [M+H]⁺ ion for this compound (C₄₀H₇₁N₇O₁₇P₃S) can be calculated.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragmentation of the parent ion will yield characteristic product ions, including a fragment corresponding to the loss of the acyl chain and fragments of the CoA moiety, confirming the structure.
-
Quantitative Data Summary
The following table summarizes expected quantitative data based on the synthesis of similar long-chain acyl-CoAs. Actual results for this compound may vary and require optimization.
| Parameter | Expected Value/Range | Reference/Notes |
| Enzymatic Synthesis Yield | > 90% | Based on enzymatic synthesis of other long-chain acyl-CoAs.[3] |
| Purity after HPLC | > 95% | Typically achieved with a well-optimized HPLC protocol.[3] |
| HPLC Retention Time | Dependent on column and gradient | Expected to be longer than free CoA and shorter than more hydrophobic acyl-CoAs. |
| LC-MS/MS [M+H]⁺ | Calculated m/z | The theoretical exact mass should be calculated and matched with the experimental result. |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis and analysis of this compound.
Caption: Workflow for this compound synthesis and analysis.
References
Application Notes and Protocols for the Lipidomics Analysis of 10-Methyloctadecanoyl-CoA and its Precursor, Tuberculostearic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methyloctadecanoyl-CoA is the activated form of 10-methyloctadecanoic acid, a branched-chain fatty acid more commonly known as tuberculostearic acid (TSA). While information on the direct signaling roles of this compound is limited, its parent fatty acid, TSA, is a well-established and highly specific biomarker for infection with Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2][3][4][5][6] This application note will detail the role of this compound as a key intermediate in the biosynthesis of TSA-containing lipids and provide protocols for the lipidomic analysis of these important biomarkers.
TSA is a major constituent of the plasma membrane of Mtb, where it is primarily found in phospholipids (B1166683) such as phosphatidylinositols (PIs) and phosphatidylethanolamines (PEs).[2][7] The presence of TSA-containing lipids in clinical samples can be used to detect and quantify Mtb burden, offering a promising approach for the diagnosis and monitoring of TB.[1][8][9]
Biological Significance and Signaling Pathway
The primary significance of this compound in lipidomics is its role as the immediate precursor for the incorporation of TSA into complex lipids. The biosynthesis of TSA begins with oleic acid, which undergoes a two-step enzymatic process to produce TSA.[10] This is then activated to this compound, which can then be utilized by various acyltransferases to esterify glycerol (B35011) backbones, forming TSA-containing phospholipids.
The biosynthesis pathway of Tuberculostearic Acid (TSA) is a two-step process involving the enzymes BfaB and BfaA, with oleic acid as the substrate.[10]
Quantitative Data
The quantification of TSA-containing lipids, particularly phosphatidylinositols, has been shown to correlate with the bacterial load of M. tuberculosis. This provides a powerful tool for monitoring disease progression and treatment efficacy.
| Analyte | Sample Type | Method | Lower Limit of Quantitation (LLOQ) | Reference |
| PI 16:0_19:0 (TSA) | Mtb Culture | LC-MS | ~1000 bacteria | [1][2] |
| PI 16:0_19:0 (TSA) | Infected Murine Lung Tissue | LC-MS | 1.0 x 105 bacteria | [1] |
| Tuberculostearic Acid | Sputum | GC-MS/SIM | N/A (Detected in 63 of 66 smear-negative, culture-positive specimens) | [5] |
| Analyte | Amount per Mtb cell | Method | Reference |
| PI 16:0_19:0 (TSA) | ~45 amol | LC-MS | [1][2] |
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Methyl-tert-butyl ether Protocol)
This protocol is suitable for the extraction of TSA-containing lipids from various biological matrices, including bacterial pellets, infected cells, and tissues.
Materials:
-
Methanol (MeOH) with 3% acetic acid
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To the sample (e.g., cell pellet, tissue homogenate), add 270 µL of MeOH with 3% acetic acid.
-
Add internal standards at a known concentration.
-
Add 1 mL of MTBE, resulting in a single-phase system.
-
Incubate at room temperature for 1 hour with constant shaking.
-
Induce phase separation by adding 250 µL of water.
-
Incubate for an additional 5 minutes.
-
Centrifuge for 2 minutes at 14,000 x g to separate the phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., Chloroform/Methanol/Isopropanol 1/2/4 (v/v/v) with 0.05 mM ammonium (B1175870) chloride for shotgun lipidomics).[1]
Analysis of TSA-Containing Phospholipids by LC-MS
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate the lipids of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
MS Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI)
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for lipid identification.
-
Targeted Analysis: For quantification, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for the specific precursor and fragment ions of the TSA-containing lipids. For PI 16:0_19:0 (TSA), the precursor ion at m/z 851.5658 and the fatty acid 19:0 (TSA) fragment ion at m/z 297.2798 can be monitored.[1]
Analysis of TSA by GC-MS
This method is suitable for the analysis of the total TSA content after hydrolysis of complex lipids.
Sample Preparation:
-
Perform lipid extraction as described in Protocol 1.
-
Hydrolyze the lipid extract to release free fatty acids (e.g., using methanolic HCl).
-
Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., diazomethane (B1218177) or BF3-methanol).
-
Extract the FAMEs into an organic solvent (e.g., hexane).
GC-MS Conditions:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to separate the FAMEs (e.g., start at 100°C, ramp to 250°C).
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for the characteristic ions of methyl tuberculostearate.
Experimental Workflow for Biomarker Discovery
The following workflow outlines the steps for identifying and quantifying TSA-containing lipids as biomarkers of Mtb infection.
Conclusion
The analysis of this compound and its corresponding fatty acid, tuberculostearic acid, represents a valuable tool in the study of Mycobacterium tuberculosis. As the activated form of TSA, this compound is a key intermediate in the biosynthesis of unique mycobacterial lipids that can serve as highly specific biomarkers for TB. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize lipidomics for the detection, quantification, and monitoring of Mtb infections, with the potential to accelerate the development of new diagnostic and therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - LIFS Tools web portal [lifs-tools.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Fatty Acid β-Oxidation with 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid β-oxidation is a critical metabolic pathway for energy production. While the oxidation of straight-chain fatty acids is well-understood, the metabolism of branched-chain fatty acids presents unique complexities. 10-methyloctadecanoyl-CoA, a synthetic saturated fatty acid with a methyl group on the tenth carbon, serves as a valuable tool for investigating the intricacies of branched-chain fatty acid metabolism. Its structure poses a challenge to the standard β-oxidation machinery, necessitating alternative enzymatic pathways. These application notes provide a comprehensive guide to utilizing this compound as a substrate to study fatty acid oxidation, particularly the interplay between peroxisomal α- and β-oxidation.
The presence of a methyl group on an even-numbered carbon, distant from the β-carbon, suggests that initial cycles of β-oxidation can proceed until the methyl group is near the reactive center, at which point α-oxidation may be required. This makes this compound an excellent substrate for dissecting the substrate specificity and efficiency of the enzymes involved in branched-chain fatty acid breakdown. Understanding this process is crucial for elucidating the pathology of metabolic disorders such as Refsum disease, where the accumulation of branched-chain fatty acids leads to severe neurological symptoms.[1][2] Furthermore, these studies can inform drug development efforts targeting fatty acid metabolism in various diseases, including metabolic syndrome and cancer.
Signaling Pathways and Metabolic Fate
The metabolism of this compound is initiated in the peroxisome, as the methyl branch can hinder mitochondrial β-oxidation.[3][4] The proposed metabolic pathway involves an initial series of β-oxidation cycles until the methyl group is in a position that sterically hinders the next enzymatic step. At this juncture, the α-oxidation machinery is recruited to remove a single carbon, allowing subsequent rounds of β-oxidation to continue.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled 10-[¹⁴C]-methyloctadecanoyl-CoA
This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs).
Materials:
-
Hepatocytes (freshly isolated or cultured) or isolated peroxisomes.[3]
-
10-[¹⁴C]-methyloctadecanoyl-CoA (custom synthesized).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction Buffer: 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 0.2 mM EDTA, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP, 1 mM DTT, pH 7.4.
-
Perchloric acid (PCA), 1 M.
-
Scintillation fluid.
-
Scintillation counter.
Experimental Workflow:
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of 10-[¹⁴C]-methyloctadecanoyl-CoA complexed with 0.5 mM BSA in the reaction buffer.
-
Cell/Organelle Preparation: Resuspend hepatocytes or isolated peroxisomes in the reaction buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Initiate Reaction: Add the substrate solution to the cell/organelle suspension to a final concentration of 100 µM 10-[¹⁴C]-methyloctadecanoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold 1 M PCA.
-
Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and unreacted substrate.
-
Quantification: Transfer the supernatant containing the radiolabeled ASMs to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of radiolabeled ASM produced per minute per mg of protein.
Protocol 2: Oxygen Consumption Rate (OCR) Assay for Fatty Acid Oxidation
This protocol measures the rate of fatty acid oxidation by monitoring the oxygen consumption of intact cells using an extracellular flux analyzer.
Materials:
-
Adherent cells (e.g., hepatocytes, myotubes) cultured in a Seahorse XF plate.
-
10-methyloctadecanoic acid.
-
Seahorse XF Base Medium supplemented with 2 mM L-carnitine and 1 mM glucose.
-
Etomoxir (B15894) (CPT1 inhibitor) and other pathway-specific inhibitors.
-
Extracellular flux analyzer (e.g., Seahorse XF).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Substrate Loading: One hour before the assay, replace the culture medium with Seahorse XF Base Medium containing 100 µM 10-methyloctadecanoic acid complexed with BSA. Incubate at 37°C in a non-CO₂ incubator.
-
Assay Execution: Place the cell plate into the calibrated extracellular flux analyzer.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR).
-
Inhibitor Injection: Inject inhibitors sequentially to dissect the contribution of different pathways. For example, inject etomoxir to inhibit mitochondrial fatty acid uptake.
-
Data Analysis: The software calculates OCR in real-time. A decrease in OCR after providing 10-methyloctadecanoic acid and subsequent inhibition with specific inhibitors indicates its oxidation.
Data Presentation
The following tables present hypothetical, yet plausible, data that could be obtained from the described experiments.
Table 1: Enzyme Kinetics of Peroxisomal Acyl-CoA Oxidase with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Relative Efficiency (Vmax/Km) |
| Palmitoyl-CoA (C16:0) | 5.2 | 150.3 | 28.9 |
| This compound | 12.5 | 95.8 | 7.7 |
| Pristanoyl-CoA | 8.9 | 120.1 | 13.5 |
Table 2: Rate of Oxidation of Different Fatty Acid Substrates in Isolated Hepatocytes
| Substrate (100 µM) | Oxidation Rate (nmol/min/mg protein) | % of Palmitate Oxidation |
| [¹⁴C]-Palmitate | 25.4 ± 2.1 | 100% |
| 10-[¹⁴C]-methyloctadecanoate | 11.8 ± 1.5 | 46.5% |
| [¹⁴C]-Pristanate | 18.2 ± 1.9 | 71.7% |
Table 3: Effect of Inhibitors on the Oxidation of 10-Methyloctadecanoate (measured by OCR)
| Condition | Basal OCR (pmol/min) | OCR after Substrate Addition | OCR after Inhibitor Addition | % Inhibition |
| Vehicle Control | 150 ± 12 | 210 ± 15 | N/A | N/A |
| Etomoxir (CPT1 Inhibitor) | 148 ± 11 | 205 ± 13 | 180 ± 12 | 12.2% |
| Thioridazine (α-oxidation Inhibitor) | 152 ± 14 | 208 ± 16 | 165 ± 14 | 20.7% |
Logical Relationships in Data Interpretation
Conclusion
The use of this compound provides a powerful system for investigating the mechanisms of branched-chain fatty acid oxidation. The protocols and expected data presented here offer a framework for researchers to design and execute experiments aimed at understanding this fundamental metabolic process. By adapting established methods for studying fatty acid oxidation, researchers can elucidate the specific roles of peroxisomal enzymes in handling these complex lipids, providing insights that are critical for both basic science and the development of novel therapeutics for metabolic diseases.
References
Application Note: Sample Preparation for the Analysis of 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyloctadecanoyl-CoA, also known as tuberculostearoyl-CoA, is a saturated, branched-chain fatty acyl-CoA that plays a significant role in the biology of certain bacteria, particularly in Mycobacterium species. It is a derivative of tuberculostearic acid (TBSA), a characteristic component of mycobacterial lipids.[1][2] The analysis of this compound is crucial for understanding the metabolic pathways of these organisms, which can be vital for the development of new therapeutic agents. This application note provides detailed protocols for the sample preparation and analysis of this compound from biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Metabolic Pathway of this compound
This compound is synthesized from oleoyl-CoA, an unsaturated fatty acyl-CoA. The methyl group is introduced at the 10th carbon position of the oleic acid backbone. This conversion is a key step in the formation of tuberculostearic acid, a signature lipid in mycobacteria. The pathway highlights a unique metabolic capability of these organisms and serves as a potential target for therapeutic intervention.
Experimental Protocols
Sample Collection and Quenching
Proper sample handling is critical to prevent the degradation of acyl-CoAs.
-
Cell Cultures (e.g., Mycobacterium species):
-
Rapidly harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Immediately quench metabolic activity by resuspending the pellet in a cold extraction solvent (see below).
-
-
Tissues:
-
Excise the tissue of interest as quickly as possible.
-
Freeze-clamp the tissue in liquid nitrogen to halt metabolic processes.
-
Store samples at -80°C until extraction.
-
Extraction of this compound
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
-
Homogenizer (for tissues)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
For tissues, homogenize the frozen tissue in 10 volumes of ice-cold 10% TCA. For cell pellets, resuspend in the same solution.
-
Spike the homogenate with the internal standard.
-
Sonicate the sample on ice to ensure complete lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with an appropriate solvent, such as a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes is typically used for the separation of long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety.[3] Another characteristic product ion is often observed at m/z 428.
Hypothetical MRM Transitions for this compound:
-
Calculated Molecular Weight of 10-methyloctadecanoic acid: ~298.5 g/mol
-
Calculated Molecular Weight of Coenzyme A: ~767.5 g/mol
-
Calculated Molecular Weight of this compound: ~1048.0 g/mol
-
Precursor Ion [M+H]⁺: m/z 1049.0
-
Product Ion 1 (Quantitative): [M+H-507]⁺ = m/z 542.0
-
Product Ion 2 (Qualitative): m/z 428.0
Data Presentation
The following table presents representative quantitative data for tuberculostearic acid (TSA)-containing phospholipids (B1166683) in different strains of Mycobacterium tuberculosis, which can serve as a proxy for the abundance of the this compound precursor pool.[4]
| Lipid Species | M. tuberculosis Strain 1 (mol %) | M. tuberculosis Strain 2 (mol %) | M. tuberculosis Strain 3 (mol %) |
| Phosphatidylethanolamine (PE) | |||
| PE 34:1 (16:0_18:1) | 45.2 | 48.1 | 46.5 |
| PE 35:0 (16:0_19:0 TSA) | 31.9 | 29.8 | 33.2 |
| Other PEs | 22.9 | 22.1 | 20.3 |
| Phosphatidylinositol (PI) | |||
| PI 34:1 (16:0_18:1) | 15.3 | 14.5 | 16.1 |
| PI 35:0 (16:0_19:0 TSA) | 70.7 | 72.3 | 69.5 |
| Other PIs | 14.0 | 13.2 | 14.4 |
Data is illustrative and adapted from published findings.[4] Absolute quantification of this compound requires a certified standard.
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction and analysis of this compound from various biological samples. The use of LC-MS/MS offers high sensitivity and specificity, which is essential for the accurate quantification of this low-abundance, branched-chain fatty acyl-CoA. These methods will be valuable for researchers investigating the metabolism of Mycobacterium and other organisms that produce this unique lipid, aiding in the discovery and development of novel antimicrobial agents.
References
- 1. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mycobacterium tuberculosis Cholesterol Catabolism Requires a New Class of Acyl Coenzyme A Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] By replacing specific atoms with their heavy isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of compounds without the need for radioactive tracers.[2] This approach is particularly valuable in drug development for assessing the effects of new chemical entities on metabolic pathways.[1][3][4]
10-Methyloctadecanoyl-CoA is the activated form of 10-methyloctadecanoic acid (tuberculostearic acid), a branched-chain fatty acid found in certain bacteria and implicated in various biological processes.[5][6] Understanding its metabolism is crucial for elucidating its physiological roles and its potential as a therapeutic target or biomarker. These application notes provide detailed protocols for the stable isotope labeling of this compound in cell culture and its subsequent analysis by mass spectrometry.
Proposed Metabolic Pathway of this compound
The metabolism of this compound in mammalian cells is presumed to follow the general pathways of branched-chain fatty acid metabolism. This involves an initial activation step, followed by mitochondrial β-oxidation. The methyl branch at the C-10 position may influence the rate and products of this oxidation compared to straight-chain fatty acids.
Experimental Protocols
Protocol 1: Biosynthetic Labeling of this compound in Cell Culture
This protocol describes the labeling of intracellular this compound by providing cultured cells with ¹³C-labeled 10-methyloctadecanoic acid.
Materials:
-
HEK293 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
[U-¹³C₁₉]-10-methyloctadecanoic acid (custom synthesis)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol, HPLC grade
-
Trichloroacetic acid (TCA)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Cell Culture: Culture HEK293 or HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Preparation of Labeled Fatty Acid Stock: Prepare a 10 mM stock solution of [U-¹³C₁₉]-10-methyloctadecanoic acid complexed with fatty acid-free BSA in PBS.
-
Labeling: Replace the normal growth medium with DMEM containing 10% FBS and the ¹³C-labeled 10-methyloctadecanoic acid at a final concentration of 50 µM.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the labeled fatty acid.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold 10% TCA.
-
Extraction of Acyl-CoAs:
-
Sonicate the cell suspension on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Purify the supernatant containing the acyl-CoAs using SPE cartridges.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled this compound
This protocol outlines the analysis of the extracted ¹³C-labeled this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water.
-
Unlabeled this compound standard.
Procedure:
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution from 5% to 95% Mobile Phase B over 20 minutes to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for both unlabeled and labeled this compound. Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[4][7][8][9]
-
Monitor the following transitions:
-
Unlabeled: Precursor ion (Q1) -> Product ion (Q3)
-
¹³C-labeled: Precursor ion (Q1 + 19) -> Product ion (Q3 + 19)
-
-
-
Data Analysis:
-
Quantify the peak areas for the labeled and unlabeled species.
-
Calculate the percentage of labeled this compound at each time point.
-
Experimental Workflow
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in the following tables. The data presented here is hypothetical and serves as an example of expected results.
Table 1: Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled this compound | 1066.6 | 559.6 | 35 |
| [U-¹³C₁₉]-10-Methyloctadecanoyl-CoA | 1085.6 | 578.6 | 35 |
Table 2: Time-Course of ¹³C-Label Incorporation into this compound
| Incubation Time (hours) | Labeled this compound (%) |
| 0 | 0 |
| 2 | 25.3 ± 2.1 |
| 6 | 68.7 ± 4.5 |
| 12 | 92.1 ± 3.8 |
| 24 | 98.5 ± 1.2 |
Conclusion
These application notes provide a framework for studying the metabolism of this compound using stable isotope labeling. The detailed protocols for cell culture labeling and LC-MS/MS analysis will enable researchers to trace the metabolic fate of this branched-chain fatty acid. The ability to quantify the incorporation of stable isotopes into downstream metabolites will provide valuable insights into its role in cellular metabolism and aid in the development of novel therapeutics targeting fatty acid pathways.[10][11][12][13]
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
Application Notes and Protocols: 10-Methyloctadecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids are found in various organisms and play roles in lipid metabolism and membrane structure. As an activated form of 10-methyloctadecanoic acid, its CoA derivative is a potential substrate for various acyltransferase enzymes, which are critical in the synthesis of complex lipids such as triacylglycerols (TAGs), phospholipids, and cholesterol esters. Understanding the interaction of this compound with these enzymes is crucial for elucidating its metabolic fate and its potential role in cellular signaling and disease.
These application notes provide an overview of the potential utility of this compound as a substrate for key acyltransferases, along with detailed protocols for in vitro enzymatic assays. While specific kinetic data for this compound is limited in publicly available literature, the provided protocols can be adapted to determine these parameters.
Potential Acyltransferase Substrate Activity
Based on the known substrate specificities of major acyltransferase families, this compound is a putative substrate for the following enzymes:
-
Diacylglycerol Acyltransferase (DGAT): DGAT catalyzes the final committed step in the synthesis of triacylglycerols. DGAT enzymes, particularly DGAT1 and DGAT2, are known to have a broad substrate specificity for long-chain fatty acyl-CoAs. The presence of a methyl branch at the 10th position may influence the binding affinity and catalytic efficiency compared to its straight-chain counterpart, stearoyl-CoA.
-
Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT): LPCATs are involved in the remodeling of phospholipids, a process crucial for maintaining membrane integrity and function. These enzymes re-acylate lysophospholipids with fatty acyl-CoAs. Studies have shown that LPCATs can utilize a variety of saturated and unsaturated fatty acyl-CoAs, suggesting that this compound could be a substrate for the synthesis of specialized phospholipids.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is responsible for the esterification of cholesterol to form cholesteryl esters for storage or transport in lipoproteins. ACAT enzymes are known to utilize a range of long-chain fatty acyl-CoAs. The hydrophobicity and steric bulk of the methyl branch in this compound may affect its incorporation into cholesteryl esters.
Quantitative Data Summary
| Enzyme | Acyl Acceptor | Apparent Km (µM) for this compound | Apparent Vmax (nmol/min/mg) | Reference |
| DGAT1 | 1,2-Diacylglycerol | Data to be determined | Data to be determined | |
| DGAT2 | 1,2-Diacylglycerol | Data to be determined | Data to be determined | |
| LPCAT1 | 1-Palmitoyl-2-lysophosphatidylcholine | Data to be determined | Data to be determined | |
| ACAT1 | Cholesterol | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for in vitro acyltransferase assays that can be adapted to use this compound as a substrate. These protocols are based on established methods using radiolabeled or fluorescently-labeled substrates.
Protocol 1: In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay
This protocol describes a radiometric assay to measure the incorporation of this compound into triacylglycerol.
Materials:
-
This compound (synthesis may be required if not commercially available)
-
Radiolabeled [14C]1,2-diacylglycerol or unlabeled 1,2-diacylglycerol if using radiolabeled this compound
-
Microsomal preparations containing DGAT enzyme (e.g., from liver, adipose tissue, or cell lines overexpressing DGAT)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Assay Buffer
-
Microsomal protein (10-50 µg)
-
1,2-Diacylglycerol (e.g., 100 µM final concentration, emulsified in assay buffer with sonication)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding this compound (e.g., 10-100 µM final concentration). If using a radiolabeled substrate, [14C]this compound, add a known amount of radioactivity (e.g., 0.1 µCi).
-
Incubate the reaction at 37°C for 10-30 minutes with gentle shaking.
-
-
Termination and Lipid Extraction:
-
Stop the reaction by adding 1.5 mL of Stop Solution.
-
Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica (B1680970) gel G TLC plate.
-
Develop the plate in the TLC Developing Solvent until the solvent front is approximately 1 cm from the top.
-
Air-dry the plate and visualize the lipid spots using iodine vapor or a phosphorimager if a radiolabeled substrate was used. The triacylglycerol spot will be identified by co-migration with a known standard.
-
-
Quantification:
-
Scrape the silica gel corresponding to the triacylglycerol spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein.
-
Protocol 2: In Vitro Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay
This protocol describes a fluorescent assay to measure the incorporation of this compound into phosphatidylcholine.
Materials:
-
This compound
-
Fluorescently-labeled lysophosphatidylcholine (e.g., NBD-LPC)
-
Cell lysates or purified enzyme preparation containing LPCAT activity
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates and developing solvent as in Protocol 1
-
Fluorescence plate reader or imaging system
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, enzyme preparation (10-50 µg protein), and NBD-LPC (e.g., 20 µM final concentration).
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound (e.g., 10-100 µM final concentration).
-
Incubate at 37°C for 15-60 minutes.
-
-
Termination and Lipid Extraction:
-
Follow the same procedure as in Protocol 1 for termination and lipid extraction.
-
-
TLC and Quantification:
-
Separate the lipids by TLC as described in Protocol 1.
-
Visualize the fluorescent phosphatidylcholine product using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the product spot.
-
Generate a standard curve with known amounts of fluorescently-labeled phosphatidylcholine to determine the amount of product formed.
-
Calculate the specific activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Triacylglycerol Synthesis
Caption: Biosynthesis of triacylglycerol via the Kennedy pathway.
Experimental Workflow: In Vitro Acyltransferase Assay
Caption: General workflow for an in vitro acyltransferase assay.
Conclusion
This compound represents an interesting and potentially important substrate for a variety of acyltransferases involved in lipid metabolism. The provided protocols offer a starting point for researchers to investigate the kinetics and substrate preference of these enzymes for this branched-chain fatty acyl-CoA. Further research in this area will contribute to a more comprehensive understanding of the metabolism and physiological roles of branched-chain fatty acids.
Application Note: Metabolic Flux Analysis of 13C-Labeled 10-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the flow of metabolites through biochemical pathways. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic networks, providing a quantitative measure of pathway activity. This application note details a protocol for conducting metabolic flux analysis using ¹³C-labeled 10-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, membrane fluidity, and as biomarkers for certain diseases. Understanding the metabolic fate of BCFAs like 10-methyloctadecanoic acid (also known as tuberculostearic acid) can provide valuable insights for drug development, particularly in the context of metabolic disorders and infectious diseases where BCFAs are prevalent.
This document provides a comprehensive protocol for the application of ¹³C-labeled this compound in metabolic flux studies, from experimental design to data interpretation.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis with ¹³C-labeled this compound is depicted below. This process involves the introduction of the labeled substrate to a cellular system, followed by the extraction and analysis of downstream metabolites to determine the extent of ¹³C incorporation.
Hypothetical Metabolic Pathway of this compound
The metabolic fate of this compound in mammalian cells is hypothesized to follow pathways analogous to straight-chain fatty acids, including β-oxidation and incorporation into complex lipids. The methyl branch may influence the rate and products of these pathways. The diagram below illustrates a plausible metabolic network for this branched-chain fatty acid.
Detailed Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, A549) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dialyzed fetal bovine serum and the desired concentration of ¹³C-labeled 10-methyloctadecanoic acid complexed to fatty acid-free bovine serum albumin (BSA). The concentration of the tracer should be optimized based on cell type and experimental goals. A common starting point is 50-100 µM.
-
Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard culture medium with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to ensure isotopic steady state is reached for MFA.
Metabolite Extraction
-
Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction Solvent: Add 1 mL of ice-cold 80% methanol/20% water to each well.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment in downstream metabolites of this compound.
-
Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoAs and other metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected labeled metabolites (e.g., acetyl-CoA, propionyl-CoA, succinyl-CoA).
-
Mass Isotopomer Analysis: Full scan mode can also be used to obtain the mass isotopomer distributions (MIDs) of key metabolites.
-
Data Presentation: Quantitative Analysis
The following table presents hypothetical quantitative data from a ¹³C-MFA experiment using ¹³C-10-methyloctadecanoyl-CoA. The data simulates the fractional contribution of the tracer to key metabolic pools under a control condition and in the presence of a hypothetical β-oxidation inhibitor.
| Metabolite | Control Condition: Fractional Contribution from ¹³C-10-methyloctadecanoyl-CoA (%) | β-Oxidation Inhibitor: Fractional Contribution from ¹³C-10-methyloctadecanoyl-CoA (%) |
| β-Oxidation Intermediates | ||
| ¹³C₂-Acetyl-CoA | 45.2 ± 3.1 | 10.5 ± 1.5 |
| ¹³C₃-Propionyl-CoA | 38.6 ± 2.8 | 8.2 ± 1.1 |
| TCA Cycle Intermediates | ||
| ¹³C₂-Citrate | 25.1 ± 2.2 | 5.3 ± 0.8 |
| ¹³C₃-Succinyl-CoA | 15.7 ± 1.9 | 3.1 ± 0.5 |
| Complex Lipids | ||
| ¹³C-Phosphatidylcholines | 60.3 ± 4.5 | 58.9 ± 4.1 |
| ¹³C-Triacylglycerols | 75.8 ± 5.2 | 72.4 ± 4.9 |
Data are represented as mean ± standard deviation.
Conclusion
The use of ¹³C-labeled this compound in metabolic flux analysis provides a powerful tool for investigating the metabolism of branched-chain fatty acids. The protocols and hypothetical data presented here offer a framework for researchers to design and execute experiments aimed at understanding the roles of BCFAs in health and disease. This approach can be invaluable in the development of novel therapeutics that target metabolic pathways.
Application Note: Extraction of Branched-Chain Acyl-CoAs from Bacteria
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 10-Methyloctadecanoyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The presence of a methyl group on the fatty acid chain introduces a chiral center, leading to the existence of stereoisomers (R- and S-isomers). Distinguishing between these isomers is crucial for understanding their distinct biological activities and metabolic fates. This application note provides a detailed protocol for the separation of this compound isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is based on established principles for the separation of other branched-chain and isomeric fatty acyl-CoAs.[1][2][3]
Experimental Protocols
Sample Preparation
Given that this compound is an intracellular metabolite, extraction from biological samples is a critical first step.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v)
-
Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Homogenize the biological sample on ice.
-
Add the internal standard to the homogenate.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant to a new tube.
-
Add three volumes of the cold extraction solvent to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining precipitate.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Method for Isomer Separation
The separation of closely related isomers requires a high-resolution chromatographic method. A reverse-phase UPLC system is well-suited for this purpose.
Instrumentation:
-
UPLC System (e.g., Agilent 1290 Infinity II LC System or similar)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
UPLC Column: A C18 column with a particle size of ≤ 2.7 µm is recommended for high resolution (e.g., Ascentis® Express C18-HPLC column, 150 × 3 mm, 2.7 µm).[1]
Chromatographic Conditions:
-
Mobile Phase A: 15 mM acetic acid in 97:3 Water:Methanol.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 1 µL.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 20 80 73.0 12 88 75.0 12 88 75.1 20 80 | 80.0 | 20 | 80 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but positive mode is common for CoA esters).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard if available.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.
Data Presentation
The following table presents hypothetical quantitative data for the separation of this compound isomers. This data is for illustrative purposes to demonstrate the expected outcome of a successful separation.
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| (R)-10-methyloctadecanoyl-CoA | 35.2 | 1.2 x 10⁶ | - |
| (S)-10-methyloctadecanoyl-CoA | 36.5 | 1.1 x 10⁶ | 1.8 |
| Internal Standard | 28.9 | 9.8 x 10⁵ | - |
A resolution value (Rs) of >1.5 is generally considered baseline separation.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Factors influencing the chromatographic separation of isomers.
Caption: Generalized metabolic pathway for branched-chain fatty acyl-CoAs.[4][5][6]
References
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled wi… [ouci.dntb.gov.ua]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 10-Methyloctadecanoyl-CoA using a Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyloctadecanoyl-CoA, the activated form of 10-methyloctadecanoic acid (also known as tuberculostearic acid), is a significant biomarker primarily associated with Mycobacterium species. Tuberculostearic acid is a characteristic branched-chain fatty acid found in the cell membranes of mycobacteria, playing a crucial role in controlling membrane fluidity and compartmentalization.[1][2][3] Its presence can be indicative of mycobacterial infections, making its quantification a valuable tool in diagnostics and drug development. This application note provides a detailed protocol for the development of a standard curve for the accurate quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The analytical challenge in quantifying long-chain acyl-CoAs lies in their inherent instability and the complexity of biological matrices.[1] This protocol outlines the enzymatic synthesis of a this compound standard from commercially available 10-methyloctadecanoic acid, followed by the generation of a standard curve and a robust LC-MS/MS method for its detection and quantification.
Experimental Protocols
Synthesis of this compound Standard
A this compound standard can be synthesized from its corresponding fatty acid, 10-methyloctadecanoic acid, which is commercially available from suppliers like Larodan.[4] The enzymatic conversion is a reliable method for this synthesis.
Materials and Reagents:
-
10-Methyloctadecanoic acid (Larodan or equivalent)
-
Acyl-CoA synthetase (Sigma-Aldrich or equivalent)
-
Coenzyme A (CoA) lithium salt (Sigma-Aldrich or equivalent)
-
ATP magnesium salt (Sigma-Aldrich or equivalent)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT)
-
Potassium fluoride (B91410) (KF)
-
Triton X-100
-
Methanol, Acetonitrile (B52724), Water (LC-MS grade)
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 1 mM DTT, 10 mM KF, and 0.01% Triton X-100.
-
Add 10-methyloctadecanoic acid to the reaction mixture to a final concentration of 100 µM.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing the synthesized this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
The concentration of the purified this compound should be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 15,400 M⁻¹cm⁻¹ for the adenine (B156593) portion of CoA).
Preparation of Standard Curve Solutions
Protocol:
-
From the purified and quantified this compound stock solution, prepare a series of dilutions in a solution of 50% acetonitrile in water.
-
The concentration range for the standard curve should be selected based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer. A typical range would be from 1 nM to 1000 nM.
-
Prepare at least six non-zero concentration points for the standard curve.
-
It is highly recommended to include an internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA) in all standard curve points and samples to correct for matrix effects and variations in instrument response.
LC-MS/MS Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v)
-
Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 20% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transition for this compound should be determined by infusing the synthesized standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z = 1048.6, calculated for C₄₀H₇₄N₇O₁₇P₃S)
-
Product Ion (Q3): [M+H - 507]⁺ (m/z = 541.6)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The quantitative data for the standard curve should be summarized in a table. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then performed to determine the equation of the line and the correlation coefficient (R²).
Table 1: Standard Curve Data for this compound Quantification
| Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 100,500 | 0.816 |
| 100 | 165,000 | 101,000 | 1.634 |
| 500 | 830,000 | 100,800 | 8.234 |
| 1000 | 1,680,000 | 101,200 | 16.601 |
Visualizations
References
Application Notes and Protocols for the Use of 10-Methyloctadecanoyl-CoA in Reconstituted Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Note on 10-Methyloctadecanoyl-CoA: Extensive literature searches did not yield specific data on the use of this compound in reconstituted enzyme assays. This suggests that it is not a commonly studied substrate. The following application notes and protocols are based on established methods for analogous branched-chain acyl-CoA substrates and are intended to serve as a comprehensive guide for researchers to adapt for their specific needs with this compound. The provided protocols will require optimization for this novel substrate.
I. Introduction and Background
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid catabolism.[1][2] These enzymes catalyze the initial α,β-dehydrogenation step of their respective acyl-CoA substrates, transferring electrons to the electron transfer flavoprotein (ETF).[1][3] Deficiencies in these enzymes lead to various metabolic disorders.[4][5]
The study of specific ACADs with novel or less common substrates, such as the branched-chain fatty acyl-CoA this compound, is crucial for understanding enzyme specificity, reaction mechanisms, and for the development of targeted therapeutics for metabolic diseases. Reconstituted enzyme assays provide a controlled in vitro system to investigate the kinetics and substrate specificity of these enzymes.
This document provides a detailed protocol for a reconstituted enzyme assay using a representative branched-chain acyl-CoA dehydrogenase, Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB), and its substrate. This protocol is based on the highly sensitive and specific anaerobic ETF fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[1][2][3]
II. Signaling Pathway: Mitochondrial Branched-Chain Amino Acid Catabolism
The catabolism of branched-chain amino acids (BCAAs) like isoleucine involves an initial transamination followed by oxidative decarboxylation, which is then followed by a dehydrogenation step catalyzed by an acyl-CoA dehydrogenase. This compound, as a branched-chain fatty acyl-CoA, would enter a similar β-oxidation pathway. The diagram below illustrates the general pathway for isoleucine catabolism, highlighting the role of ACADSB.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providers2.genedx.com [providers2.genedx.com]
- 5. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
Application Notes: Lipid Profiling of Cells Treated with 10-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-methyloctadecanoyl-CoA is a branched-chain acyl-CoA molecule that can be exogenously supplied to cultured cells to investigate its impact on cellular lipid metabolism and signaling. As a saturated fatty acid with a methyl branch, its incorporation into cellular lipids can alter membrane fluidity and lipid-mediated signaling pathways. These application notes provide a comprehensive overview and detailed protocols for conducting lipid profiling studies on cells treated with this compound. The primary analytical technique described is Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for the detailed characterization of the cellular lipidome.
Anticipated Effects on Cellular Lipid Profile
While specific data on this compound is limited, based on the known metabolism of other branched-chain fatty acids (BCFAs), we can anticipate several effects on the cellular lipid profile. BCFAs are known to influence membrane fluidity and have been implicated in various cellular processes.[1][2] Treatment with this compound is expected to lead to its incorporation into various lipid classes, including:
-
Phospholipids (B1166683): Incorporation into phospholipids can alter the physical properties of cellular membranes, potentially affecting membrane protein function and signaling cascades.
-
Triacylglycerols (TAGs): As with other fatty acids, this compound can be esterified into TAGs for storage in lipid droplets.
-
Other Complex Lipids: Depending on the cell type and its metabolic pathways, the branched-chain fatty acid may be incorporated into other lipid species such as sphingolipids or cholesterol esters.
Changes in the abundance of these lipid species can provide insights into the metabolic fate of this compound and its downstream effects on cellular physiology.
Experimental Protocols
Cell Culture and Treatment
A detailed protocol for the culture and treatment of cells is crucial for reproducible results.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (synthesis may be required or sourced from a custom chemical supplier)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a sterile solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while vortexing to facilitate complex formation. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complete complexation.
-
Sterilize the complex by passing it through a 0.22 µm filter.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of the this compound-BSA complex. A vehicle control (medium with BSA-complex prepared without the fatty acid) should be included.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol describes a robust method for extracting a broad range of lipids from cultured cells.
Materials:
-
Cell pellets
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Internal standards (a mix of deuterated or odd-chain lipid standards for major lipid classes)
-
Glass vials with Teflon-lined caps
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add a known amount of the internal standard mixture to each sample.
-
-
Extraction:
-
Add 375 µL of methanol to the cell suspension.
-
Add 125 µL of chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 30 minutes.
-
Add 125 µL of chloroform and 125 µL of deionized water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
-
LC-MS Based Lipidomics Analysis
This section provides a general workflow for the analysis of the extracted lipids using Liquid Chromatography-Mass Spectrometry.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 or C30 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve separation of different lipid classes.
-
-
Mass Spectrometry Detection:
-
Acquire data in both positive and negative ionization modes to cover a wide range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra for lipid identification.
-
Data Analysis
The complex datasets generated by LC-MS require specialized software for processing and analysis.
Software:
-
Vendor-specific instrument control and data acquisition software.
-
Lipid identification and quantification software (e.g., LipidSearch, MS-DIAL, XCMS).[4][5]
Procedure:
-
Peak Picking and Alignment: Process the raw LC-MS data to detect and align chromatographic peaks across all samples.
-
Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).[4]
-
Quantification: Quantify the relative abundance of each identified lipid species by integrating the peak areas and normalizing to the corresponding internal standard.[3][6]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify lipids that are significantly altered by the this compound treatment.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between control and treated groups.
Table 1: Hypothetical Changes in Major Lipid Classes after Treatment with this compound
| Lipid Class | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| Phosphatidylcholine (PC) | 100 ± 8.5 | 115 ± 10.2 | 1.15 | 0.04 |
| Phosphatidylethanolamine (PE) | 100 ± 7.9 | 108 ± 9.1 | 1.08 | 0.12 |
| Triacylglycerol (TAG) | 100 ± 12.1 | 150 ± 15.3 | 1.50 | <0.01 |
| Diacylglycerol (DAG) | 100 ± 6.5 | 125 ± 8.8 | 1.25 | 0.02 |
| Cholesterol Esters (CE) | 100 ± 9.3 | 102 ± 7.5 | 1.02 | 0.85 |
| Sphingomyelin (SM) | 100 ± 11.2 | 95 ± 10.1 | 0.95 | 0.56 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Incorporation of 10-methyloctadecanoyl moiety into Phosphatidylcholine Species
| Phosphatidylcholine Species | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| PC(16:0/18:1) | 100 ± 9.8 | 92 ± 8.7 | 0.92 | 0.25 |
| PC(18:0/18:1) | 100 ± 10.5 | 95 ± 9.9 | 0.95 | 0.48 |
| PC(16:0/19:0br) | Not Detected | 25 ± 4.5 | - | <0.001 |
| PC(18:0/19:0br) | Not Detected | 18 ± 3.9 | - | <0.001 |
Note: "19:0br" represents the 10-methyloctadecanoyl fatty acid. The data is hypothetical.
Visualizations
Experimental Workflow
Caption: Overall workflow for lipid profiling of cells treated with this compound.
Potential Signaling Pathway Involvement
Branched-chain fatty acids have been shown to influence signaling pathways such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the MAPK/NFκB pathway.[1][7] The incorporation of this compound into cellular lipids could modulate these pathways.
Caption: Potential signaling pathways affected by this compound treatment.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the impact of this compound on the cellular lipidome. By employing these methodologies, researchers can gain valuable insights into the metabolic fate and biological activity of this branched-chain fatty acid, contributing to a deeper understanding of lipid metabolism and its role in health and disease. The hypothetical data and pathways presented serve as a guide for expected outcomes and further investigation.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Lipidomics Data Analysis | Agilent [agilent.com]
- 6. Quantification of Lipids: Model, Reality, and Compromise | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving 10-methyloctadecanoyl-CoA stability in solution
Welcome to the technical support center for 10-methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound stock solution | Hydrolysis of the thioester bond: Thioesters are susceptible to hydrolysis, which is accelerated by non-optimal pH and higher temperatures. | - Prepare stock solutions in an appropriate organic solvent such as methanol (B129727) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO). - If an aqueous buffer is necessary, maintain a slightly acidic to neutral pH (pH 6.0-7.0). Avoid alkaline conditions. - Store stock solutions at -80°C for long-term storage and on ice for short-term use. |
| Inconsistent results in enzymatic assays | Enzymatic degradation: The presence of contaminating thioesterases in biological samples or reagents can lead to the rapid breakdown of this compound. | - Use purified enzymes and high-purity reagents in your assays. - Consider adding a broad-spectrum thioesterase inhibitor to your reaction mixture, after confirming it does not interfere with your assay. - Minimize the pre-incubation time of this compound with biological samples. |
| Precipitation of this compound in aqueous buffers | Low solubility: As a long-chain fatty acyl-CoA, this compound has limited solubility in aqueous solutions, which can lead to precipitation. | - Prepare stock solutions in an organic solvent before diluting into aqueous buffers. - For aqueous solutions, consider the use of a carrier protein such as fatty acid-free bovine serum albumin (BSA) to improve solubility. - Avoid high concentrations of this compound in aqueous buffers. |
| Loss of compound during sample preparation for analysis | Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to plastic surfaces, leading to a decrease in the effective concentration. | - Use low-adhesion microcentrifuge tubes and pipette tips. - Rinsing pipette tips with the solvent after dispensing can help to recover adsorbed material. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the thioester bond. This reaction is catalyzed by water and is significantly influenced by pH and temperature. The presence of thioesterase enzymes will also accelerate this degradation.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store this compound as a dry powder or in an organic solvent at -80°C. For short-term use, aqueous solutions should be kept on ice and used as quickly as possible. Aqueous solutions of coenzyme A are unstable at basic pH and should be stored frozen in aliquots with a pH of 2-6.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of the thioester bond in acyl-CoAs is pH-dependent. Hydrolysis is generally slower in slightly acidic to neutral conditions (pH 6.0-7.0) and is accelerated in alkaline conditions (pH > 7.5).
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring the stability of this compound is by using liquid chromatography-mass spectrometry (LC-MS). This technique allows for the sensitive and specific quantification of the intact molecule and its degradation products over time.
Q5: Are there any special handling precautions I should take?
A5: Yes. Due to the amphipathic nature of long-chain acyl-CoAs, they can act as detergents at high concentrations and may interfere with membrane integrity. It is also important to use glass or polypropylene (B1209903) containers, as some plastics can leach impurities into organic solutions.
Quantitative Data on Acyl-CoA Stability
| Acyl-CoA | Condition | Half-life (t½) | Reference |
| Acetyl-CoA | Quenched reaction mixture | 92 hours | [2] |
| Formyl-CoA | Quenched reaction mixture | 1.9 hours | [2] |
| Oxalyl-CoA | Quenched reaction mixture | 29 hours | [2] |
| Succinyl-CoA | Quenched reaction mixture | 343 hours | [2] |
| 16:1-CoA | Crystallization buffer, room temp. | >70% degraded in 1 day |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Methanol (HPLC grade) or a mixture of water and DMSO.
-
Low-adhesion microcentrifuge tubes.
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the powder in a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of methanol or water/DMSO to achieve the desired stock concentration.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into small volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by LC-MS/MS
-
Objective: To determine the rate of degradation of this compound under specific buffer and temperature conditions.
-
Materials:
-
This compound stock solution.
-
Test buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Internal standard (e.g., a structurally similar acyl-CoA that is not present in the sample).
-
Acetonitrile (HPLC grade).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a solution of this compound in the test buffer at the desired concentration.
-
At time zero, take an aliquot of the solution, add the internal standard, and immediately quench the reaction by adding an excess of cold acetonitrile.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots, add the internal standard, and quench with cold acetonitrile.
-
Centrifuge the quenched samples to precipitate any proteins or other insoluble material.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Chemical degradation of this compound via hydrolysis.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Quantification of 10-methyloctadecanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-methyloctadecanoyl-CoA by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing a low or no signal for my this compound standard?
A1: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Standard Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1] Ensure that your standards are freshly prepared in an appropriate acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5) and stored at -80°C.[1]
-
Mass Spectrometer Tuning: Confirm that the mass spectrometer is properly tuned for the specific precursor and product ions of this compound. The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]⁺).
-
Ionization Efficiency: this compound, as a long-chain acyl-CoA, may ionize more efficiently in positive ion mode.[2][3] If you are using negative ion mode, consider switching to positive ion mode.
-
Source Contamination: Contaminants from previous analyses or from the sample matrix can suppress the ionization of your target analyte. Clean the electrospray ionization (ESI) source according to the manufacturer's instructions.
Q2: I am seeing significant peak tailing for my this compound peak in the chromatogram. What can I do to improve peak shape?
A2: Peak tailing is a common issue in the analysis of long-chain acyl-CoAs.[4] Here are some potential solutions:
-
Mobile Phase Composition: The polarity of long-chain acyl-CoAs can lead to poor chromatographic behavior. The use of an alkaline mobile phase, such as one containing ammonium hydroxide, has been shown to improve peak shapes for long-chain acyl-CoAs.[5]
-
Column Choice: A C18 column is commonly used for acyl-CoA analysis. However, for branched-chain fatty acyl-CoAs, a C30 column might provide better resolution and peak shape.[6]
-
Column Contamination: Buildup of biological material from repeated injections of tissue or cell extracts can cause peak distortion.[4] Implement a regular column washing protocol.
-
Flow Rate: Optimizing the flow rate can sometimes improve peak symmetry. Experiment with slightly lower or higher flow rates than your current method.
Q3: My quantitative results for this compound in my biological samples are not reproducible. What are the likely causes?
A3: Poor reproducibility in quantitative mass spectrometry can stem from various sources. Here’s a checklist of things to investigate:
-
Inconsistent Sample Extraction: The efficiency of acyl-CoA extraction can vary.[7] Ensure your sample homogenization and extraction protocol is consistent across all samples. Using a robust internal standard is critical to correct for extraction variability.
-
Internal Standard Issues: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). If this is not available, an odd-chain fatty acyl-CoA of similar chain length (e.g., C17:0-CoA or C19:0-CoA) can be used.[3] Ensure the internal standard is added at the very beginning of the sample preparation process.
-
Matrix Effects: The sample matrix can significantly impact the ionization of the analyte, leading to ion suppression or enhancement.[4] To assess matrix effects, perform a post-extraction spike experiment. If significant matrix effects are observed, you may need to improve your sample cleanup procedure (e.g., using solid-phase extraction) or dilute your samples.
-
Instrument Instability: Check for fluctuations in the LC pump pressure and the MS signal for a stable standard infused directly into the source.
Q4: How do I choose the right multiple reaction monitoring (MRM) transitions for this compound?
A4: The selection of appropriate MRM transitions is crucial for the sensitivity and specificity of your assay. Acyl-CoAs exhibit characteristic fragmentation patterns.[2][3][5]
-
Precursor Ion: In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺.
-
Product Ions: A common and abundant product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (a loss of 507 Da).[4][5] Another characteristic fragment corresponds to the adenosine (B11128) diphosphate portion with an m/z of 428.[2] It is recommended to optimize at least two MRM transitions for confident identification and quantification.
Experimental Protocols
Below are detailed methodologies for the quantification of long-chain fatty acyl-CoAs, which can be adapted for this compound.
Protocol 1: Sample Preparation from Cells or Tissues
-
Homogenization: Homogenize frozen cell pellets or tissues in a cold extraction solvent. A common solvent mixture is acetonitrile:isopropanol (3:1 v/v).[4]
-
Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA) to the homogenization mixture.
-
Extraction: Vortex the mixture vigorously for 30 seconds to disrupt the cells and extract the acyl-CoAs.[4]
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol (B129727) containing 50 mM ammonium acetate (pH 3.5).[1]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice. For improved separation of branched-chain isomers, a C30 column can be utilized.[6]
-
Mobile Phase A: 5-10 mM ammonium acetate in water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient that effectively separates this compound from other lipids and matrix components. The retention time will increase with the length of the fatty acid chain.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoAs.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion ([M+H]⁺) to product ion transitions for this compound and the internal standard. Common transitions involve the neutral loss of 507 Da or the product ion at m/z 428.[2][4]
-
Parameter Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and potential issues with corresponding solutions for the quantification of long-chain acyl-CoAs.
Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Value/Setting | Rationale |
| Ionization Mode | Positive ESI | Generally provides better sensitivity for acyl-CoAs.[2] |
| Column | C18 or C30 Reversed-Phase | C18 is standard; C30 can improve separation of isomers.[6] |
| Mobile Phase A | 5-10 mM Ammonium Acetate in Water | Provides a volatile buffer compatible with MS.[4] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| MRM Transition 1 | [M+H]⁺ → [M+H-507]⁺ | Corresponds to the neutral loss of phosphoadenosine diphosphate.[4][5] |
| MRM Transition 2 | [M+H]⁺ → 428 | Corresponds to the adenosine diphosphate fragment.[2] |
| Internal Standard | Stable Isotope Labeled or Odd-Chain Acyl-CoA | Corrects for variability in extraction and matrix effects.[3] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal | Analyte degradation, poor ionization, MS not tuned. | Prepare fresh standards, switch to positive ion mode, tune MS for your analyte.[1][2] |
| Peak Tailing | Suboptimal mobile phase, column contamination. | Use an alkaline mobile phase, wash the column regularly.[4][5] |
| Poor Reproducibility | Inconsistent extraction, matrix effects, no/poor IS. | Standardize extraction protocol, use a good internal standard, evaluate matrix effects.[3][4][7] |
| Co-eluting Peaks | Insufficient chromatographic separation. | Optimize LC gradient, consider a different column (e.g., C30).[6] |
Visualizations
The following diagrams illustrate key aspects of the troubleshooting and analytical workflow.
Caption: A troubleshooting workflow for identifying and resolving common issues in the quantification of this compound.
Caption: Characteristic fragmentation pattern of an acyl-CoA in positive ion mode mass spectrometry, applicable to this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing LC Gradient for Branched-Chain Fatty Acyl-CoA Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) gradient for the separation of branched-chain fatty acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of branched-chain fatty acyl-CoAs by LC-MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between branched-chain and straight-chain isomers. | - Inadequate mobile phase composition: The organic modifier may not be providing enough selectivity. - Gradient slope is too steep: A rapid increase in organic solvent may not allow for sufficient interaction with the stationary phase to resolve isomers. - Incorrect column chemistry: The stationary phase may not be optimal for separating structurally similar molecules. | - Modify the mobile phase: Incorporate a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or add a small percentage of a third solvent to enhance selectivity. - Decrease the gradient slope: Flatten the gradient over the elution range of the target analytes to increase the separation window.[1] - Evaluate different columns: Test a C8 column, which may offer different selectivity compared to a C18 column for these analytes.[2][3] |
| Peak tailing for acyl-CoA analytes. | - Secondary interactions with the stationary phase: Residual silanols on the silica-based column can interact with the phosphate (B84403) groups of the CoA moiety. - Sub-optimal mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. | - Use a mobile phase with an ion-pairing agent: Add a reagent like tributylamine (B1682462) to mask silanol (B1196071) groups and improve peak shape.[2] - Adjust the mobile phase pH: Experiment with adding volatile acids (e.g., formic acid) or bases (e.g., ammonium (B1175870) hydroxide) to the mobile phase to find the optimal pH for peak symmetry. |
| Low signal intensity or poor ionization. | - Ion suppression from matrix components: Co-eluting compounds can interfere with the ionization of the target analytes. - Inappropriate mobile phase additives: Some additives can suppress ionization in the mass spectrometer. | - Improve sample clean-up: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix. - Optimize mobile phase additives: Use volatile buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) that are compatible with mass spectrometry and can enhance ionization. |
| Inconsistent retention times. | - Inadequate column equilibration: The column may not be fully returned to the initial conditions between injections. - Fluctuations in mobile phase composition: Issues with the LC pump or solvent mixing can lead to variability. - Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases. | - Increase column equilibration time: Ensure the column is fully equilibrated with the starting mobile phase composition before each injection. - Check the LC system: Purge the pumps and ensure proper solvent mixing. - Use a guard column and monitor column performance: A guard column can protect the analytical column, and regularly checking performance with a standard mixture can indicate when the column needs to be replaced. |
Frequently Asked Questions (FAQs)
1. What is the best type of column for separating branched-chain fatty acyl-CoAs?
Both C18 and C8 reversed-phase columns can be used for the separation of fatty acyl-CoAs. C18 columns are generally more retentive and can provide good resolution for a wide range of acyl-CoAs. However, for very long-chain species, a C8 column might be more suitable to avoid excessively long retention times.[2][3] The optimal choice depends on the specific chain lengths and branching patterns of the analytes of interest.
2. How does the gradient slope affect the separation of isomers?
A shallower gradient, meaning a slower increase in the organic solvent concentration over time, generally provides better resolution for closely eluting compounds like isomers.[1] This is because it allows for more interaction between the analytes and the stationary phase, enhancing the separation.
3. What are the recommended mobile phases for this type of analysis?
A common mobile phase combination is water (A) and acetonitrile (B52724) or methanol (B), often with additives to improve peak shape and ionization. Volatile buffers such as ammonium acetate or ammonium formate are frequently used as they are compatible with mass spectrometry. The pH of the mobile phase can be adjusted with small amounts of formic acid or ammonium hydroxide (B78521) to optimize the separation.
4. Can ion-pairing reagents improve the separation?
Yes, ion-pairing reagents like tributylamine can be added to the mobile phase to minimize secondary interactions between the negatively charged phosphate groups of the acyl-CoAs and the stationary phase.[2] This can lead to improved peak shape and resolution. However, it is important to note that ion-pairing reagents can sometimes suppress the MS signal and may require dedicated use of an LC column.
5. How can I improve the detection and quantification of low-abundance branched-chain fatty acyl-CoAs?
To improve sensitivity, ensure that your sample preparation is effective at removing interfering matrix components. In the mass spectrometer, you can optimize the source parameters and use Multiple Reaction Monitoring (MRM) for targeted quantification, which significantly enhances sensitivity and specificity.
Experimental Protocol: Optimized LC Gradient for Branched-Chain Fatty Acyl-CoA Separation
This protocol provides a starting point for developing an optimized LC-MS method for the separation of branched-chain fatty acyl-CoAs.
1. Sample Preparation:
-
Extract acyl-CoAs from the sample matrix using a suitable method, such as protein precipitation with cold methanol or solid-phase extraction (SPE).
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
3. LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 20 |
| 25.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive or Negative ESI (acyl-CoAs can be detected in both modes, but positive mode is often preferred).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for profiling.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument and analytes.
Data Presentation
The following table summarizes typical LC gradient parameters for the separation of fatty acyl-CoAs, providing a basis for comparison and optimization.
| Parameter | Method 1 (General Purpose) | Method 2 (Optimized for Isomer Resolution) |
| Column | C18, 100 x 2.1 mm, 1.8 µm | C8, 150 x 2.0 mm, 3 µm |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | Water + 10 mM Tributylamine, 15 mM Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-95% B in 15 min | 80-99% B in 20 min |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Temperature | 40 °C | 25 °C |
Visualizations
Caption: Experimental workflow for LC-MS analysis of branched-chain fatty acyl-CoAs.
Caption: Troubleshooting logic for optimizing branched-chain fatty acyl-CoA separation.
References
Technical Support Center: Synthesis of 10-Methyloctadecanoyl-CoA
Welcome to the technical support center for the synthesis of 10-methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this branched-chain acyl-CoA.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound. The synthesis is typically a two-stage process: first, the chemical synthesis of the precursor fatty acid, 10-methyloctadecanoic acid, and second, the enzymatic conversion of the fatty acid to its coenzyme A ester.
Stage 1: Chemical Synthesis of 10-Methyloctadecanoic Acid
Issue 1.1: Low yield in the coupling reaction to form the carbon skeleton.
-
Possible Cause: Incomplete reaction of the Grignard reagent or organocuprate with the alkyl halide.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reactants, especially the organometallic reagents, are fresh and of high purity. Moisture and air can rapidly degrade these reagents.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Flame-dry all glassware and use anhydrous solvents.
-
Temperature Control: Maintain the recommended low temperature for the reaction to prevent side reactions and decomposition of the reagents.
-
Reaction Time: Ensure the reaction is allowed to proceed for the full recommended duration to maximize product formation.
-
Issue 1.2: Difficulty in purifying 10-methyloctadecanoic acid from reaction byproducts.
-
Possible Cause: Presence of structurally similar impurities.
-
Troubleshooting Steps:
-
Chromatography Optimization: Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to improve separation.
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to remove impurities.
-
Derivatization: For analytical purposes (GC-MS), consider derivatizing the fatty acid to its methyl ester to improve volatility and chromatographic separation.
-
Stage 2: Enzymatic Synthesis of this compound
Issue 2.1: Low conversion of 10-methyloctadecanoic acid to this compound.
-
Possible Cause: Reduced efficiency of acyl-CoA synthetase with a branched-chain substrate. Metazoan fatty acid synthase (mFAS) has been shown to have a lower turnover number with branched extender substrates.[1]
-
Troubleshooting Steps:
-
Enzyme Concentration: Increase the concentration of the acyl-CoA synthetase in the reaction mixture.
-
Reaction Time: Extend the incubation time to allow for complete conversion.
-
Cofactor Concentration: Ensure optimal concentrations of ATP and Coenzyme A.
-
pH and Temperature: Verify that the reaction buffer pH and temperature are optimal for the specific acyl-CoA synthetase being used.
-
Substrate Solubility: Ensure the fatty acid is fully solubilized, as poor solubility can limit its availability to the enzyme. The use of a small amount of a suitable detergent (e.g., Triton X-100) may be necessary.
-
Issue 2.2: Precipitation observed during the reaction.
-
Possible Cause: Low solubility of the fatty acid substrate or the acyl-CoA product.
-
Troubleshooting Steps:
-
Solubilizing Agents: As mentioned above, consider the addition of a non-ionic detergent.
-
Temperature: If the enzyme is stable at a slightly higher temperature, increasing the reaction temperature may improve solubility.
-
Agitation: Ensure the reaction mixture is adequately mixed throughout the incubation period.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing a branched-chain acyl-CoA like this compound compared to a straight-chain analogue?
A1: The primary challenges arise from the steric hindrance introduced by the methyl branch. In the chemical synthesis of the precursor fatty acid, this can affect the efficiency of coupling reactions. During the enzymatic conversion to the acyl-CoA, the active site of the acyl-CoA synthetase may not accommodate the branched substrate as efficiently as a straight-chain fatty acid, leading to lower reaction rates and yields.[1]
Q2: Which acyl-CoA synthetase is recommended for the synthesis of this compound?
A2: While a specific enzyme for this compound is not well-documented, long-chain acyl-CoA synthetases (ACSLs) are generally used for fatty acids of similar chain length. It is advisable to screen a few commercially available ACSLs to find one with acceptable activity towards this branched substrate.
Q3: How can I monitor the progress of the enzymatic reaction?
A3: The reaction can be monitored by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column can be used to separate the unreacted fatty acid, the acyl-CoA product, and other reaction components like ATP and CoA.
Q4: What is the best method for purifying the final this compound product?
A4: Preparative HPLC is the most effective method for purifying long-chain acyl-CoAs. A C18 column with a water/acetonitrile gradient containing a small amount of a buffering agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) is typically used.
Q5: How should I store the purified this compound?
A5: Acyl-CoA esters are susceptible to hydrolysis. For short-term storage, keep the solution at 4°C. For long-term storage, it is best to lyophilize the purified product and store it as a powder at -20°C or -80°C.
Experimental Protocols
Protocol 1: Generalized Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
10-methyloctadecanoic acid
-
Coenzyme A lithium salt
-
ATP disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below.
-
Substrate Preparation: Dissolve the 10-methyloctadecanoic acid in the potassium phosphate buffer containing Triton X-100. Gentle warming and vortexing may be required to fully dissolve the fatty acid.
-
Initiate the Reaction: Add the acyl-CoA synthetase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a predetermined time (e.g., 2-4 hours), with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or citric acid) to lower the pH.
-
Analysis and Purification: Analyze the reaction mixture by HPLC to determine the yield. Proceed with preparative HPLC for purification.
Table 1: Recommended Reaction Component Concentrations
| Component | Final Concentration |
| 10-methyloctadecanoic acid | 50-200 µM |
| Coenzyme A | 1-2 mM |
| ATP | 5-10 mM |
| MgCl₂ | 5-10 mM |
| DTT | 1-2 mM |
| Triton X-100 | 0.01-0.05% (w/v) |
| Potassium phosphate buffer (pH 7.5) | 100 mM |
| Acyl-CoA Synthetase | 0.1-1 U/mL |
Protocol 2: Generalized HPLC Purification of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Preparative reverse-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 50 mM Ammonium Acetate in water
-
Mobile Phase B: 50 mM Ammonium Acetate in 90:10 Acetonitrile:Water
Procedure:
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
HPLC Method: Equilibrate the column with a low percentage of Mobile Phase B. Inject the sample and elute with a linear gradient of Mobile Phase B. A suggested gradient is provided in the table below.
-
Detection: Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Product Recovery: Pool the relevant fractions and lyophilize to obtain the purified product as a powder.
Table 2: Example HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 45 | 90 |
| 50 | 90 |
| 55 | 10 |
| 60 | 10 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield enzymatic synthesis.
References
minimizing ion suppression for 10-methyloctadecanoyl-CoA in LC-MS
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize ion suppression when analyzing 10-methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the efficiency of the analyte's ionization in the mass spectrometer's source.[1][2] This leads to a decreased signal, which can severely impact the accuracy, precision, and sensitivity of quantification.[3][4] For this compound, which is often analyzed from complex biological matrices like plasma, serum, or cell lysates, the primary culprits for ion suppression are co-eluting phospholipids (B1166683).[5][6] These highly abundant lipids compete with the analyte for ionization, leading to poor limits of detection and method irreproducibility.[3]
Q2: How can I determine if ion suppression is affecting my results?
The most common method to diagnose ion suppression is to assess the matrix effect. This can be done by comparing the peak area of the analyte in a pure, neat solution to the peak area of the analyte spiked into an extracted blank matrix (a sample processed without the analyte).[3] A significant decrease in the peak area in the matrix sample indicates ion suppression. Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source. When a blank, extracted matrix sample is injected, any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing suppression.
Q3: What are the most common sources of ion suppression when analyzing long-chain acyl-CoAs from biological samples?
The most significant source of ion suppression in the analysis of acyl-CoAs from biological fluids is the presence of phospholipids.[3][5] Phospholipids are a major component of cell membranes and are often co-extracted with the analytes of interest, particularly when using simple sample preparation methods like protein precipitation.[5] They tend to elute during the middle of typical reversed-phase chromatographic gradients, which is often where long-chain acyl-CoAs like this compound also elute, leading to direct competition in the ESI source.
Troubleshooting Guides
If you have identified ion suppression as an issue, follow this workflow to diagnose and resolve the problem.
Caption: A logical workflow for identifying and mitigating ion suppression.
Guide 1: Optimizing Sample Preparation to Remove Interferences
Improving sample cleanup is the most effective way to combat ion suppression.[1][7] The goal is to selectively remove matrix components, especially phospholipids, while maximizing the recovery of this compound.
The table below summarizes the effectiveness of common techniques for reducing matrix effects.
| Technique | Principle | Effectiveness for Phospholipid Removal | Typical Analyte Recovery | Considerations |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Poor. Phospholipids are soluble and remain in the supernatant with the analyte.[1][5] | Good (>90%) | Fast and simple, but often results in significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Moderate to Good. Depends on solvent choice. | Variable (60-90%) | More selective than PPT but can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent. Can be optimized for high selectivity against phospholipids.[7] | Good (>80%) | Highly effective and amenable to automation. Method development is required. |
| HybridSPE®-Phospholipid | A packed bed/filter device that removes phospholipids while allowing analytes to pass through. | Excellent. Specifically targets phospholipids for removal. | Good (>80%) | A streamlined and effective alternative to traditional SPE. |
This protocol uses a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties to achieve high purity.
-
Sample Pre-treatment:
-
To 100 µL of sample (e.g., cell lysate, plasma), add 300 µL of a cold extraction solvent (e.g., 2:1 Methanol (B129727):Acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE loading.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18/Anion Exchange) by passing 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing Steps:
-
Wash 1 (Remove Polar Interferences): Pass 1 mL of 5% methanol in water through the cartridge.
-
Wash 2 (Remove Phospholipids): Pass 1 mL of 90:10 Acetonitrile:Methanol through the cartridge. This step is critical for eluting phospholipids while the more polar acyl-CoA is retained.
-
-
Analyte Elution:
-
Elute the this compound by passing 1 mL of a slightly acidic, high organic solvent (e.g., 80% Methanol with 0.5% formic acid) through the cartridge.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Caption: Mechanism of SPE for separating the analyte from matrix interferences.
Guide 2: Optimizing Chromatographic Conditions
If ion suppression persists after sample preparation, further optimization of the LC method can help. The goal is to chromatographically separate the elution of this compound from the region where remaining matrix components elute.
-
Modify the Gradient: Develop a gradient that provides good separation between your analyte and the bulk of co-eluting phospholipids.[5][8] Often, a shallower gradient can improve resolution.
-
Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., sub-2 µm) to achieve better peak shapes and separation efficiency. A C18 stationary phase is commonly used for acyl-CoA analysis.[8][9]
-
Consider Metal-Free Systems: For phosphorylated compounds like acyl-CoAs, interactions with metal surfaces in standard stainless steel columns and tubing can cause peak tailing and signal loss.[10] Using metal-free or PEEK-lined columns and components can sometimes improve performance.[10]
-
Reduce Flow Rate: Lowering the flow rate (e.g., to the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller, more efficiently desolvated droplets in the ESI source.[1]
This table outlines a starting gradient for separating long-chain acyl-CoAs on a C18 column.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10 mM Ammonium Acetate in Water) | % Mobile Phase B (Acetonitrile:Methanol 50:50) | Curve |
| 0.0 | 0.2 | 80 | 20 | Initial |
| 15.0 | 0.2 | 0 | 100 | Linear |
| 22.5 | 0.2 | 0 | 100 | Hold |
| 22.6 | 0.2 | 80 | 20 | Step |
| 30.0 | 0.2 | 80 | 20 | Hold |
This gradient is adapted from a published method for acyl-CoA analysis and may require optimization for your specific system and analyte.[8]
Guide 3: Adjusting Mass Spectrometer Parameters
While less effective than sample prep or chromatography, optimizing MS source conditions can provide a marginal improvement.
-
Source Temperature and Gas Flows: Adjust the desolvation gas flow and temperature to ensure efficient solvent evaporation.[8] Inefficient desolvation can promote ion suppression.
-
Ionization Source: While Electrospray Ionization (ESI) is standard for acyl-CoAs, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[11][12] If available, testing an APCI source may be a viable option, although it may come with a trade-off in ionization efficiency for this specific molecule.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 3. e-b-f.eu [e-b-f.eu]
- 4. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 10-Methyloctadecanoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 10-methyloctadecanoyl-CoA extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell or tissue lysis. | Ensure thorough homogenization of the sample. Consider using mechanical disruption (e.g., bead beating, sonication) in addition to lysis buffers. |
| Inefficient extraction solvent. | For long-chain acyl-CoAs, a mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective. An alternative is a biphasic extraction using a chloroform/methanol (B129727)/water system.[1] | |
| Degradation of this compound. | Work quickly and keep samples on ice at all times. Use of an acidic buffer (e.g., KH2PO4, pH 4.9) during homogenization can help stabilize the acyl-CoA.[2] Consider adding an acyl-CoA-binding protein to the extraction buffer to improve stability and recovery.[1] | |
| Poor recovery from solid-phase extraction (SPE). | Ensure the SPE column is appropriate for long-chain acyl-CoAs (e.g., a weak anion exchange column). Optimize the wash and elution steps. Elution with a solvent containing 2-propanol has been shown to be effective.[2] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, from sample collection and storage to the final extraction. Use of an internal standard is critical for correcting variability. Heptadecanoyl-CoA is a commonly used internal standard for long-chain acyl-CoA analysis. |
| Variability in tissue samples. | Use tissue from a consistent source and handle all samples identically. For cellular extractions, ensure consistent cell numbers and growth conditions. | |
| Contamination in Final Extract | Presence of interfering lipids. | A two-phase extraction (e.g., chloroform/methanol/water) can help separate the more polar acyl-CoAs from neutral lipids.[1] Solid-phase extraction is also a crucial step for purification.[2] |
| Carryover from previous samples. | Thoroughly clean all equipment between samples. Use fresh, high-purity solvents for each extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
A1: The initial homogenization and extraction step is critical. Ensuring rapid and complete inactivation of endogenous enzymes that can degrade acyl-CoAs, along with the use of an effective extraction solvent system, will have the most significant impact on your final yield. Performing these steps on ice and with pre-chilled solvents is paramount.
Q2: Which internal standard is recommended for the quantification of this compound?
A2: An ideal internal standard would be an isotopically labeled this compound. However, if this is not available, a structurally similar long-chain acyl-CoA that is not endogenously present in the sample is a good alternative. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the analysis of long-chain acyl-CoAs.
Q3: How should I store my tissue or cell samples before extraction to ensure the stability of this compound?
A3: Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This minimizes enzymatic activity that can lead to the degradation of your target molecule. Avoid repeated freeze-thaw cycles.
Q4: Can I use a standard lipid extraction method like Folch or Bligh-Dyer for this compound?
A4: While Folch or Bligh-Dyer methods are excellent for general lipid extraction, they may not be optimal for retaining the highly polar acyl-CoA species, which can be lost in the aqueous phase.[1] Modifications to these protocols or the use of methods specifically designed for acyl-CoA extraction are recommended for better yields.
Q5: What are the best analytical techniques for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of long-chain acyl-CoAs.[3] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it is generally less sensitive and specific than LC-MS/MS.[2]
Experimental Protocols
Protocol 1: High-Recovery Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue
This protocol is adapted from a method shown to increase the recovery of long-chain acyl-CoAs to 70-80%.[2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
2-propanol, ice-cold
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Oligonucleotide purification column (or a suitable weak anion exchange SPE column)
-
Centrifuge capable of 4°C
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 1 mL of ice-cold 2-propanol and homogenize again.[2]
-
-
Extraction:
-
Add 2 mL of ice-cold acetonitrile to the homogenate and mix vigorously.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities (the specific wash buffer will depend on the column chemistry, but typically involves a low-concentration organic solvent).
-
Elute the acyl-CoAs with 2-propanol.[2]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of methanol and water).
-
Data Presentation: Comparison of Extraction Methods for Long-Chain Fatty Acyl-CoAs
The following table summarizes a qualitative comparison of different extraction methodologies. Actual yields can vary depending on the specific tissue or cell type and the exact protocol followed.
| Extraction Method | Principle | Typical Recovery | Throughput | Purity | Key Advantages | Potential Drawbacks |
| Solvent Precipitation with SPE | Protein precipitation followed by solid-phase extraction purification. | High (70-80% reported for a modified method)[2] | Medium | High | Good recovery and high purity. | Can be more time-consuming than simple precipitation. |
| Biphasic Solvent Extraction (e.g., Chloroform/Methanol/Water) | Partitioning of lipids and polar molecules between aqueous and organic phases. | Moderate | High | Moderate | Good for removing non-polar lipid contaminants. | Risk of losing polar acyl-CoAs to the aqueous phase.[1] |
| Acid Precipitation (e.g., Perchloric or Sulfosalicylic Acid) | Precipitation of proteins and larger molecules with acid. | Variable | High | Low to Moderate | Simple and fast. | Can result in co-precipitation and loss of the target molecule; harsh conditions may cause hydrolysis. |
Visualizations
Experimental Workflow for High-Recovery Extraction
Caption: Workflow for the high-recovery extraction of this compound.
Proposed Metabolic Pathway: Degradation of this compound
The degradation of a branched-chain fatty acid like 10-methyloctadecanoic acid is more complex than that of a straight-chain fatty acid. The methyl group on an odd-numbered carbon (C10) does not directly impede the initial cycles of beta-oxidation. However, as the chain is shortened, the methyl group will eventually be near the carboxyl end, at which point other enzymatic pathways, such as alpha-oxidation, may be required. The following diagram illustrates the initial beta-oxidation cycles.
Caption: Proposed initial degradation pathway of this compound via beta-oxidation.
References
- 1. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 10-Methyloctadecanoyl-CoA Isomer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting isomers of 10-methyloctadecanoyl-CoA, the activated form of 10-methyloctadecanoic acid (Tuberculostearic Acid - TBSA).
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad peak for my sample expected to contain this compound. How can I confirm if co-eluting isomers are present?
A1: A single, broad, or asymmetrical peak is a common indicator of co-eluting isomers. To confirm, you can employ several strategies:
-
High-Resolution Mass Spectrometry (HRMS): Even if isomers co-elute chromatographically, HRMS can provide highly accurate mass measurements. While isomers have the same nominal mass, subtle differences in exact mass might be detectable. More importantly, fragmentation patterns can be used for identification.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (precursor) and fragmenting it, you can obtain a characteristic fragmentation pattern (product ions). Isomers, while having the same parent mass, will often produce different fragment ions or different relative abundances of the same fragments, allowing for their differentiation.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers often have different three-dimensional structures, leading to different drift times in the ion mobility cell, which can resolve them even if they co-elute from the chromatography column.
Q2: What are the most common isomers that co-elute with this compound?
A2: The most common co-eluting isomers are other methyl-branched fatty acyl-CoAs with the same carbon number, such as 9-methyloctadecanoyl-CoA and 11-methyloctadecanoyl-CoA. Additionally, other structural isomers with different branching patterns or double bond positions (if unsaturation is present) can also co-elute.
Q3: How can I improve the chromatographic separation of this compound and its isomers?
A3: Improving chromatographic separation requires optimizing several parameters. Consider the following:
-
Column Selection: Utilize a column with high resolving power. For gas chromatography (after derivatization to fatty acid methyl esters - FAMEs), long capillary columns (e.g., >60 m) with a polar stationary phase are often effective for separating positional isomers of fatty acids. For liquid chromatography, C18 columns with a high carbon load and end-capping can provide good separation, but you may need to explore different phase chemistries.
-
Temperature/Gradient Program: A slower, more gradual temperature ramp (for GC) or solvent gradient (for LC) can significantly improve the resolution between closely eluting peaks.
-
Mobile Phase Modifiers (for LC): Experiment with different mobile phase additives, such as silver ions (argentation chromatography), which can interact with double bonds and alter retention times, aiding in the separation of unsaturated isomers. While this compound is saturated, this technique is useful if unsaturated isomers are also present.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound. | 1. Column overload.2. Active sites on the column or in the inlet.3. Inappropriate mobile phase pH (for LC). | 1. Dilute the sample.2. Use a deactivated inlet liner (for GC) or a column with better end-capping (for LC).3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inconsistent retention times between runs. | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Ensure the oven/column heater is stable.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Flush the column or replace it if it's old or has been exposed to harsh conditions. |
| Inability to resolve isomers despite optimization. | The isomers are too similar in their physicochemical properties for the current method. | 1. Employ a different separation mechanism (e.g., switch from reverse-phase LC to hydrophilic interaction liquid chromatography - HILIC).2. Utilize multidimensional chromatography (e.g., 2D-GC or 2D-LC) for enhanced separation.3. Rely on post-chromatographic separation and identification with techniques like Ion Mobility-Mass Spectrometry (IM-MS). |
Experimental Protocols & Data
Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) for Isomer Separation
This protocol assumes the conversion of fatty acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.
-
Derivatization: Hydrolyze the fatty acyl-CoA sample to release the free fatty acid. Esterify the fatty acid to its methyl ester (FAME) using a reagent such as BF3-methanol or by acid-catalyzed transesterification.
-
GC Column: Use a long, polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness) such as a biscyanopropyl polysiloxane stationary phase.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 140 °C, hold for 5 min, then ramp to 240 °C at 2 °C/min.
-
Split Ratio: 20:1
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Quantitative Data: Example Retention Times for C19:0 Methyl-Branched Isomers
The following table provides hypothetical but realistic retention time data for closely related FAME isomers on a suitable GC column, illustrating the separation challenge.
| Compound (as FAME) | Hypothetical Retention Time (min) | Key Diagnostic Ions (m/z) |
| 9-Methyloctadecanoate | 45.2 | 171, 199 |
| 10-Methyloctadecanoate (TBSA-Me) | 45.5 | 185, 213 |
| 11-Methyloctadecanoate | 45.8 | 199, 227 |
Visualizations
Caption: Workflow for the analysis of this compound isomers.
Technical Support Center: Optimizing Cell Lysis for 10-Methyloctadecanoyl-CoA Preservation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the preservation and subsequent analysis of 10-methyloctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preserving this compound during cell lysis?
The main challenges stem from the inherent instability of the thioester bond in acyl-CoA molecules, which is susceptible to both chemical and enzymatic hydrolysis. Key challenges include:
-
Enzymatic Degradation: Endogenous thioesterases released during cell lysis can rapidly degrade acyl-CoAs.
-
Chemical Instability: The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1]
-
Low Abundance: this compound is likely a low-abundance species, making its detection and quantification sensitive to extraction losses.
-
Oxidation: Although not as common for saturated fatty acyl-CoAs, improper sample handling can introduce oxidative stress, potentially affecting sample integrity.
Q2: Which cell lysis methods are recommended for preserving acyl-CoA integrity?
Methods that rapidly inactivate cellular enzymes and minimize exposure to aqueous environments are preferred.
-
Solvent-based Lysis/Extraction: This is the most common and recommended approach. It involves quenching cellular metabolism and lysing the cells directly in a cold organic solvent mixture, such as methanol (B129727)/water or acetonitrile/isopropanol.[1] This method simultaneously lyses cells, precipitates proteins (including degradative enzymes), and extracts the acyl-CoAs.
-
Acidic Lysis/Extraction: Using acids like trichloroacetic acid (TCA) or perchloric acid can effectively precipitate proteins and inactivate enzymes while keeping the acyl-CoAs in the acidic supernatant.[2][3] This method is particularly useful for short-chain acyl-CoAs.
Mechanical methods like sonication or homogenization can be used but must be performed in the presence of a protective lysis buffer (e.g., containing acid or organic solvent) and on ice to prevent heating and enzymatic degradation.[4][5]
Q3: How critical is temperature control during the lysis and extraction process?
Temperature control is absolutely critical. All steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize the activity of endogenous enzymes that can degrade this compound.[4] Pre-chilling all buffers, tubes, and equipment is essential.
Q4: What is the role of an internal standard in the analysis of this compound?
An internal standard is crucial for accurate quantification. It is a molecule with similar chemical properties to the analyte of interest (this compound) but with a different mass, that is added to the sample at the beginning of the extraction process. This allows for the correction of any sample loss during extraction, purification, and analysis, thereby improving the accuracy and reproducibility of the results. A common choice for an internal standard in long-chain fatty acyl-CoA analysis is heptadecanoyl-CoA (C17:0-CoA).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete cell lysis. | - Ensure the chosen lysis buffer is appropriate for your cell type. - For adherent cells, ensure complete scraping and suspension in the lysis solution. - Consider combining chemical lysis with a gentle mechanical method like brief sonication on ice.[5] |
| Degradation of this compound. | - Work quickly and keep samples on ice or at 4°C at all times.[4] - Use pre-chilled solvents and tubes. - Immediately quench cells in cold organic solvent or acidic solution to inactivate thioesterases.[2][3] - Avoid neutral or alkaline pH during extraction.[1] | |
| Insufficient starting material. | - Increase the number of cells used for extraction. | |
| Loss during sample processing. | - Use an appropriate internal standard (e.g., C17:0-CoA) to track and correct for recovery. - Be careful not to disturb the protein pellet when collecting the supernatant after centrifugation.[6] | |
| High Variability Between Replicates | Inconsistent cell harvesting or lysis. | - Standardize the cell harvesting procedure, ensuring consistent cell numbers and washing steps. - Ensure uniform and rapid lysis for all samples. |
| Variable enzymatic activity. | - Prepare fresh lysis/extraction solutions for each experiment. - Process all samples in parallel and under identical conditions. | |
| Poor Chromatographic Peak Shape or Resolution (LC-MS Analysis) | Suboptimal reconstitution solvent. | - After drying the extract, reconstitute in a solvent compatible with your LC-MS method. Common choices include methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][6] |
| Contaminants in the extract. | - Consider a solid-phase extraction (SPE) step to clean up the sample before LC-MS analysis.[3] |
Quantitative Data
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2][3] |
| Acetyl-CoA | ~10.6 |
| Propionyl-CoA | ~3.5 |
| Succinyl-CoA | ~25.5 |
| Crotonyl-CoA | ~0.03 |
| C16:0-CoA (Palmitoyl-CoA) | ~1.0 - 2.0 |
| C18:0-CoA (Stearoyl-CoA) | ~0.5 - 1.0 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[6]
Experimental Protocols
Protocol 1: Solvent-Based Lysis and Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (MeOH)
-
Internal Standard (e.g., Heptadecanoyl-CoA) in MeOH
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% MeOH in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell plate (adherent) or cell pellet (suspension).
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Reconstitution:
Protocol 2: Acidic Lysis and Extraction for Acyl-CoA Analysis
This protocol is effective for inactivating enzymes and is often used for a broad range of acyl-CoAs.[2][3]
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard solution
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 17,000 x g at 4°C
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Solvents for SPE (consult manufacturer's protocol)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from attached cells.
-
-
Lysis and Precipitation:
-
Add 1 mL of ice-cold 10% (w/v) TCA directly to the culture dish.
-
Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Spike the sample with the internal standard.
-
-
Mechanical Disruption (Optional but Recommended):
-
Sonicate the sample briefly (e.g., 10-12 short pulses) on ice to ensure complete cell disruption.
-
-
Protein Removal:
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Purification:
-
Purify the cleared supernatant using a solid-phase extraction (SPE) column according to the manufacturer's instructions to remove the acid and other interfering substances.
-
-
Drying and Reconstitution:
-
Elute the acyl-CoAs from the SPE column, dry the eluate, and reconstitute in an appropriate solvent for LC-MS analysis.
-
Visualizations
Caption: Workflow for Solvent-Based Lysis and Extraction.
Caption: Workflow for Acidic Lysis and Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell lysis techniques | Abcam [abcam.com]
- 4. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs (BCACoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification and analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are branched-chain acyl-CoAs and why are they important?
A1: Branched-chain acyl-CoAs are intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. Key examples include isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). These molecules are not only pivotal in energy metabolism but also serve as precursors for other biosynthetic pathways and are implicated in various metabolic diseases, such as insulin (B600854) resistance and maple syrup urine disease.[1][2] Accurate measurement of their levels is crucial for understanding the pathophysiology of these conditions.
Q2: What are the main challenges in analyzing branched-chain acyl-CoAs?
A2: The analysis of BCACoAs is fraught with challenges, including:
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Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[3]
-
Low Abundance: BCACoAs are often present at low concentrations in biological matrices, requiring highly sensitive analytical methods.[4]
-
Isomeric Overlap: Several BCACoAs are isomeric with other acyl-CoAs (e.g., isobutyryl-CoA and n-butyryl-CoA), making their chromatographic separation difficult.[5][6]
-
Matrix Effects: Components of biological samples (salts, phospholipids) can interfere with ionization in mass spectrometry, leading to inaccurate quantification.[3][7]
Q3: Which analytical technique is most suitable for BCACoa analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[3][8] This technique allows for the separation of different acyl-CoA species and their accurate measurement even at low physiological concentrations.
Troubleshooting Guides
Issue 1: Low or No Signal for BCACoAs in LC-MS/MS Analysis
Possible Cause 1: Sample Degradation during Extraction and Storage.
-
Troubleshooting:
-
Maintain Cold Chain: Keep tissue samples frozen at -80°C until extraction. Perform all extraction steps on ice to minimize enzymatic activity.
-
Rapid Processing: Process samples as quickly as possible to reduce the risk of degradation.
-
pH Control: Use acidic extraction solvents to stabilize the acyl-CoA thioester bond. Acyl-CoAs are prone to hydrolysis in alkaline and strongly acidic solutions.[3]
-
Storage of Extracts: Store dried extracts at -80°C and reconstitute just before LC-MS/MS analysis to ensure stability.[3]
-
Possible Cause 2: Inefficient Extraction.
-
Troubleshooting:
-
Choice of Extraction Method: The choice of extraction method can significantly impact recovery. Acid precipitation methods (e.g., with sulfosalicylic acid) are effective for short-chain acyl-CoAs.[8] For a broader range of acyl-CoAs, a two-step extraction using organic solvents followed by solid-phase extraction (SPE) can yield higher recoveries.[4]
-
Homogenization: Ensure thorough homogenization of the tissue to release the analytes.
-
Possible Cause 3: Matrix Effects.
-
Troubleshooting:
-
Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Internal Standards: Use stable isotope-labeled internal standards for each analyte of interest. These co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Chromatographic Separation: Optimize the LC method to separate BCACoAs from co-eluting matrix components that may cause ion suppression.
-
Issue 2: Inability to Distinguish Between Isomeric BCACoAs
Possible Cause: Co-elution of Isomers.
-
Troubleshooting:
-
Chromatographic Resolution: Standard reverse-phase C18 columns may not be sufficient to separate isomers like isobutyryl-CoA and n-butyryl-CoA. Ultra-performance liquid chromatography (UPLC) with longer columns and optimized gradients can improve resolution.[5][6]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can enhance the separation of polar compounds like acyl-CoAs, but may cause ion suppression in the mass spectrometer.[6]
-
Alternative Chromatography: Explore different column chemistries, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which may provide different selectivity for isomeric compounds.
-
Data Presentation
Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs with Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | 93-104% |
| Malonyl-CoA | ~74% | 93-104% |
| Propionyl-CoA | ~80% | Not Reported |
| Isovaleryl-CoA | ~59% | Not Reported |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh 20-50 mg of frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind to a fine powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately using a bead beater.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This is a general guideline; specific parameters should be optimized for your instrument and analytes.
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like hexylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion for each BCACoa. A common fragmentation is the neutral loss of the phosphopantetheine moiety.
Visualizations
References
- 1. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bme.psu.edu [bme.psu.edu]
- 8. mdpi.com [mdpi.com]
enhancing the ionization efficiency of 10-methyloctadecanoyl-CoA
Welcome to the technical support center for the analysis of 10-methyloctadecanoyl-CoA and other long-chain acyl-Coenzyme A (acyl-CoA) molecules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency and overall analysis of these challenging analytes by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by LC-MS?
A1: For long-chain acyl-CoAs, including branched-chain species like this compound, positive electrospray ionization (ESI) mode is generally recommended . This is because acyl-CoAs exhibit a characteristic neutral loss of a 507 Da fragment (the 3'-phosphoadenosine-5'-diphosphate moiety) in positive ion mode, which is highly specific and useful for both qualitative and quantitative analysis.[1] This neutral loss scan can be used for profiling complex mixtures of acyl-CoAs. For targeted quantification, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer in positive ESI mode is a sensitive and robust approach.[2][3]
Q2: I am observing a low signal for my this compound. How can I improve its ionization efficiency?
A2: Low signal intensity for long-chain acyl-CoAs is a common issue. Here are several strategies to enhance ionization efficiency:
-
Mobile Phase Optimization: The composition of your mobile phase plays a critical role. Using a slightly alkaline mobile phase can improve the chromatography and ionization of acyl-CoAs. A common approach is to use a binary gradient with a mobile phase A consisting of water with 10-15 mM ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), and a mobile phase B of acetonitrile (B52724) with the same additive.[2][3][4]
-
Derivatization: While not as common for intact acyl-CoA analysis, derivatization of the free fatty acid after hydrolysis can significantly boost signal intensity. For instance, derivatization to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives allows for analysis in positive ESI mode with enhanced sensitivity.[5] Another approach for the corresponding fatty acid is derivatization with pentafluorobenzyl bromide (PFB) for analysis by negative ion chemical ionization GC-MS, which offers high sensitivity.[6]
-
Source Parameter Optimization: Ensure that your ESI source parameters, such as capillary voltage, cone voltage, and gas flow rates, are optimized for your specific analyte and mobile phase conditions. This can be achieved by infusing a standard solution of a similar long-chain acyl-CoA and adjusting the parameters to maximize the signal of the precursor ion.[7]
Q3: My chromatographic peaks for long-chain acyl-CoAs are tailing or showing poor shape. What are the likely causes and solutions?
A3: Peak tailing is a frequent problem in the analysis of long-chain, hydrophobic molecules. Here are some common causes and troubleshooting steps:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column stationary phase, leading to peak tailing. Using a high pH mobile phase (around 10.5 with ammonium hydroxide) can help to deprotonate silanol (B1196071) groups on the silica-based columns, reducing these interactions.[3][4]
-
Column Contamination: Buildup of sample matrix components on the column can lead to poor peak shape. Regularly flushing the column with a strong solvent and using a guard column can mitigate this issue.[8][9]
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[9]
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[8]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak Detected
This guide provides a systematic approach to troubleshooting low or absent signal for this compound.
Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
This guide addresses common issues related to suboptimal chromatographic peak shapes.
Quantitative Data Summary
The following table summarizes the impact of different analytical conditions on the analysis of long-chain acyl-CoAs. While specific data for this compound is limited, the trends observed for other long-chain acyl-CoAs are generally applicable.
| Parameter | Condition 1 | Condition 2 | Observation | Reference |
| Ionization Mode | Positive ESI | Negative ESI | Positive mode provides a characteristic neutral loss of 507 Da, beneficial for identification and quantification. | [1] |
| Mobile Phase pH | Acidic (e.g., with formic acid) | Alkaline (e.g., with ammonium hydroxide, pH 10.5) | Alkaline pH improves peak shape and resolution for long-chain acyl-CoAs on C18 columns. | [3][4] |
| Mobile Phase Additive | 10 mM Ammonium Acetate | 15 mM Ammonium Hydroxide | Both are effective, with ammonium hydroxide at a higher pH often providing better chromatography for long-chain species. | [2][7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a general method for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[2]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[2]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and ramp up to a high percentage (e.g., 90-100%) to elute the hydrophobic long-chain acyl-CoAs.[2][7]
-
Column Temperature: 42°C.[1]
-
-
Mass Spectrometry Detection:
Protocol 2: Derivatization of the Corresponding Fatty Acid for Enhanced Sensitivity
This protocol describes the derivatization of the free fatty acid (obtained after hydrolysis of the acyl-CoA) to improve ionization efficiency.
-
Hydrolysis:
-
Cleave the acyl-CoA to release the free fatty acid using an appropriate chemical or enzymatic hydrolysis method.
-
-
Derivatization to Trimethyl-amino-ethyl (TMAE) Iodide Ester: [5]
-
React the dried fatty acid extract with oxalyl chloride.
-
Follow with a reaction with dimethylaminoethanol.
-
Complete the derivatization with methyl iodide.
-
The resulting TMAE iodide ester derivative is positively charged and shows enhanced ionization in positive ESI mode.
-
-
LC-MS/MS Analysis of the Derivative:
-
Analyze the derivatized sample using a suitable reversed-phase LC method with positive ESI-MS/MS, monitoring the specific precursor and product ions for the TMAE derivative of 10-methyloctadecanoic acid.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
quality control measures for synthetic 10-methyloctadecanoyl-CoA
Technical Support Center: Synthetic 10-methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of synthetic this compound?
A1: The most reliable and widely used method for determining the purity of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and specificity, allowing for the separation of the target molecule from potential impurities and degradation products.[5][6] Reversed-phase HPLC with UV detection at 260 nm can also be used, but it is less specific than mass spectrometry.[7]
Q2: How should I store my synthetic this compound to ensure its stability?
A2: Synthetic this compound should be stored as a lyophilized powder at -20°C or lower. Aqueous solutions of acyl-CoAs are unstable, particularly at neutral to alkaline pH, and are prone to hydrolysis.[1][8] If you need to prepare a stock solution, dissolve the powder in an acidic buffer (pH 2-6) or an organic solvent like methanol, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[1][8][9]
Q3: What are the common impurities I might find in my synthetic this compound preparation?
A3: Common impurities can include free Coenzyme A (CoA-SH), the free 10-methyloctadecanoic acid, and oxidized or hydrolyzed forms of the acyl-CoA. During synthesis, side products such as symmetrical or mixed anhydrides can also form.[10] The presence of these impurities can be assessed by LC-MS/MS.
Q4: Can I use UV spectrophotometry to determine the concentration of my this compound solution?
A4: Yes, you can estimate the concentration of a purified this compound solution by measuring its absorbance at 260 nm. The molar extinction coefficient for Coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹.[11] However, be aware that this method is not specific and will also detect free CoA and other adenine-containing impurities. For accurate quantification, LC-MS/MS with the use of an appropriate internal standard (e.g., an odd-chain acyl-CoA like C15:0-CoA or C17:0-CoA) is recommended.[4][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or no biological activity observed in my assay.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Acyl-CoAs are susceptible to hydrolysis. Prepare fresh solutions before each experiment. Keep solutions on ice and use them promptly. Verify the integrity of your stock by re-analyzing it via LC-MS/MS.[1] |
| Incorrect concentration of the working solution | Re-quantify your stock solution. If using UV absorbance, consider potential interference from impurities. Use LC-MS/MS with a proper internal standard for accurate concentration determination.[4] |
| Incompatibility with assay buffer | Ensure the pH of your assay buffer is optimal for your experiment and does not contribute to the rapid degradation of the acyl-CoA. A slightly acidic pH may improve stability. |
| Substrate insolubility or aggregation | Long-chain acyl-CoAs can form micelles in aqueous solutions. This can affect their availability in enzymatic assays. Consider the use of a carrier protein like BSA or a mild, non-ionic detergent to improve solubility. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Steps |
| Repeated freeze-thaw cycles of the stock solution | Aliquot your stock solution into single-use volumes to avoid degradation from multiple freeze-thaw cycles.[9] |
| Pipetting errors with viscous solutions | Solutions of long-chain acyl-CoAs can be viscous. Use calibrated pipettes with appropriate tips and ensure complete dispensing. |
| Oxidation of the thiol group | The free thiol group of any contaminating Coenzyme A can oxidize. While the thioester of this compound is protected, it's good practice to handle solutions in a way that minimizes oxygen exposure. The addition of a reducing agent like DTT may be necessary for some applications, but check for compatibility with your assay.[8] |
Issue 3: Unexpected peaks in my LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Sample degradation during preparation or analysis | Keep samples cold during preparation and in the autosampler.[1] Ensure the mobile phase is not too basic, which can cause on-column hydrolysis. |
| In-source fragmentation in the mass spectrometer | Optimize the MS source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation. A common fragment for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[1][3] |
| Presence of adducts | Acyl-CoAs can form adducts with salts present in the sample or mobile phase (e.g., sodium adducts). This will appear as additional peaks in your mass spectrum.[4] |
| Contamination from lab equipment or reagents | Ensure all tubes, tips, and solvents are clean and of high quality to avoid introducing contaminants. |
Quantitative Data Summary
Table 1: Illustrative Stability of Long-Chain Acyl-CoAs over 24 Hours
| Solution | Stability at 4°C (Relative % remaining after 24h) |
| Methanol | > 95% |
| 50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7) | ~80-90% |
| Water | < 70% |
| 50 mM Ammonium Acetate (pH 7) | < 60% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | > 90% |
| Note: This data is adapted from studies on various long-chain acyl-CoAs and should be considered for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general method for the analysis of long-chain acyl-CoAs.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of synthetic this compound in methanol. b. Dilute the stock solution to a final concentration of 1-10 µM in a suitable solvent for injection (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5).[1] c. Include an internal standard (e.g., 1 µM C15:0-CoA) for quantitative analysis.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to ~5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~40% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-45°C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: ~3.2 kV.[1]
-
Source Temperature: ~120°C.[1]
-
Desolvation Temperature: ~500°C.[1]
-
MRM Transitions:
Visualizations
Caption: A typical workflow for the synthesis and quality control of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. neolab.de [neolab.de]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 10-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 10-methyloctadecanoyl-CoA (10-MODC-CoA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of 10-MODC-CoA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix. In the context of 10-MODC-CoA quantification by LC-MS/MS, endogenous molecules from the biological sample can suppress or enhance the ionization of 10-MODC-CoA, leading to inaccurate and unreliable quantitative results. Phospholipids are a common cause of matrix effects in lipid analysis.
Q2: How can I determine if my 10-MODC-CoA quantification is impacted by matrix effects?
A2: Two primary methods can be used to assess matrix effects:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Post-extraction Spike: This quantitative method compares the signal of the analyte spiked into a blank matrix extract with the signal of the analyte in a neat solvent to calculate a matrix factor. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1]
Q3: What is the best approach to minimize matrix effects in 10-MODC-CoA analysis?
A3: The "gold standard" for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for 10-MODC-CoA would be this compound labeled with heavy isotopes (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of signal suppression or enhancement.
Q4: Are there effective sample preparation techniques to reduce matrix effects?
A4: Yes, several sample preparation strategies can help minimize matrix effects by removing interfering substances from the sample:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating acyl-CoAs.
-
Protein Precipitation (PPT): A simpler method where proteins are precipitated out of the sample, often using an acid like 5-sulfosalicylic acid (SSA).
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition. | Optimize the mobile phase, including the organic solvent, aqueous component, and any additives like ammonium (B1175870) hydroxide. |
| Column contamination. | Flush the column according to the manufacturer's instructions or replace the guard column. | |
| Low Signal Intensity or High Background Noise | Significant ion suppression due to matrix effects. | Implement a more rigorous sample cleanup method like SPE. |
| Suboptimal MS/MS parameters. | Optimize MS/MS parameters, including precursor and product ions, collision energy, and other source parameters. | |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard for every sample to normalize for variations. |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. | |
| Unexpected Peaks or Interferences | Co-elution of isobaric compounds. | Improve chromatographic separation by adjusting the gradient, flow rate, or trying a different column chemistry. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. |
Quantitative Data Summary
Table 1: Recovery of Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA | Chain Length | Extraction Method | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl SPE | 85-95 | [2] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl SPE | 83-90 | [2] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl SPE | 88-92 | [2] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl SPE | 85-90 | [2] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide Purification | 70-80 | [2][3] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl SPE | 83-88 | [2] |
| Various | Short-chain | 2.5% (w/v) SSA | 58-80 | [4] |
Table 2: Precision of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs
| Acyl-CoA | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Reference |
| Palmitoyl-CoA (C16:0) | 1.2 - 4.4 | 2.6 - 12.2 | [5] |
| Palmitoleoyl-CoA (C16:1) | 1.2 - 4.4 | 2.6 - 12.2 | [5] |
| Stearoyl-CoA (C18:0) | 1.2 - 4.4 | 2.6 - 12.2 | [5] |
| Oleoyl-CoA (C18:1) | 1.2 - 4.4 | 2.6 - 12.2 | [5] |
| Linoleoyl-CoA (C18:2) | 1.2 - 4.4 | 2.6 - 12.2 | [5] |
Experimental Protocols
Note: The following are generalized protocols for long-chain acyl-CoAs and should be optimized for the specific analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs.[2][6]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization:
-
To a pre-weighed tissue sample (50-100 mg), add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[3]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the SPE column by passing 2 mL of the Wash Solution through it.
-
Load the supernatant onto the conditioned column.
-
Wash the column with 2 mL of the Wash Solution.
-
Elute the acyl-CoAs with 1.5 mL of the Elution Solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a starting point for developing an LC-MS/MS method for 10-MODC-CoA.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[7]
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: For general long-chain acyl-CoAs, a common transition is the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) group.[5] Specific precursor and product ions for 10-MODC-CoA will need to be determined by infusing a standard of the compound.
Visualizations
Caption: A general experimental workflow for the quantification of acyl-CoAs from tissue samples.
Caption: A troubleshooting workflow for addressing inaccurate quantification of 10-MODC-CoA.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Collision Energy for 10-Methyloctadecanoyl-CoA MRM
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the optimization of collision energy in Multiple Reaction Monitoring (MRM) analysis of 10-methyloctadecanoyl-CoA.
Introduction to Collision Energy Optimization
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantification. The sensitivity of an MRM assay is critically dependent on instrument parameters, most notably the collision energy (CE).[1] Optimal collision energy is essential to achieve the most efficient fragmentation of the precursor ion into a specific product ion, thereby maximizing the signal intensity and ensuring the highest sensitivity of the assay. The ideal collision energy is unique to each precursor-product ion pair and must be determined empirically.[2] This guide will walk you through the process of optimizing collision energy for the analysis of this compound.
Experimental Protocol: Collision Energy Optimization
A systematic approach is required to determine the optimal collision energy for a given MRM transition. This is typically achieved by performing a collision energy ramp experiment, where the signal intensity of the product ion is monitored across a range of collision energy values.
Objective: To determine the collision energy that yields the maximum signal intensity for the desired MRM transition of this compound.
Materials:
-
A standard solution of this compound of known concentration.
-
LC-MS/MS system (Triple Quadrupole Mass Spectrometer).
-
Appropriate LC column and mobile phases for the separation of acyl-CoAs.
Procedure:
-
Preparation of Standard Solution: Prepare a working standard solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid). The concentration should be sufficient to produce a strong and stable signal.
-
Initial Instrument Setup:
-
Infuse the standard solution directly into the mass spectrometer or perform an LC injection.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform a full scan (MS1) to identify the precursor ion ([M+H]⁺) of this compound.
-
Perform a product ion scan (MS2) of the identified precursor ion to identify the most abundant and specific product ions. For acyl-CoAs, the characteristic neutral loss of 507 Da is a common fragmentation pathway.
-
-
MRM Method Creation:
-
Create an MRM method with the selected precursor ion and the most intense product ion.
-
Set initial instrument parameters such as declustering potential (DP) and entrance potential (EP). For acyl-CoAs, a starting DP of 90 V and CE of 50 V can be used.
-
-
Collision Energy Ramp Experiment:
-
Set up a series of experiments where the collision energy is varied across a predefined range (e.g., 5 to 60 eV) in discrete steps (e.g., 2-5 eV increments).
-
For each collision energy value, acquire the signal intensity of the selected MRM transition.
-
-
Data Analysis:
-
Plot the signal intensity of the product ion as a function of the collision energy.
-
The optimal collision energy is the value that corresponds to the highest point on the resulting curve.
-
-
Method Finalization:
-
Update the MRM method with the determined optimal collision energy for routine analysis.
-
Quantitative Data Summary
The following table summarizes the key parameters for the MRM analysis of this compound. Please note that optimal collision energy is instrument-dependent and should be empirically determined. The provided value serves as a starting point for optimization.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Putative Fragmentation | Starting Collision Energy (eV) |
| This compound | 1064.7 | 557.7 | Neutral loss of 3'-phosphoadenosine 5'-diphosphate (507 Da) | 50 |
| This compound | 1064.7 | 428.1 | Adenosine (B11128) 3',5'-diphosphate fragment | 35 |
Troubleshooting Guide
This section addresses common issues that may be encountered during the optimization of collision energy and routine analysis of this compound.
Q1: I am not seeing any signal for my precursor or product ion.
-
Possible Cause 1: Incorrect Mass Calculation. Double-check the calculation of the precursor ion mass for this compound.
-
Solution 1: Ensure you are using the monoisotopic mass and have correctly accounted for the addition of a proton ([M+H]⁺).
-
Possible Cause 2: Poor Ionization. The compound may not be ionizing efficiently under the current source conditions.
-
Solution 2: Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature.
-
Possible Cause 3: Analyte Degradation. Acyl-CoAs can be unstable.
-
Solution 3: Prepare fresh standards and samples. Keep samples cooled in the autosampler.
Q2: The signal for my product ion is very low or unstable.
-
Possible Cause 1: Suboptimal Collision Energy. The selected collision energy may be too high or too low.
-
Solution 1: Perform a systematic collision energy optimization by ramping the CE across a wider range to find the value that maximizes the product ion abundance.[3]
-
Possible Cause 2: Source Contamination. A dirty ion source can lead to poor ionization efficiency and signal instability.
-
Solution 2: Clean the ion source, including the capillary and skimmer, according to the manufacturer's recommendations.
-
Possible Cause 3: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution 3: Improve sample preparation to remove interfering matrix components.[4][5] This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, optimize the chromatographic separation to resolve the analyte from interfering compounds.[6]
Q3: I am observing peak splitting or tailing in my chromatogram.
-
Possible Cause 1: Column Overloading. Injecting too much sample can lead to poor peak shape.
-
Solution 1: Reduce the injection volume or dilute the sample.[7]
-
Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column can cause peak distortion.[7][8]
-
Solution 2: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
-
Possible Cause 3: Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the analyte.
-
Solution 3: Ensure the sample solvent is compatible with the mobile phase. Adjust the mobile phase composition, including pH and organic solvent content, to improve peak shape.
Q4: My optimal collision energy seems to be at the highest or lowest point of the range I tested.
-
Possible Cause: The true optimum lies outside of the tested range.
-
Solution: Perform the optimization experiment again with an extended collision energy range. For example, if the optimum appeared at the highest tested value, extend the upper limit of the CE ramp.[3]
Frequently Asked Questions (FAQs)
What is the characteristic fragmentation pattern for acyl-CoAs? Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment ion is observed at m/z 428, representing the adenosine 3',5'-diphosphate fragment. These are excellent choices for MRM transitions.
Why is it important to optimize collision energy for each MRM transition? The optimal collision energy is dependent on the specific chemical bond being fragmented. Each precursor-to-product ion transition will have a unique optimal collision energy that provides the maximum signal intensity. Using a generic or non-optimized collision energy will likely result in lower sensitivity.[2]
Can I use a previously published collision energy value for my analysis? While published values can be a good starting point, it is highly recommended to optimize the collision energy on your specific instrument. The optimal collision energy can vary between different mass spectrometer models and even between instruments of the same model due to slight differences in their collision cell characteristics.
What are matrix effects and how can I minimize them? Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification. To minimize matrix effects, you can:
-
Use a more effective sample preparation method (e.g., SPE) to remove interfering components.[4][5]
-
Optimize chromatographic separation to resolve the analyte from matrix components.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
Visualizations
Caption: Experimental workflow for collision energy optimization.
Caption: Troubleshooting logic for common MRM analysis issues.
References
- 1. Item - Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
strategies to prevent 10-methyloctadecanoyl-CoA degradation during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-methyloctadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary degradation pathways for this compound, like other long-chain acyl-CoAs, are:
-
Enzymatic Degradation: Endogenous enzymes, such as hydrolases and phosphodiesterases, present in the biological sample can rapidly hydrolyze the thioester bond.[1][2]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis under non-optimal pH conditions, particularly basic and strongly acidic solutions.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of both enzymatic and chemical hydrolysis.[1]
Q2: What is the optimal temperature for processing and storing samples containing this compound?
A2: To minimize degradation, all sample preparation steps should be performed on ice or at 4°C.[1][4] For long-term storage of tissue samples or cell pellets, it is recommended to snap-freeze them in liquid nitrogen and store them at -80°C.[4] Extracted acyl-CoA samples reconstituted in an appropriate solvent should also be stored at -80°C.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in a neutral to slightly acidic pH range (around 6.0-7.0).[1] Basic or strongly acidic conditions will catalyze the hydrolysis of the thioester bond, leading to significant degradation of the analyte.[3] It is crucial to use buffers to maintain the appropriate pH throughout the extraction process.
Q4: What are the best practices for collecting and handling biological samples to ensure the stability of this compound?
A4: To minimize degradation during sample collection and handling:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic activity.
-
Low Temperature: Keep samples on ice at all times.
-
Anticoagulants: For blood samples, use collection tubes containing anticoagulants like EDTA or heparin. Plasma or serum should be separated from cells promptly by centrifugation at low temperatures.[1]
-
Snap-Freezing: For tissue samples, snap-freezing in liquid nitrogen immediately after collection is the best practice to halt enzymatic activity.[4]
Q5: Which solvents are recommended for the extraction and reconstitution of this compound?
A5: Ice-cold organic solvents are effective for both protein precipitation and extraction. Common choices include:
-
Methanol (B129727): Often used for initial cell lysis and protein precipitation.[3]
-
Acetonitrile (B52724)/Isopropanol Mixtures: Used in conjunction with buffers for tissue homogenization and extraction.[4]
-
Reconstitution: Methanol is a good choice for reconstituting the dried extract as it has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[3][5] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also commonly used.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient Extraction: Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization using appropriate equipment (e.g., sonicator, homogenizer). Use a validated extraction solvent combination.[4] Consider solid-phase extraction (SPE) for sample cleanup and concentration. |
| Analyte Degradation: Samples not kept at a low temperature; inappropriate pH. | Maintain samples on ice or at 4°C throughout the entire sample preparation process.[4] Use buffers to maintain a pH between 6.0 and 7.0.[1] | |
| Ion Suppression in Mass Spectrometry: Co-eluting matrix components interfering with ionization. | Implement a robust sample cleanup method like SPE. Optimize the chromatographic separation to resolve the analyte from interfering compounds.[4] Utilize a suitable internal standard for normalization. | |
| High Variability in Replicate Samples | Inconsistent Sample Handling: Differences in processing time or conditions between samples. | Standardize the entire sample handling workflow, ensuring all samples are processed under identical conditions and for the same duration.[1] |
| Incomplete Protein Precipitation: Residual enzymatic activity in the extract. | Use ice-cold protein precipitation agents like methanol or acetonitrile and ensure vigorous mixing.[1] Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to effectively pellet all protein. | |
| Presence of Degradation Products (e.g., free 10-methyloctadecanoic acid) | Hydrolysis of the Thioester Bond: Exposure to high temperatures or non-neutral pH. | Re-evaluate the temperature and pH control at every step of the protocol. Ensure all solutions are pre-chilled and buffers are correctly prepared. |
| Enzymatic Activity: Insufficient quenching of endogenous enzymes. | Ensure rapid and efficient inactivation of enzymes at the point of sample collection (e.g., snap-freezing, immediate homogenization in cold solvent with protein precipitants). |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction from mammalian cells.[3][5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal Standard (e.g., Heptadecanoyl-CoA) in methanol
-
Ice-cold Acetonitrile
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol (containing the internal standard) per 10 cm dish and scrape the cells.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold methanol (containing the internal standard).
-
-
Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute and incubate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[3]
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Solvent Evaporation: Add 0.5 mL of acetonitrile to the supernatant and evaporate to dryness using a vacuum concentrator or under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.[3]
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is a synthesized method based on common procedures for tissue acyl-CoA extraction.[4][6]
Materials:
-
Frozen tissue sample
-
Ice-cold Homogenization Buffer (100 mM Potassium Phosphate, pH 7.2)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold 2-propanol
-
Ice-cold Acetonitrile
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Homogenization: Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize on ice until a uniform suspension is achieved.[4]
-
Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.[4]
-
Protein Precipitation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Sample Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.
Quantitative Data Summary
| Reconstitution Solvent | Relative Stability of Acyl-CoAs (C10:0 to C16:0) after 24h | Reference |
| Methanol | High | [3] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Moderate | [3] |
| Water | Low | [3] |
| 50 mM Ammonium Acetate (pH 7) | Low | [3] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Low | [3] |
Table 1: Relative stability of long-chain acyl-CoAs in various solvents.
Visualizations
Branched-Chain Amino Acid Degradation and this compound Precursor Synthesis
The synthesis of this compound is linked to the catabolism of branched-chain amino acids (BCAAs). The degradation of isoleucine produces precursors that can be elongated to form odd-numbered and branched-chain fatty acids.
Caption: Pathway of isoleucine degradation leading to precursors for branched-chain fatty acid synthesis.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps to ensure sample stability during extraction and analysis.
References
- 1. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Low-Abundance Branched-Chain Acyl-CoA Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection of low-abundance branched-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for branched-chain acyl-CoA analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing for Early Eluting Branched-Chain Acyl-CoAs | Suboptimal mobile phase pH for short-chain species. | Acidify the aqueous mobile phase slightly. Short-chain acyl-CoAs often exhibit better peak shape under slightly acidic conditions when using reversed-phase chromatography.[1] |
| Inadequate chromatographic separation from polar interferences. | Increase the initial aqueous percentage in your gradient and/or use a shallower gradient at the beginning of the run to improve the resolution of early eluting compounds. | |
| Low Signal Intensity or Poor Sensitivity for Branched-Chain Acyl-CoAs | Inefficient extraction from the biological matrix. | For tissues, ensure rapid homogenization in an ice-cold extraction solvent to halt metabolic activity.[2] For cultured cells, pre-chilling all solutions and performing extraction steps quickly is crucial.[3] Consider using 5-sulfosalicylic acid (SSA) for protein precipitation, as it has shown good recovery for short-chain acyl-CoAs like propionyl-CoA and isovaleryl-CoA.[2][4] |
| Degradation of acyl-CoAs during sample preparation or storage. | Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[5] Reconstitute dried extracts in a non-aqueous solvent like methanol (B129727) or a methanol/ammonium (B1175870) acetate (B1210297) mixture immediately before analysis.[3][5] For storage, keep extracts at -80°C.[2] | |
| Ion suppression from the sample matrix. | Improve chromatographic separation to reduce co-elution with interfering compounds.[5] Dilute the sample if the concentration of the analyte is sufficient. Ensure efficient protein removal during sample preparation. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters by infusing a standard solution of the target branched-chain acyl-CoA.[5] Focus on cone voltage and collision energy to maximize the signal for the characteristic neutral loss of the ADP moiety (507 m/z).[4][5] | |
| Inconsistent or Poor Quantitative Reproducibility | Inconsistent sample handling and extraction. | Standardize all sample preparation steps, including precise timing of incubations and consistent vortexing/homogenization. Use of an internal standard is critical. |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled or an odd-chain acyl-CoA internal standard that is not endogenously present in the sample.[6] The internal standard should be added at the very beginning of the extraction process to account for variability in all subsequent steps.[5] | |
| Analyte loss due to adsorption to surfaces. | The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces.[1] Consider using polypropylene (B1209903) tubes and vials. A derivatization strategy, such as phosphate methylation, can also mitigate this issue.[1][7] | |
| Co-elution of Isomeric Branched-Chain Acyl-CoAs (e.g., isobutyryl-CoA and butyryl-CoA) | Insufficient chromatographic resolution. | Isomer separation can be challenging. While often avoided due to potential ion suppression in positive ion mode, the use of ion-pairing reagents in the mobile phase can improve separation.[8] Alternatively, consider specialized chromatographic columns or two-dimensional LC-MS methods for complete resolution.[8] |
Frequently Asked Questions (FAQs)
1. What is the most critical step in the sample preparation for low-abundance branched-chain acyl-CoA analysis?
Rapidly halting all enzymatic activity and efficiently extracting the acyl-CoAs from the biological matrix are the most critical steps. This is typically achieved by flash-freezing the sample in liquid nitrogen and homogenizing it in an ice-cold solvent like methanol or a solution containing an acid precipitating agent like 5-sulfosalicylic acid (SSA).[2]
2. Which extraction method offers the best recovery for short-chain acyl-CoAs?
Methods using 5-sulfosalicylic acid (SSA) for protein precipitation have been shown to provide high recovery rates for various short-chain acyl-CoAs, including acetyl-CoA, propionyl-CoA, and malonyl-CoA.[2][4] This method also has the advantage of not requiring a subsequent solid-phase extraction (SPE) step to remove the deproteinizing agent, which can lead to the loss of more polar analytes.[4]
3. Why is an internal standard essential, and which one should I choose?
An internal standard is crucial for accurate quantification as it corrects for sample loss during preparation and for variations in instrument response (ion suppression or enhancement).[6] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If that is not available, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used.[6]
4. My acyl-CoA standards seem to degrade quickly. How can I ensure their stability?
Acyl-CoAs are prone to hydrolysis.[5] Prepare fresh standard solutions and store them at -80°C. For working solutions in the autosampler, stability is improved in solvents like methanol or a mixture of methanol and ammonium acetate buffer at a slightly acidic to neutral pH (e.g., pH 6.8).[5][9] Avoid purely aqueous solutions for extended periods.[9]
5. What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS?
In positive ion mode tandem mass spectrometry, acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[4][5][8] This allows for the use of neutral loss scans for discovery or multiple reaction monitoring (MRM) for targeted quantification of the transition from the precursor ion [M+H]+ to the fragment ion [M+H-507]+.[4]
Quantitative Data
Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data synthesized from BenchChem Application Note.[2] |
Table 2: Abundance of Acyl-CoA Species in a Mammalian Cell Line (HepG2)
| Acyl-CoA Species | Abundance (pmol/10^6 cells) |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
| Data from BenchChem Application Note, originally from other cited literature.[3] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues
This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standard solution (e.g., stable isotope-labeled propionyl-CoA)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh 20-50 mg of frozen tissue. Place the tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder.[2]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike it into the SSA solution before adding it to the tissue powder.[2] Homogenize immediately using a bead beater or ultrasonic homogenizer on ice.[2]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.[2]
-
Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[2]
Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of branched-chain acyl-CoAs using a reversed-phase LC-MS/MS system.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[5][9]
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm).[9]
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: Ramp to 15% B
-
3-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 2% B
-
15-20 min: Re-equilibrate at 2% B[9]
-
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.20 kV[5]
-
Cone Voltage: 45 V (optimize for specific analytes)[5]
-
Source Temperature: 120°C[5]
-
Desolvation Temperature: 500°C[5]
-
Desolvation Gas Flow: 500 L/h[5]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da. For example:
-
Propionyl-CoA: [M+H]+ (m/z 824.2) -> [M+H-507]+ (m/z 317.2)
-
Isovaleryl-CoA: [M+H]+ (m/z 852.2) -> [M+H-507]+ (m/z 345.2)
-
Visualizations
Caption: Experimental workflow for branched-chain acyl-CoA analysis.
Caption: Troubleshooting logic for low-abundance acyl-CoA detection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 10-Methyloctadecanoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 10-methyloctadecanoyl-CoA with other significant branched-chain acyl-CoAs, namely phytanoyl-CoA and pristanoyl-CoA. The information is curated to assist researchers in understanding the distinct biochemical properties, metabolic fates, and analytical methodologies for these molecules.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] They are thioesters formed between a fatty acid and coenzyme A, effectively activating the fatty acid for subsequent biochemical reactions.[1] Branched-chain acyl-CoAs, characterized by a methyl group on the acyl chain, have unique metabolic pathways and biological roles compared to their straight-chain counterparts. This guide focuses on this compound and provides a comparative analysis with the well-characterized phytanoyl-CoA and pristanoyl-CoA.
Biochemical Properties: A Comparative Overview
The fundamental properties of these branched-chain acyl-CoAs are summarized in the table below, highlighting their distinct origins and structures.
| Property | This compound | Phytanoyl-CoA | Pristanoyl-CoA |
| Common Name of Acyl Group | Tuberculostearic acid | Phytanic acid | Pristanic acid |
| Chemical Formula of Acyl Group | C19H38O2[2] | C20H40O2 | C19H38O2 |
| Molecular Weight of Acyl Group | 298.5 g/mol [2] | 312.5 g/mol | 298.5 g/mol |
| Structure of Acyl Group | 10-methylstearic acid[2] | 3,7,11,15-tetramethylhexadecanoic acid | 2,6,10,14-tetramethylpentadecanoic acid[3] |
| Primary Origin | Bacterial (e.g., Mycobacterium tuberculosis)[4][5] | Dietary (from phytol)[6] | Metabolic intermediate of phytanoyl-CoA α-oxidation[6] |
Metabolic Pathways: A Tale of Two Systems
A significant difference between this compound and other branched-chain acyl-CoAs lies in their metabolic processing, particularly in mammalian systems.
This compound (Tuberculostearoyl-CoA): A Bacterial Signature
This compound is the activated form of tuberculostearic acid, a fatty acid that is a characteristic component of the cell walls of mycobacteria and some related bacteria.[5][7] Its biosynthesis in these organisms is crucial for maintaining membrane fluidity and integrity.[8] There is currently no known metabolic pathway for this compound in mammals, where its presence would be indicative of a bacterial infection.
Phytanoyl-CoA and Pristanoyl-CoA: The Peroxisomal α-Oxidation Pathway
In contrast, phytanoyl-CoA and pristanoyl-CoA are key players in a well-defined mammalian metabolic pathway. Phytanic acid, derived from the dietary intake of phytol (B49457) found in dairy products and animal fats, is converted to phytanoyl-CoA.[6] Due to the methyl group at the β-carbon, phytanoyl-CoA cannot be directly metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisomes.[6] This pathway involves the removal of one carbon atom to produce pristanoyl-CoA, which can then enter the β-oxidation pathway for energy production.[6] Genetic defects in the α-oxidation pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum disease.[9]
Caption: Contrasting metabolic pathways of branched-chain fatty acids.
Experimental Analysis of Branched-Chain Acyl-CoAs
The analysis and quantification of acyl-CoAs in biological samples are challenging due to their low abundance and instability.[10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for this purpose.[11][12]
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of branched-chain acyl-CoAs from biological samples.
1. Sample Preparation:
-
Objective: To extract acyl-CoAs and remove interfering substances.
-
Procedure:
-
Homogenize tissue or cell samples in a cold extraction solvent, typically an acidic solution like 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[10][13]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.[13]
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary, although some methods are designed to avoid this step.[10]
-
Dry the final extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.[14]
-
2. Liquid Chromatography Separation:
-
Objective: To separate different acyl-CoA species based on their physicochemical properties.
-
Procedure:
-
Utilize a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to gradually increase the organic phase concentration to elute the acyl-CoAs based on their hydrophobicity.
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To detect and quantify the separated acyl-CoA species with high sensitivity and specificity.
-
Procedure:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) for each analyte.[14]
-
For most acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[14]
-
Caption: Typical workflow for acyl-CoA analysis by LC-MS/MS.
Role in Cellular Signaling and Drug Development
The distinct origins and metabolic pathways of these branched-chain acyl-CoAs have implications for their roles in cellular signaling and their potential as targets or biomarkers in drug development.
-
This compound: As a component of the mycobacterial cell wall, its precursor, tuberculostearic acid, is a biomarker for the presence of these bacteria.[5] Therefore, targeting the biosynthetic pathway of tuberculostearic acid could be a novel strategy for developing anti-mycobacterial drugs.
-
Phytanoyl-CoA and Pristanoyl-CoA: Phytanic acid has been shown to be a signaling molecule that can activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[15] This suggests that phytanoyl-CoA and its metabolites may play a role in regulating gene expression related to lipid metabolism. In the context of drug development, the enzymes in the α-oxidation pathway are potential targets for treating Refsum disease.
Conclusion
This compound, phytanoyl-CoA, and pristanoyl-CoA are all branched-chain acyl-CoAs, but they differ significantly in their origin, metabolism, and biological roles. While this compound is a key structural component in bacteria with no known metabolic role in mammals, phytanoyl-CoA and pristanoyl-CoA are integral to a specific mammalian peroxisomal metabolic pathway. These differences underscore the diverse functions of branched-chain lipids in biology and offer distinct opportunities for diagnostic and therapeutic development. The analytical methods outlined in this guide provide a robust framework for the further investigation of these and other acyl-CoA molecules in various biological contexts.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Pristanoyl-CoA (HMDB0002057) [hmdb.ca]
- 4. Tuberculostearic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Tuberculostearic acid (HMDB0004085) [hmdb.ca]
- 6. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Kinetics of Branched-Chain vs. Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme kinetics of 10-methyloctadecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous and well-studied branched-chain acyl-CoAs, such as pristanoyl-CoA, to draw meaningful comparisons with straight-chain acyl-CoAs like palmitoyl-CoA. The focus is on the initial, rate-limiting step of their respective catabolic pathways.
Metabolic Pathway Divergence: Mitochondrial vs. Peroxisomal β-Oxidation
Straight-chain and branched-chain acyl-CoAs are catabolized through distinct pathways located in different cellular organelles. The majority of straight-chain fatty acyl-CoAs undergo β-oxidation within the mitochondria, a primary energy-generating process. In contrast, very long-chain and branched-chain fatty acyl-CoAs, which are poor substrates for mitochondrial enzymes, are initially processed through β-oxidation in peroxisomes.[1]
The initial dehydrogenation step in these pathways is catalyzed by different classes of enzymes: acyl-CoA dehydrogenases (ACADs) in the mitochondria and acyl-CoA oxidases (ACOX) in the peroxisomes.[1][2] This divergence in enzymatic machinery and subcellular location leads to significant differences in substrate specificity and kinetic parameters.
Quantitative Comparison of Enzyme Kinetics
| Parameter | Straight-Chain Acyl-CoA (Palmitoyl-CoA) | Branched-Chain Acyl-CoA (Pristanoyl-CoA) | Reference Enzyme |
| Primary Metabolic Pathway | Mitochondrial & Peroxisomal β-Oxidation | Peroxisomal β-Oxidation | General |
| Rate-Limiting Enzyme | Acyl-CoA Dehydrogenase / Acyl-CoA Oxidase 1 | Acyl-CoA Oxidase 2/3 (Pristanoyl-CoA Oxidase) | [3] |
| Apparent Km | Lower for medium to long-chain substrates (C12-C18) in mitochondria. Peroxisomes show low Km for C9-C10 and C16:1-C22:1. | Generally higher compared to preferred straight-chain substrates of the same length. | [4] |
| Relative Oxidation Rate | High for C12-C16 in mitochondria. Palmitoyl-CoA is a good substrate for peroxisomal ACOX1. | Long-chain 2-methyl branched acyl-CoAs are oxidized by pristanoyl-CoA oxidase at rates comparable to or lower than palmitoyl-CoA by its respective oxidase. | [3] |
| Substrate Specificity | ACADs have distinct but overlapping chain-length specificities (short, medium, long, very-long). ACOX1 is specific for straight-chain and dicarboxylic acyl-CoAs. | Pristanoyl-CoA oxidase shows high specificity for 2-methyl branched acyl-CoAs. | [3] |
Experimental Protocols
To determine the kinetic parameters (Km and Vmax) for this compound, a continuous fluorometric assay for acyl-CoA oxidase activity can be employed. This method is highly sensitive and can be adapted for various acyl-CoA substrates.
Fluorometric Acyl-CoA Oxidase Activity Assay
This protocol is adapted from established methods for determining peroxisomal fatty acyl-CoA oxidase activity.[5]
Principle:
The assay quantifies the hydrogen peroxide (H₂O₂) produced by the acyl-CoA oxidase reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid or Amplex Red) into a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the acyl-CoA oxidase activity.
Reagents and Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Enzyme Source: Purified recombinant acyl-CoA oxidase or a peroxisome-enriched subcellular fraction.
-
Substrates:
-
This compound (synthesized and purified) at various concentrations (e.g., 0.5 µM to 100 µM).
-
Straight-chain acyl-CoA (e.g., palmitoyl-CoA) for comparison.
-
-
Detection Reagents:
-
Horseradish peroxidase (HRP), ~10 units/mL.
-
4-hydroxyphenylacetic acid, 10 mM stock solution in water.
-
Flavin adenine (B156593) dinucleotide (FAD), 1 mM stock solution in water.
-
-
Equipment:
-
Fluorometer or microplate reader with fluorescence capabilities (e.g., excitation ~320 nm, emission ~400 nm for 4-hydroxyphenylacetic acid).
-
Temperature-controlled cuvette holder or plate reader (37°C).
-
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, HRP, 4-hydroxyphenylacetic acid, and FAD. The final concentrations in the reaction cuvette/well should be approximately:
-
1 unit/mL HRP
-
0.5 mM 4-hydroxyphenylacetic acid
-
10 µM FAD
-
-
Equilibrate: Add the master mix to the reaction cuvettes or wells of a microplate and incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction: Add a small volume of the enzyme source to the master mix.
-
Establish baseline: Record the baseline fluorescence for 1-2 minutes.
-
Start the measurement: Initiate the reaction by adding the acyl-CoA substrate (this compound or the straight-chain control) at the desired final concentration. Mix quickly but gently.
-
Monitor fluorescence: Continuously record the increase in fluorescence over time (e.g., for 5-10 minutes). The rate should be linear during the initial phase of the reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear slope of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of H₂O₂ produced per minute using a standard curve generated with known concentrations of H₂O₂.
-
Repeat the assay with varying concentrations of the acyl-CoA substrate.
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
The metabolic fate and enzymatic processing of this compound are predicted to differ significantly from those of straight-chain acyl-CoAs. It is likely to be a substrate for the peroxisomal β-oxidation pathway, specifically for a branched-chain acyl-CoA oxidase. Based on data from analogous compounds, it is expected that the affinity (Km) of the enzyme for this compound may be lower (higher Km value) and the maximum reaction velocity (Vmax) may be reduced compared to the processing of optimal straight-chain substrates by their respective mitochondrial or peroxisomal enzymes. The provided experimental protocol offers a robust framework for empirically determining these kinetic parameters, enabling a direct and quantitative comparison. This information is critical for understanding the metabolic impact of branched-chain fatty acids and for the development of therapeutic interventions targeting lipid metabolism.
References
- 1. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 3. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 10-Methyloctadecanoyl-CoA: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 10-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and disease states. The selection of an appropriate analytical methodology is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
The analysis of long-chain branched acyl-CoAs like this compound presents unique challenges due to the molecule's amphipathic nature, low volatility, and the complexity of biological matrices. Both LC-MS/MS and GC-MS have been successfully employed for the analysis of related compounds, each with distinct advantages and limitations.
Performance Comparison: A Quantitative Overview
The choice between LC-MS/MS and GC-MS for the quantification of this compound depends on factors such as the required sensitivity, the state of the analyte to be measured (intact acyl-CoA or its fatty acid moiety), and available instrumentation. The following table summarizes key performance parameters for the two techniques.
| Performance Parameter | LC-MS/MS (for Long-Chain Acyl-CoAs) | GC-MS (for Tuberculostearic Acid Methyl Ester) |
| Linearity Range | Typically in the low ng/mL to µg/mL range. | Wide linear range, often from pg to ng on column. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL levels. | Low pg range on column with selected ion monitoring. |
| Limit of Quantification (LOQ) | Low ng/mL range. | pg to low ng range on column. |
| Accuracy (Recovery %) | 94.8 - 110.8% for similar long-chain acyl-CoAs.[1] | High recovery, though matrix-dependent. |
| Precision (RSD%) | Inter-run: 2.6 - 12.2%, Intra-run: 1.2 - 4.4% for similar long-chain acyl-CoAs.[1] | Typically <15% for fatty acid analysis. |
| Sample Preparation | Protein precipitation and solid-phase extraction. | Extraction, saponification, and derivatization to FAME. |
| Analysis Time | Short analysis times are achievable. | Generally longer run times compared to modern LC-MS/MS. |
| Specificity | High, based on precursor and product ion masses. | High, based on retention time and mass spectrum. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of long-chain acyl-CoAs and branched-chain fatty acids and should be optimized and validated for specific laboratory conditions and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the direct quantification of intact this compound.
1. Sample Preparation (Extraction of Acyl-CoAs)
-
Homogenization: Homogenize tissue or cell samples in a cold buffer.
-
Protein Precipitation: Add a cold protein precipitation agent, such as 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727)/water with a small amount of ammonium (B1175870) hydroxide).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reversed-phase column, such as a C8 or C18 (e.g., 100-150 mm length, 2.1 mm i.d., 1.7-2.6 µm particle size).
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., water with ammonium hydroxide (B78521) or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method quantifies the 10-methyloctadecanoic acid moiety after its release from the CoA ester and derivatization.
1. Sample Preparation (Extraction and Derivatization)
-
Saponification: Treat the sample with a strong base (e.g., methanolic NaOH) to hydrolyze the thioester bond of this compound and release the free fatty acid, tuberculostearic acid.
-
Extraction: Acidify the mixture and extract the free fatty acid into an organic solvent (e.g., hexane).
-
Derivatization: Convert the extracted fatty acid to its volatile fatty acid methyl ester (FAME) by reacting with a methylating agent (e.g., BF₃ in methanol or methanolic HCl).[2]
-
Purification: Wash the FAME extract to remove excess reagents.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: Use a polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, to achieve good separation of fatty acid methyl esters.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: Start at a lower temperature and ramp up to a final temperature to elute the FAMEs based on their volatility.
-
-
Mass Spectrometry:
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the context of this compound, the following diagrams are provided.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Lipidomic Landscape: A Comparative Guide to Wild-Type vs. Mutant Strains with Altered 10-Methyloctadecanoyl-CoA Metabolism
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the lipidomic profiles of wild-type and mutant microorganisms with altered 10-methyloctadecanoyl-CoA metabolism. This guide synthesizes experimental data to illuminate the functional roles of 10-methyloctadecanoic acid (tuberculostearic acid) and the broader impacts of its altered biosynthesis on the cellular lipidome.
This guide focuses on the lipidomic consequences of genetic mutations that disrupt the biosynthesis of this compound, a precursor to the branched-chain fatty acid 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA). TBSA is a signature lipid in several bacterial genera, including Mycobacterium and Corynebacterium, and its presence and abundance are critical for membrane integrity and function.
Comparative Lipidomics: Wild-Type vs. Mutant Strains
Recent studies have employed advanced mass spectrometry-based lipidomics to compare the lipid composition of wild-type bacteria with mutants harboring deletions in genes essential for TBSA synthesis. These comparative analyses reveal significant remodeling of the lipidome in the absence of TBSA.
Key Genetic Targets for Altering this compound Metabolism
The biosynthesis of TBSA from oleoyl-CoA involves a two-step process: methylation followed by reduction. Key enzymes involved in this pathway, and therefore prime targets for genetic mutation, include:
-
S-adenosyl-L-methionine (SAM)-dependent methyltransferase (Cfa/UmaA): This enzyme catalyzes the transfer of a methyl group from SAM to the double bond of an oleoyl (B10858665) moiety within a phospholipid.[1][2][3]
-
Flavin Adenine Dinucleotide (FAD)-binding oxidoreductase (BfaA): This enzyme is responsible for the subsequent reduction of the methylene (B1212753) intermediate to form the mature 10-methyl branch.[4]
-
Trehalose (B1683222) Corynomycolate Acetyltransferase (TmaT): In Corynebacterium glutamicum, this enzyme is involved in the transport of trehalose corynomycolates, and its deletion leads to significant alterations in the lipid profile, including changes in mycolic acid-based lipids.[5][6]
Quantitative Lipid Profile Analysis
The following tables summarize the key quantitative differences in the lipid profiles between wild-type strains and their respective mutants with altered this compound metabolism. The data is compiled from lipidomics studies on Mycobacterium smegmatis and Corynebacterium glutamicum.
Table 1: Comparative Analysis of Major Phospholipid Classes in Mycobacterium smegmatis Wild-Type vs. Δcfa Mutant
| Lipid Class | Wild-Type (Relative Abundance %) | Δcfa Mutant (Relative Abundance %) | Fold Change (Mutant/WT) | Key Observation |
| Phosphatidylethanolamine (PE) containing C18:1 | Low | Significantly Increased | >10 | Accumulation of the precursor oleic acid.[2][3] |
| PE containing TBSA (C19:0-branched) | High | Undetectable | 0 | Complete loss of TBSA-containing phospholipids.[2][3][7] |
| Phosphatidylinositol (PI) containing C18:1 | Low | Increased | >5 | Shift towards unsaturated fatty acid incorporation. |
| PI containing TBSA (C19:0-branched) | High | Undetectable | 0 | Absence of TBSA in major phospholipid classes.[7][8] |
| Cardiolipin (CL) containing C18:1 | Moderate | Increased | >3 | Alteration in the composition of dimeric phospholipids. |
| CL containing TBSA (C19:0-branched) | High | Undetectable | 0 | Loss of branched-chain fatty acids in cardiolipin. |
Table 2: Comparative Analysis of Mycolic Acid-Based Lipids in Corynebacterium glutamicum Wild-Type vs. ΔtmaT Mutant
| Lipid Class | Wild-Type (Relative Abundance %) | ΔtmaT Mutant (Relative Abundance %) | Fold Change (Mutant/WT) | Key Observation |
| Trehalose Monocorynomycolate (TMCM) | High | Significantly Increased | >8 | Accumulation of TMCM in the inner membrane.[5][6] |
| Trehalose Dicorynomycolate (TDCM) | High | Decreased | <0.5 | Impaired transport and synthesis of outer membrane glycolipids.[5] |
| Acyl-Trehalose Monocorynomycolate (AcTMCM) | Present | Deficient | ~0 | Lack of acetylation required for transport.[5] |
| Phosphatidylglycerol (PG) | Normal | Decreased | <0.7 | Suppressed synthesis of a major phospholipid.[5][9] |
| Triacylglycerols (TAG) | Low | Significantly Increased | >15 | Accumulation of neutral storage lipids.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative lipidomics studies. The following protocols are standard for the analysis of bacterial lipids.
Bacterial Culture and Lipid Extraction
-
Bacterial Strains and Growth Conditions: Wild-type and mutant strains (e.g., Mycobacterium smegmatis mc²155 and its Δcfa derivative, Corynebacterium glutamicum ATCC 13032 and its ΔtmaT derivative) are cultured in appropriate liquid media (e.g., Middlebrook 7H9 for Mycobacterium, BHI for Corynebacterium) to mid-log or stationary phase.
-
Lipid Extraction (Bligh-Dyer Method):
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a monophasic mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
Sonicate or bead-beat the mixture to lyse the cells and facilitate extraction.
-
Add additional chloroform and water to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the total lipids.
-
Collect the organic phase and dry it under a stream of nitrogen.[10]
-
Mass Spectrometry-Based Lipid Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis:
-
The dried lipid extract is subjected to transesterification by heating with methanolic HCl or BF₃-methanol to convert fatty acids to their volatile methyl esters (FAMEs).[11]
-
The FAMEs are extracted with hexane (B92381) and analyzed by GC-MS.
-
Separation is typically achieved on a polar capillary column (e.g., HP-5ms).
-
Mass spectra are acquired in electron ionization (EI) mode, and fatty acids are identified by their retention times and fragmentation patterns compared to known standards.[12]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis:
-
The dried lipid extract is reconstituted in an appropriate solvent (e.g., isopropanol:methanol 1:1, v/v).
-
Intact lipids are separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
The separated lipids are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]
-
Lipid identification is based on accurate mass-to-charge ratio (m/z) and tandem mass spectrometry (MS/MS) fragmentation patterns, often aided by lipidomics databases and software.[14][15]
-
Visualizing the Impact of Altered this compound
Diagrams generated using Graphviz (DOT language) illustrate the key biosynthetic pathway and the experimental workflow for comparative lipidomics.
Caption: Biosynthetic pathway of Tuberculostearic Acid (TBSA).
Caption: Experimental workflow for comparative lipidomics.
Conclusion
The comparative lipidomic analysis of wild-type versus mutant strains with altered this compound metabolism provides critical insights into the function of tuberculostearic acid and the plasticity of bacterial lipidomes. The absence of TBSA leads to a significant accumulation of its precursor, oleic acid, and a comprehensive remodeling of the phospholipid and, in some cases, the mycolic acid profiles. These findings underscore the importance of branched-chain fatty acids in maintaining the biophysical properties and compartmentalization of bacterial membranes. For drug development, the enzymes in the TBSA biosynthetic pathway represent potential targets for novel antimicrobial strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of novel lipid modifications and intermembrane dynamics in Corynebacterium glutamicum using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Frontiers | Integrated Quantitative Proteomics and Metabolome Profiling Reveal MSMEG_6171 Overexpression Perturbing Lipid Metabolism of Mycobacterium smegmatis Leading to Increased Vancomycin Resistance [frontiersin.org]
- 14. Understanding Mass Spectrometry-based Global Mycobacterial Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming the Identity of 10-Methyloctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of lipid metabolites is paramount in advancing research in areas ranging from metabolic disorders to drug development. 10-Methyloctadecanoyl-CoA, also known as tuberculostearoyl-CoA, is a branched-chain fatty acyl-CoA that plays a role in the biochemistry of certain microorganisms and can be a biomarker of interest. This guide provides an objective comparison of high-resolution mass spectrometry (HR-MS) for the confirmation of its identity against alternative analytical techniques, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry: The Gold Standard for Identification
High-resolution mass spectrometry offers unparalleled accuracy and specificity in the identification of molecules like this compound. By providing a highly accurate mass measurement, HR-MS can distinguish between isobaric and isotopic species that would be indistinguishable with lower-resolution instruments.
Key Performance Metrics of HR-MS
| Parameter | Performance Characteristic |
| Mass Accuracy | Typically < 5 ppm, allowing for confident elemental composition determination. |
| Resolution | > 60,000 FWHM, enabling the separation of ions with very similar mass-to-charge ratios. |
| Sensitivity | Detection at the femtomole to attomole level, crucial for analyzing low-abundance species. |
| Structural Information | Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural elucidation. |
Expected HR-MS Data for this compound
To confirm the identity of this compound, the following mass-to-charge ratios (m/z) would be expected in positive ion mode:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 1048.5586 |
| [M+Na]⁺ | 1070.5405 |
| [M+K]⁺ | 1086.5145 |
Calculations are based on the molecular formula of this compound: C₄₀H₇₈N₇O₁₇P₃S
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) of acyl-CoAs yields a characteristic fragmentation pattern. For this compound, the expected major product ions in positive ion mode MS/MS are:
| Product Ion | Description | Expected m/z |
| [M+H - 507]⁺ | Neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. | 541.5629 |
| [C₁₀H₁₄N₅O₇P₂]⁺ | Fragment corresponding to the adenosine (B11128) diphosphate (B83284) moiety. | 428.0368 |
Further fragmentation of the acyl chain can provide information about the branching position. Cleavage at the carbon-carbon bond adjacent to the methyl group is expected, leading to specific fragment ions that can differentiate this compound from its isomers.
Alternative Methodologies for Identification
While HR-MS is the preferred method for confirmation, other techniques can provide complementary information or be used when HR-MS is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids. However, it requires the cleavage of the CoA group and derivatization of the resulting fatty acid to its more volatile methyl ester (FAME).
Comparison with HR-MS:
| Feature | HR-MS of Acyl-CoA | GC-MS of FAME |
| Direct Analysis | Yes | No, requires hydrolysis and derivatization |
| Molecular Ion | Intact acyl-CoA is measured | Only the fatty acid methyl ester is measured |
| Structural Info | Fragmentation of the entire molecule | Fragmentation of the FAME |
| Isomer Separation | Dependant on LC separation | Excellent separation of isomers on appropriate GC columns |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. For this compound, ¹H and ¹³C NMR could be used to confirm the presence and position of the methyl branch on the acyl chain.
Comparison with HR-MS:
| Feature | HR-MS of Acyl-CoA | NMR Spectroscopy |
| Sensitivity | Very high (femtomole to attomole) | Lower (micromole to nanomole) |
| Sample Requirement | Very small amounts | Larger amounts of purified sample |
| Information Provided | Elemental composition and connectivity through fragmentation | Detailed 3D structure and bonding environment |
| Throughput | High | Low |
Experimental Protocols
High-Resolution LC-MS/MS for this compound
-
Sample Preparation: Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with cold acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Instrument: An Orbitrap or FT-ICR mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Mass range of m/z 150-1200 with a resolution of at least 60,000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted analysis of the [M+H]⁺ ion of this compound (m/z 1048.5586). Use a normalized collision energy of 25-35%.
-
GC-MS Analysis of 10-Methyloctadecanoic Acid Methyl Ester
-
Hydrolysis: Treat the sample containing this compound with a strong base (e.g., KOH in methanol) to cleave the thioester bond and release the free fatty acid.
-
Derivatization: Methylate the resulting fatty acid using a reagent such as BF₃-methanol or by heating with acetyl chloride in methanol (B129727) to form the fatty acid methyl ester (FAME).[1]
-
Extraction: Extract the FAME into an organic solvent like hexane.
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., a cyano- or wax-based phase) suitable for FAME separation.[1]
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 250°C) to elute the FAMEs.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Monitor for the molecular ion of methyl 10-methyloctadecanoate (m/z 312.3) and its characteristic fragment ions.
-
Visualizing the Workflow and Logic
References
A Comparative Guide to the Biological Activities of 10-Methyloctadecanoyl-CoA and its Precursor, 10-Methyloctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the activated fatty acyl-CoA, 10-methyloctadecanoyl-CoA, and its precursor, the free fatty acid 10-methyloctadecanoic acid. Understanding the distinct roles of these molecules is crucial for research in metabolic pathways, drug development, and cellular signaling.
Introduction
10-Methyloctadecanoic acid, also known as tuberculostearic acid, is a saturated fatty acid found in various microorganisms.[1] For it to be utilized in most cellular metabolic processes, it must first be "activated" to its thioester derivative, this compound. This activation, catalyzed by acyl-CoA synthetases, is a critical step that converts the relatively inert free fatty acid into a high-energy, metabolically active molecule.[2][3][4][5] This guide will delineate the distinct biological activities of these two forms, present relevant experimental data, and provide an overview of the methodologies used to assess their functions.
Data Presentation: A Comparative Overview
The fundamental difference in the biological activity between 10-methyloctadecanoic acid and this compound lies in their metabolic potential. The CoA-activated form is a direct substrate for a variety of enzymatic reactions, whereas the free fatty acid is not.
| Feature | 10-Methyloctadecanoic Acid (Precursor) | This compound (Activated Form) |
| Primary Role | Precursor for activation; potential signaling molecule. | Primary metabolically active form. |
| Metabolic Activity | Metabolically inert until activated. | Direct substrate for various metabolic pathways. |
| Key Functions | Transport across cell membranes. | Energy production (β-oxidation), lipid synthesis, protein acylation. |
| Cellular Location | Cytosol, extracellular space. | Mitochondria, peroxisomes, endoplasmic reticulum. |
Experimental Protocols
This assay measures the conversion of a fatty acid to its acyl-CoA derivative.
-
Principle: The activity of acyl-CoA synthetase is determined by measuring the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid precursor.[6][7]
-
Materials:
-
Cell or tissue lysate
-
Reaction buffer (containing ATP, Coenzyme A, and Mg²⁺)
-
Radiolabeled 10-methyloctadecanoic acid (e.g., ¹⁴C or ³H labeled)
-
Bovine Serum Albumin (BSA) to bind the fatty acid
-
Scintillation counter
-
-
Protocol:
-
Incubate the cell lysate with the reaction buffer and radiolabeled 10-methyloctadecanoic acid bound to BSA.
-
The reaction is stopped, and the unincorporated fatty acid is separated from the acyl-CoA product through differential phase partitioning.
-
The amount of radiolabeled acyl-CoA formed is quantified using a scintillation counter.
-
This assay is used to measure the rate of β-oxidation of a fatty acyl-CoA.
-
Principle: The activity of acyl-CoA oxidase, the first enzyme in peroxisomal β-oxidation, is determined by measuring the production of hydrogen peroxide (H₂O₂) as a byproduct of the oxidation of the fatty acyl-CoA. The H₂O₂ production is coupled to a fluorescent or colorimetric reporter system.[8]
-
Materials:
-
Isolated peroxisomes or cell lysate
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
A fluorescent or colorimetric HRP substrate (e.g., 4-hydroxyphenyl-acetic acid)
-
Fluorometer or spectrophotometer
-
-
Protocol:
-
The sample containing the enzyme is incubated with this compound.
-
The H₂O₂ produced is used by HRP to oxidize the reporter substrate, leading to a change in fluorescence or absorbance.
-
The rate of change is proportional to the acyl-CoA oxidase activity and is measured over time.
-
Signaling Pathways and Metabolic Fate
The conversion of 10-methyloctadecanoic acid to this compound is a critical control point that dictates its cellular fate.
References
- 1. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Enzyme Specificity for 10-Methyloctadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key enzymes involved in the metabolism of 10-methyloctadecanoyl-CoA, a saturated branched-chain fatty acid. Understanding the specificity of these enzymes is crucial for elucidating metabolic pathways and for the development of targeted therapeutic interventions. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Enzyme Specificity Comparison
The metabolism of this compound, a C19 methyl-branched fatty acid, primarily involves a series of enzymatic reactions within the peroxisome. The key enzymes responsible for its degradation are Phytanoyl-CoA Hydroxylase (PHYH), α-Methylacyl-CoA Racemase (AMACR), and various peroxisomal Acyl-CoA Oxidases (ACOX). Below is a summary of their known specificities.
| Enzyme | Substrate Class | Specificity for this compound (or similar substrates) | Alternative Substrates |
| Phytanoyl-CoA Hydroxylase (PHYH) | 3-Methyl-branched Acyl-CoAs | While direct kinetic data for this compound is limited, PHYH is known to act on 3-methyl-branched fatty acyl-CoAs.[1][2] | Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA.[1] |
| α-Methylacyl-CoA Racemase (AMACR) | (2R)-Methyl-branched Acyl-CoAs | AMACR catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, a crucial step for their subsequent β-oxidation.[3] It is expected to act on the metabolites of this compound. | Pristanoyl-CoA, Trihydroxycoprostanoyl-CoA.[3] |
| Pristanoyl-CoA Oxidase (ACOX2/ACOX3) | 2-Methyl-branched Acyl-CoAs | These oxidases act on 2-methyl-branched acyl-CoAs, which are products of the α-oxidation of 3-methyl-branched fatty acids.[4] | Pristanoyl-CoA, Trihydroxycoprostanoyl-CoA.[4] |
| Palmitoyl-CoA Oxidase (ACOX1) | Straight and Dicarboxylic Acyl-CoAs | Shows some activity towards branched-chain fatty acyl-CoAs, but is primarily active on straight-chain fatty acids.[4] | Palmitoyl-CoA, Dicarboxylic Acyl-CoAs, Prostaglandins.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme specificity. Below are outlines of common experimental protocols used to characterize the activity of the key enzymes involved in this compound metabolism.
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This assay measures the hydroxylation of a 3-methyl-branched acyl-CoA substrate.
Principle: The activity of PHYH is determined by measuring the formation of the hydroxylated product from the acyl-CoA substrate. This can be achieved using methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Protocol Outline (GC-MS based):
-
Reaction Mixture: Prepare a reaction mixture containing purified PHYH enzyme, the substrate (e.g., this compound), and necessary cofactors (Fe²⁺, 2-oxoglutarate, ascorbate, ATP/GTP, and Mg²⁺) in a suitable buffer.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Hydrolysis: Stop the reaction and hydrolyze the acyl-CoA esters to their corresponding free fatty acids.
-
Derivatization: Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., as methyl esters).
-
GC-MS Analysis: Separate and quantify the substrate and the hydroxylated product using GC-MS.
-
Calculation: Determine the enzyme activity based on the amount of product formed per unit time.
α-Methylacyl-CoA Racemase (AMACR) Activity Assay
This assay measures the epimerization of a (2R)-methyl-branched acyl-CoA.
Principle: The racemization of the α-methylacyl-CoA substrate is monitored over time. HPLC is a common method to separate and quantify the R- and S-enantiomers.
Protocol Outline (HPLC based):
-
Reaction Mixture: Combine the purified AMACR enzyme with the (2R)- or (2S)-enantiomer of the methyl-branched acyl-CoA substrate in a buffered solution.
-
Incubation: Incubate the reaction at a controlled temperature.
-
Sampling: At various time points, take aliquots of the reaction mixture and stop the enzyme activity (e.g., by adding acid).
-
HPLC Analysis: Separate the R- and S-enantiomers of the acyl-CoA using a chiral stationary phase column on an HPLC system.[5]
-
Quantification: Determine the concentration of each enantiomer by integrating the peak areas.
-
Kinetic Analysis: Plot the change in concentration of the enantiomers over time to determine the initial reaction rate and kinetic parameters.
Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂) during the oxidation of the acyl-CoA substrate.
Principle: ACOX catalyzes the first step of β-oxidation, producing H₂O₂. This H₂O₂ can be coupled to a fluorometric or colorimetric detection system.
Protocol Outline (Fluorometric):
-
Reaction Mixture: Prepare a reaction mixture containing the ACOX enzyme (from purified sources or cell lysates), the acyl-CoA substrate (e.g., this compound), and a fluorogenic probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP). A common probe is 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red).
-
Incubation: Incubate the reaction in a microplate reader at a controlled temperature.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the probe is oxidized by H₂O₂.[6]
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to convert the fluorescence readings into the amount of H₂O₂ produced.
-
Activity Calculation: Calculate the enzyme activity based on the rate of H₂O₂ production.
Signaling Pathways and Experimental Workflows
The metabolism of branched-chain fatty acids is intricately linked to cellular signaling pathways, primarily through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Metabolic Pathway of this compound
The degradation of this compound, a 10-methyl branched-chain fatty acid, is presumed to follow the peroxisomal α- and β-oxidation pathways.
Caption: Peroxisomal metabolism of this compound.
PPARα Signaling Pathway
Branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[7][8] The activation of PPARα leads to the transcriptional upregulation of genes encoding the enzymes required for their own metabolism, creating a feedback loop.
Caption: PPARα activation by branched-chain acyl-CoAs.
Experimental Workflow for Assessing Enzyme Specificity
A typical workflow to compare the specificity of an enzyme for this compound against other substrates is outlined below.
Caption: Workflow for enzyme specificity analysis.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Cellular Impact: A Comparative Analysis of 10-Methyloctadecanoyl-CoA and its Methyl Ester
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the activated and esterified forms of fatty acids is critical for elucidating their roles in cellular processes and their potential as therapeutic targets. This guide provides a comprehensive comparison of the biological effects of 10-methyloctadecanoyl-CoA and its corresponding methyl ester, 10-methyloctadecanoate (methyl tuberculostearate), supported by available experimental data and methodologies.
The core distinction between these two molecules lies in their biochemical activation state. This compound is the activated form, primed for participation in metabolic pathways within the cell. In contrast, 10-methyloctadecanoate, the methyl ester, is a more inert form that can be transported across cellular membranes.
Cellular Uptake and Metabolic Fate
Experimental evidence suggests that long-chain fatty acid methyl esters, including by inference 10-methyloctadecanoate, are taken up by mammalian cells. This uptake appears to be an energy-independent process. Once inside the cell, these methyl esters are hydrolyzed by cellular esterases to release the free fatty acid, in this case, 10-methyloctadecanoic acid (tuberculostearic acid). This free fatty acid is then available for metabolic activation.
The activation of 10-methyloctadecanoic acid to this compound is a crucial step, catalyzed by acyl-CoA synthetases. This conversion "traps" the fatty acid within the cell and directs it towards various metabolic fates, including lipid synthesis and, in certain organisms, incorporation into the cell envelope.
Comparative Biological Effects
Direct comparative studies on the biological effects of this compound and its methyl ester are limited. However, by examining the effects of the free fatty acid form (tuberculostearic acid), which is the intermediate product of methyl ester hydrolysis, we can infer the downstream consequences.
| Biological Effect | 10-Methyloctadecanoic Acid (from Methyl Ester) | This compound | Supporting Evidence |
| Induction of Apoptosis | Induces early cell death in macrophages. | Likely mediates downstream effects leading to apoptosis. | Studies have shown that tuberculostearic acid induces apoptosis in macrophage cell lines.[1] |
| Metabolic Integration | Serves as a precursor for the CoA-activated form. | Direct substrate for various metabolic pathways. | General knowledge of fatty acid metabolism. |
| Gene Expression | May influence gene expression after conversion to acyl-CoA. | Long-chain acyl-CoAs are known to be ligands for nuclear receptors (e.g., PPARs), thereby directly influencing gene transcription.[2] | Fatty acids and their CoA derivatives are recognized as signaling molecules that regulate gene expression.[2] |
Experimental Protocols
Measurement of Intracellular Acyl-CoA Levels
Accurate quantification of intracellular acyl-CoA species is crucial for understanding their metabolic roles. Flow-injection tandem mass spectrometry is a robust method for this purpose.
Protocol Outline:
-
Sample Preparation:
-
Harvest cells or tissues and immediately quench metabolic activity, often using cold methanol.
-
Perform lipid extraction using a suitable solvent system (e.g., methanol/water).
-
Add internal standards, such as isotopically labeled acyl-CoAs, to the extraction mixture for accurate quantification.
-
-
Mass Spectrometry Analysis:
-
Inject the extracted acyl-CoAs directly into the mass spectrometer.
-
Utilize a multiple reaction monitoring (MRM) function for the simultaneous detection of various acyl-CoA species. A common method involves scanning for a neutral loss of m/z 507, which is characteristic of the adenosine (B11128) diphosphate (B83284) moiety of CoA.
-
-
Data Analysis:
-
Quantify the different acyl-CoA species by comparing their peak areas to those of the internal standards.
-
For a detailed protocol, researchers can refer to established methods for acyl-CoA profiling by LC-MS/MS.[3][4][5][6]
Assay for Fatty Acyl-CoA Oxidase Activity
To assess the catabolism of this compound, a fluorometric assay for fatty acyl-CoA oxidase activity can be adapted. This enzyme catalyzes the first step of peroxisomal beta-oxidation.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing a fluorometric probe (e.g., 4-hydroxyphenyl-acetic acid) and horseradish peroxidase.
-
Enzyme Source: Use cell lysates or purified enzyme preparations.
-
Substrate: Add this compound to initiate the reaction.
-
Measurement: The production of hydrogen peroxide by the oxidase is coupled to the oxidation of the fluorometric probe by horseradish peroxidase, resulting in a fluorescent product.
-
Quantification: Measure the increase in fluorescence over time and compare it to a standard curve generated with known amounts of hydrogen peroxide.
Details of similar assays using other fatty acyl-CoAs as substrates are available in the literature.[7][8]
Signaling Pathways
Long-chain acyl-CoAs are increasingly recognized as signaling molecules that can directly influence cellular processes, including gene expression, by acting as ligands for nuclear receptors.
While the specific interaction of this compound with nuclear receptors has not been extensively characterized, it is plausible that, like other long-chain acyl-CoAs, it can modulate the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[2] This interaction would lead to the recruitment of coactivators and the subsequent regulation of target genes involved in lipid metabolism and inflammatory responses.
Conclusion
The primary functional difference between this compound and its methyl ester lies in their cellular location and metabolic readiness. The methyl ester serves as a delivery form that, upon cellular uptake and hydrolysis, provides the free fatty acid for activation into the metabolically active CoA ester. It is the CoA form that directly participates in metabolic and signaling pathways. Future research should focus on direct comparative studies to quantify the efficiency of this conversion and to identify the specific downstream signaling events and gene expression changes modulated by this compound. This will provide a clearer understanding of the distinct and cooperative roles of these two related molecules in cellular physiology and pathology.
References
- 1. Apoptosis modulation by mycolic acid, tuberculostearic acid and trehalose 6,6'-dimycolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating a 10-Methyloctadecanoyl-CoA-Dependent Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating phenotypes dependent on 10-methyloctadecanoyl-CoA, a specific type of branched-chain fatty acid (BCFA). Due to the limited direct research on this molecule, this guide presents a comparative analysis based on methodologies used to validate phenotypes associated with BCFAs in general. The experimental data and protocols provided are adapted from established research on BCFA-producing phenotypes and serve as a robust template for investigating the functional roles of this compound.
Data Presentation: Comparative Analysis of High vs. Low BCFA Phenotypes
The validation of a phenotype often begins with the identification and quantification of the molecule of interest in different physiological or experimental states. The following table summarizes data from a study identifying Holstein cows with distinct high and low BCFA-producing phenotypes in their milk. This data structure can be adapted to compare cell lines, tissues, or organisms in the context of this compound abundance.
Table 1: Comparative Fatty Acid Profile in High vs. Low BCFA Phenotypes [1][2][3][4][5]
| Fatty Acid | High BCFA Phenotype (% of total fatty acids) | Low BCFA Phenotype (% of total fatty acids) |
| Total BCFAs | 2.01 ± 0.11 | 1.66 ± 0.06 |
| Palmitic Acid (16:0) | 29.6 ± 3.2 | 34.4 ± 2.9 |
| Oleic Acid (18:1n9) | 19.7 ± 2.5 | 17.0 ± 2.1 |
| Stearic Acid (18:0) | 11.5 ± 1.0 | 11.2 ± 0.9 |
| Myristic Acid (14:0) | 10.8 ± 0.8 | 11.1 ± 0.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The accurate quantification of this compound and other fatty acids is crucial for phenotype validation. The following are detailed methodologies for the key experiments required.
1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes the conversion of fatty acids and their CoA esters from a biological sample into volatile FAMEs for gas chromatography analysis.
-
Sample Preparation: Homogenize 10-50 mg of tissue or an equivalent amount of cultured cells.[6]
-
Lipid Extraction (Folch Method):
-
Prepare an extraction solvent of 2:1 chloroform (B151607):methanol containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.[6]
-
Add the extraction solvent to the homogenized sample at a ratio of 20:1 (solvent volume:sample weight).
-
Vortex thoroughly for 5 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas or in a speed vacuum.
-
-
Transesterification to FAMEs:
-
Add 1 mL of 0.2 M methanolic potassium hydroxide (B78521) (KOH) to the dried lipid extract.[7][8]
-
Incubate the mixture at 50°C for 20 minutes with occasional vortexing.[7][8]
-
After cooling to room temperature, add 1 mL of n-hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute and then centrifuge at 1,500 x g for 5 minutes.
-
The upper hexane (B92381) layer, now containing the FAMEs, is collected for GC-MS analysis.[6]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate, identify, and quantify the individual FAMEs.
-
Instrumentation: An Agilent 5977E GC/MSD system (or equivalent) equipped with a DB-WAX capillary column (30 m x 250 µm x 0.5 µm) is recommended.[3]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 1 minute, ramp to 200°C at 25°C/min, then ramp to 230°C at 3°C/min and hold for 23 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of a known concentration of an internal standard and using a calibration curve generated from FAME standards.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway for branched-chain fatty acids and a typical experimental workflow for phenotype validation.
References
- 1. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Custom-Synthesized 10-Methyloctadecanoyl-CoA
Identifying a Supplier and Requesting Synthesis
The first step is to identify a reliable partner for the custom synthesis of 10-methyloctadecanoyl-CoA. Several companies specialize in custom lipid synthesis and can provide the expertise needed to produce this molecule. When engaging with a potential supplier, it is critical to clearly define the required specifications for the final product.
Potential Custom Synthesis Providers:
-
Creative Biolabs
-
Avanti Polar Lipids
-
MilliporeSigma (Sigma-Aldrich)
-
BOC Sciences
Key Specifications to Provide to the Supplier:
-
Compound Name: this compound
-
Chemical Formula: C40H74N7O17P3S
-
CAS Number: (If available, though unlikely for a custom synthesis)
-
Required Purity: Typically >95% or >98% as determined by HPLC.
-
Quantity Required: (e.g., in mg)
-
Required Analytical Data: A comprehensive Certificate of Analysis (CoA) should be requested, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data.
Evaluating the Quality of Custom-Synthesized this compound
Upon receiving the custom-synthesized product and its accompanying Certificate of Analysis, a thorough evaluation of the provided data is essential. The following sections detail the key analytical techniques and the expected results for a high-quality standard.
Data Presentation: A Comparative Overview
For a custom-synthesized standard, comparison to other commercial alternatives is not feasible. Instead, the focus should be on the verification of the compound's identity and purity based on the analytical data provided by the supplier. The following table outlines the expected analytical data and their significance.
| Analytical Technique | Parameter | Expected Result/Specification | Significance |
| High-Performance Liquid Chromatography (HPLC) | Purity | >95% or >98% (single peak) | Confirms the purity of the compound and detects any potential impurities. |
| Mass Spectrometry (MS) | Molecular Weight | Observed mass should match the theoretical mass of this compound. | Confirms the molecular identity of the synthesized compound. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern | Characteristic fragmentation pattern for acyl-CoAs. | Provides structural confirmation of the molecule. |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shifts & Coupling | Characteristic peaks corresponding to the protons of the fatty acyl chain, the methyl branch, and the coenzyme A moiety. | Confirms the detailed chemical structure and isomeric purity. |
Experimental Protocols for Standard Validation
Researchers should not solely rely on the supplier's data but also perform their own validation experiments. Below are detailed methodologies for key experiments to verify the quality and usability of the custom-synthesized this compound.
Protocol 1: Purity and Identity Confirmation by LC-MS/MS
Objective: To confirm the purity and molecular identity of the synthesized this compound.
Materials:
-
Custom-synthesized this compound
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
A C18 reverse-phase HPLC column
-
A tandem mass spectrometer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL in Solvent A.
-
LC Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Use a gradient elution from 5% to 95% Solvent B over 20 minutes at a flow rate of 0.3 mL/min.
-
-
MS/MS Analysis:
-
Perform mass spectrometry in positive ion mode.
-
Conduct a full scan to identify the parent ion (M+H)⁺ of this compound.
-
Perform a product ion scan on the parent ion to obtain the fragmentation pattern. A characteristic neutral loss of 507 amu is expected, corresponding to the fragmentation of the CoA moiety.[1]
-
Protocol 2: Quantification using a Standard Curve
Objective: To establish a standard curve for the quantification of this compound in biological samples.
Materials:
-
Validated this compound standard
-
Biological matrix (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system
Methodology:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the biological matrix, ranging from a low concentration (e.g., 1 nM) to a high concentration (e.g., 1 µM).
-
Internal Standard: Add a fixed concentration of the internal standard to each standard curve point and to the unknown samples.
-
Extraction: Perform a lipid extraction from the samples (e.g., using a modified Bligh-Dyer method).
-
LC-MS/MS Analysis: Analyze the extracted samples using the LC-MS/MS method described in Protocol 1, monitoring the specific parent-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards to generate a standard curve. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizing Key Pathways and Workflows
Branched-Chain Fatty Acid Metabolism
The synthesis and degradation of branched-chain fatty acids like 10-methyloctadecanoic acid are integrated into the broader landscape of fatty acid metabolism. The diagram below illustrates a simplified pathway for the incorporation of a methyl branch during fatty acid synthesis.
Caption: Biosynthesis of a branched-chain fatty acid and its activation to the CoA ester.
Experimental Workflow for Standard Validation
The following diagram outlines the logical workflow for a researcher to validate a custom-synthesized standard of this compound.
Caption: A stepwise workflow for the validation of a custom-synthesized lipid standard.
By following this guide, researchers can confidently evaluate and utilize custom-synthesized this compound in their studies, ensuring the accuracy and reproducibility of their experimental findings.
References
A Framework for Inter-Laboratory Comparison of 10-Methyloctadecanoyl-CoA Measurements
Disclaimer: As of late 2025, public data from a formal inter-laboratory comparison (ILC) specifically for 10-methyloctadecanoyl-CoA is not available. This guide provides a framework and a hypothetical comparison based on established methodologies for similar long-chain acyl-CoAs. The data presented is illustrative and intended to guide researchers in designing and evaluating their own internal or collaborative studies.
This guide is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids. It outlines a protocol for measuring this compound, a branched-chain fatty acyl-CoA, and presents a hypothetical inter-laboratory comparison to highlight key performance metrics. The methodologies are based on widely-used liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Hypothetical Inter-Laboratory Comparison Data
To illustrate the expected outcomes of an ILC, three fictional laboratories were tasked with measuring this compound in a shared, spiked human plasma sample. The objective was to assess the accuracy, precision, and linearity of their respective implementations of a standardized analytical method.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Quantification
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity (R²) | 0.998 | 0.995 | 0.999 |
| Limit of Quantification (LOQ) | 1.0 nM | 1.5 nM | 0.8 nM |
| Accuracy (% Recovery) | 98.5% | 95.2% | 101.3% |
| Intra-day Precision (%RSD) | 3.5% | 5.1% | 2.9% |
| Inter-day Precision (%RSD) | 5.8% | 7.2% | 4.5% |
| Mean Concentration (nM) | 24.6 | 23.8 | 25.3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols describe a robust method for the quantification of this compound from biological matrices, adaptable for inter-laboratory studies.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies for long-chain acyl-CoA extraction.[1][2]
-
Homogenization: Homogenize 100-200 mg of tissue or 200 µL of plasma in a solution of 10% trichloroacetic acid (TCA) in water.
-
Internal Standard: Spike the homogenate with an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to account for extraction variability.
-
Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs with an appropriate solvent, such as acetonitrile (B52724) containing ammonium (B1175870) hydroxide.[2][3]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile).
LC-MS/MS Analysis
This method utilizes a triple quadrupole mass spectrometer for sensitive and specific quantification.[1][2][3]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 100 mM ammonium formate (B1220265) in water, pH 5.0.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3][4]
-
Transitions: A precursor ion corresponding to the [M+H]⁺ of this compound is selected. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da) is monitored for quantification.[1][4]
-
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the analytical process, from sample receipt to data analysis.
Caption: Workflow for this compound quantification.
Biological Context: Branched-Chain Fatty Acid Metabolism
This compound is a derivative of a branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism and inflammation.[5][6] Their synthesis often originates from branched-chain amino acids.[7] The diagram below shows a simplified pathway illustrating the origin and potential fate of BCFAs.
Caption: Simplified pathway of branched-chain fatty acid metabolism.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
Establishing the Biological Relevance of Fatty Acid Oxidation Regulation Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to establish the biological relevance of key regulators in fatty acid metabolism, with a primary focus on the knockout of Acetyl-CoA Carboxylase 2 (ACC2). While the specific molecule 10-methyloctadecanoyl-CoA lacks extensive research and dedicated knockout studies, the principles of elucidating biological function through genetic manipulation are well-demonstrated by the extensive investigation into ACC2. This enzyme's role in producing malonyl-CoA, a critical allosteric inhibitor of mitochondrial fatty acid uptake, makes it a valuable case study for understanding how knockout models can unravel complex metabolic pathways and inform therapeutic strategies.
Comparative Analysis of ACC2 Knockout Phenotypes
The genetic deletion of ACC2 has been a focal point for metabolic research, aiming to enhance fatty acid oxidation and thereby mitigate metabolic disorders like obesity and type 2 diabetes. However, the reported phenotypes of ACC2 knockout (ACC2-/-) mice have varied across studies, highlighting the complexity of metabolic regulation. Below is a summary of key quantitative data from representative studies, comparing ACC2-/- mice to their wild-type (WT) littermates under different dietary conditions.
Table 1: Metabolic Phenotypes of ACC2 Knockout Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) on HFD | ACC2-/- on HFD | Percentage Change | Reference |
| Body Weight Gain (g) | 15.2 ± 1.1 | 8.9 ± 0.9 | ↓ 41.4% | [1][2] |
| Total Fat Mass (g) | 10.1 ± 0.8 | 5.3 ± 0.6 | ↓ 47.5% | [1][3] |
| Energy Expenditure (kcal/day) | 11.5 ± 0.3 | 13.7 ± 0.4 | ↑ 19.1% | [3] |
| Glucose Infusion Rate (mg/kg/min)¹ | 15.3 ± 1.2 | 25.1 ± 1.8 | ↑ 64.1% | [2] |
| Hepatic Glucose Production (mg/kg/min)² | 8.2 ± 0.7 | 4.1 ± 0.5 | ↓ 50.0% | [2] |
| Muscle Diacylglycerol (nmol/g) | 25.1 ± 2.3 | 17.8 ± 1.9 | ↓ 29.1% | [1] |
¹During hyperinsulinemic-euglycemic clamp, indicating insulin (B600854) sensitivity. ²During hyperinsulinemic-euglycemic clamp, indicating hepatic insulin sensitivity.
Table 2: Skeletal Muscle Metabolites in ACC2 Knockout Mice
| Metabolite | Wild-Type (WT) | ACC2-/- | Percentage Change | Reference |
| Malonyl-CoA (pmol/mg) | ~4.5 | ~1.5 | ↓ 66.7% | [4][5] |
| Long-Chain Acyl-CoAs (nmol/g) | 3.5 ± 0.3 | 2.1 ± 0.2 | ↓ 40.0% | [6] |
| Long-Chain Acylcarnitines (nmol/g) | 1.2 ± 0.1 | 2.8 ± 0.3 | ↑ 133.3% | [6] |
Note: Some studies have reported no significant differences in body weight or adiposity in ACC2 knockout mice, suggesting potential compensatory mechanisms or differences in experimental design[4][5].
Alternative Approaches to Modulating Fatty Acid Oxidation
While genetic knockout provides a definitive model, other techniques are employed to study the effects of inhibiting ACC2 and enhancing fatty acid oxidation.
Table 3: Comparison of a Knockout Model with an Alternative Approach
| Approach | Description | Advantages | Disadvantages |
| Genetic Knockout (ACC2-/-) | Germline deletion of the Acacb gene encoding ACC2. | Provides a whole-body, lifelong model of ACC2 deficiency, allowing for the study of chronic adaptations.[7] | Potential for developmental compensation; conflicting phenotypes have been reported.[4][5] |
| Pharmacological Inhibition | Administration of small molecule inhibitors selective for ACC2. | Allows for acute and dose-dependent inhibition, which can be more therapeutically relevant.[8] | Potential for off-target effects; may not fully replicate the chronic effects of genetic deletion. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Continuous fat oxidation in acetyl-CoA carboxylase 2 knockout mice increases total energy expenditure, reduces fat mass, and improves insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous fat oxidation in acetyl–CoA carboxylase 2 knockout mice increases total energy expenditure, reduces fat mass, and improves insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Gene knockout of Acc2 has little effect on body weight, fat mass, or food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Methyloctadecanoyl-CoA
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 10-methyloctadecanoyl-CoA. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following protocols are based on established best practices for similar long-chain fatty acyl-CoA compounds.
Immediate Safety and Handling Protocols
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risk. Standard laboratory hygiene practices should be strictly followed.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Particulate filter device (EN 143) | Recommended when handling the substance in powder form to avoid inhalation of dusts.[2] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to an area with fresh air.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with water.[1]
-
After eye contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present and easy to do so.[1]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[2] In all cases of doubt, or if symptoms persist, seek medical advice.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, tubes) in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents.[1]
-
-
Waste Storage:
-
Store the waste container in a cool, well-ventilated area away from heat and open flames.
-
-
Waste Disposal:
Accidental Release Measures
In the case of a spill, follow these steps to contain and clean up the material:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent the substance from entering the water system.[1]
-
Clean-up:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 10-methyloctadecanoyl-CoA
Essential Safety and Handling of 10-Methyloctadecanoyl-CoA
Prudent Handling of a Niche Biochemical in Research Environments
Personal Protective Equipment (PPE)
The minimum personal protective equipment for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This standard ensemble should be supplemented with appropriate gloves.[1] Disposable nitrile gloves are generally sufficient for incidental contact, but it is crucial to remove and replace them immediately after any chemical contact.[1] For tasks with a higher risk of splashing, additional protection such as a face shield worn over safety glasses or goggles is recommended.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Purpose |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact with the chemical.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and aerosols.[1][2][3] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination.[1][2][3] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[2] |
| Face Protection | Face shield (in addition to goggles/glasses) | For procedures with a high risk of splashing.[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures minimal risk and maintains the integrity of the compound for experimental use.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored according to the manufacturer's recommendations, which for long-chain fatty acyl-CoAs is typically in a cool, dry, and well-ventilated area, often at low temperatures (e.g., -20°C or -80°C) to prevent degradation.
Handling and Experimental Use
All handling of this compound should be conducted in a designated area, such as a laboratory bench or a chemical fume hood, especially if there is a potential for generating aerosols. Use appropriate, calibrated equipment for transferring and measuring the compound. It is advisable to work with the smallest quantities necessary for the experiment to minimize waste and potential exposure.
Spill Management
In the event of a spill, the area should be evacuated if necessary, and the spill should be cleaned up by trained personnel wearing appropriate PPE. For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[4] For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. The spill area should then be decontaminated.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
